Basic red 22
Description
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Properties
CAS No. |
23354-43-0 |
|---|---|
Molecular Formula |
C13H20N6O4S |
Molecular Weight |
356.40 g/mol |
IUPAC Name |
4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate |
InChI |
InChI=1S/C12H17N6.CH4O4S/c1-16(2)11-7-5-10(6-8-11)14-15-12-17(3)9-13-18(12)4;1-5-6(2,3)4/h5-9H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZRVPOURSNDQODC-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Basic Red 22 (C.I. 11055)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of the monoazo dye, Basic Red 22 (C.I. 11055). The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in their studies.
Chemical Identity and Structure
This compound is a cationic dye, systematically named 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate.[1][2] Its chemical identity is defined by the CAS Number 12221-52-2 and the Colour Index Number 11055.[3]
The molecular structure of this compound features a triazolium ring linked to a N,N-dimethylaniline group via an azo bridge. This conjugated system is responsible for its characteristic color.
Chemical Structure Diagram
Caption: Chemical structure of this compound cation.
Physicochemical Properties
This compound is a dull or shallow red powder.[4][5] It is soluble in water, with a reported solubility of 20 g/L, which is not significantly affected by temperature.[3][5][6][7]
| Property | Value | Reference |
| Molecular Formula | C13H20N6O4S | [1][2] |
| Molecular Weight | 356.40 g/mol | [1][2] |
| CAS Number | 12221-52-2 | [3] |
| C.I. Number | 11055 | [3] |
| Appearance | Dull red to shallow red powder | [4][5] |
| Solubility in Water | 20 g/L | [3][5][6][7] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
General Synthesis Method
The synthesis of this compound involves a multi-step process typical for azo dyes.[3][8] The general procedure is as follows:
-
Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is diazotized. This reaction is typically carried out in an acidic medium at low temperatures with a source of nitrous acid, such as sodium nitrite.
-
Coupling: The resulting diazonium salt is then coupled with N,N-dimethylaniline. This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile.
-
Decarboxylation and Quaternization: The coupled product undergoes decarboxylation, followed by methylation to form the quaternary ammonium (B1175870) salt, which is the final this compound dye.[3][8]
A detailed, step-by-step experimental protocol for the synthesis of this compound would require specific laboratory development and optimization of reaction conditions, including stoichiometry, temperature, pH, and reaction time for each step to ensure high yield and purity.
General Analytical Methods
The analysis of this compound, like other synthetic dyes, can be performed using a variety of modern analytical techniques to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Vis or Diode Array Detector (DAD) is a standard method for the separation and quantification of dyes. A reversed-phase C18 column is typically used with a gradient elution of a buffered aqueous mobile phase and an organic solvent like acetonitrile (B52724) or methanol. The detection wavelength would be set at the maximum absorption wavelength (λmax) of the dye in the visible region.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For unambiguous identification, coupling HPLC with tandem mass spectrometry is the preferred method. This technique provides both the retention time from the chromatography and the mass-to-charge ratio (m/z) of the parent ion and its fragments, offering high specificity and sensitivity. A study on the related Basic Red 2 demonstrated the utility of LC-MS/MS for its detection and quantification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the aromatic rings, the azo group (-N=N-), and the alkyl groups would be expected in the IR spectrum of this compound.
Applications and Stability
This compound is primarily used as a cationic dye for coloring acrylic fibers, imparting a "colourful red blue light" hue.[3][5][7] It exhibits good stability at high temperatures (120°C) during the dyeing process.[3][5][7][9] However, its color can be affected by the presence of certain metal ions; it turns significantly blue in the presence of copper ions and also changes color with iron ions.[3][5][7][9]
Logical Workflow for Analysis
Caption: General analytical workflow for this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. guidechem.com [guidechem.com]
- 5. Basic Red 22 | 12221-52-2 [chemicalbook.com]
- 6. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
An In-depth Technical Guide to C.I. 11055 (Basic Red 22) for Researchers and Drug Development Professionals
C.I. 11055 , commercially known as Basic Red 22 , is a cationic monoazo dye with the CAS number 12221-52-2 .[1][2] While its primary applications are in the textile and hair dyeing industries, its interactions with biological systems at a cellular level make it a compound of interest for researchers in toxicology and drug development.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, biological interactions, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a red powder that is soluble in water.[7] Its molecular structure is characterized by a single azo group.[8] The cationic nature of this dye is a key feature influencing its biological interactions.[9]
| Property | Value | Reference |
| C.I. Name | 11055 | [2] |
| Common Name | This compound | [7] |
| CAS Number | 12221-52-2 | [7][8] |
| Molecular Formula | C₁₄H₂₁ClN₆ (Note: Other formulas are also reported depending on the salt form) | [8] |
| Molecular Weight | 308.81 g/mol | [8] |
| Appearance | Shallow red powder | [8][10] |
| Solubility in Water | 20 g/L (temperature has minimal influence) | [8][10] |
Toxicological Data and Biological Interactions
Toxicological studies on this compound indicate potential for cytotoxicity and interactions with key biological macromolecules. These properties are critical for assessing its safety and for understanding its potential as a biological stain or probe in research settings.
Quantitative Toxicological Data
The following table summarizes key quantitative data from a study on the bio-safety of this compound as a temporary hair dye.[1]
| Parameter | Condition | Result |
| Percutaneous Absorption | 0.4% this compound solution without oxidant, 48h | Penetrating concentration up to 23 µM |
| 0.2% this compound solution with oxidant, 48h | Penetrating concentration up to 23 µM | |
| Hemolytic Effect on Human Red Blood Cells | Concentration-dependent | Higher hemolytic activity compared to other tested dyes (Fuchsin Basic and Victoria Blue B) |
| Cell Viability (MTT Assay on NIH/3T3 cells) | Concentration-dependent | Significant decrease in cell viability with increasing concentrations |
| IC50 (50% Inhibitory Concentration) | Not explicitly stated, but demonstrated dose-dependent cytotoxicity | - |
| Interaction with Bovine Serum Albumin (BSA) | Fluorescence quenching studies | Indicates intense interaction with BSA |
| Interaction with Calf Thymus DNA (CT-DNA) | UV-Vis and fluorescence spectroscopy | Indicates intense interaction with CT-DNA |
Mechanism of Cytotoxicity
The cytotoxic effects of this compound are likely attributed to its ability to interact with cellular components. As a cationic molecule, it can bind to negatively charged macromolecules such as DNA and acidic proteins.[1] This interaction can disrupt normal cellular processes, leading to cell death. The demonstrated hemolytic effect suggests that it can also damage cell membranes.[1]
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely published in peer-reviewed literature. However, based on studies involving this dye and general protocols for similar assays, the following methodologies can be adapted.
Percutaneous Absorption Assay
This protocol is based on the methodology described for testing hair dyes.[1]
-
Skin Preparation: Use excised pig abdominal skin, lightly shaved to avoid damage.
-
Diffusion Cell Setup: Mount the skin on in vitro diffusion cells.
-
Application of Test Substance: Apply a solution of this compound (e.g., 0.4% in a suitable vehicle) to the epidermal surface.
-
Sampling: At predetermined time intervals (e.g., up to 48 hours), collect the receptor fluid.
-
Analysis: Analyze the concentration of this compound in the receptor fluid using a suitable analytical method, such as UV-Vis spectrophotometry.
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cell viability.[1]
-
Cell Seeding: Plate cells (e.g., NIH/3T3) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Biological Staining (General Protocol for Cationic Dyes)
As a biological stain, this compound can be used to visualize cellular components.[7] A general protocol for staining cells is as follows:
-
Cell Preparation: Grow cells on coverslips or in a multi-well plate.
-
Fixation (Optional): Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) if required.
-
Staining: Prepare a dilute solution of this compound in a buffered solution (e.g., PBS). Incubate the cells with the staining solution for a short period (e.g., 5-15 minutes).
-
Washing: Gently wash the cells with the buffer to remove excess stain.
-
Visualization: Observe the stained cells under a microscope.
Synthesis Method
The manufacturing process for this compound involves a multi-step chemical synthesis.[8]
-
Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is diazotized.
-
Coupling: The resulting diazonium salt is coupled with N,N-diethylbenzenamine hydrochloride.
-
Decarboxylation and Quaternization: The coupled product undergoes decarboxylation and reaction to form a quaternary ammonium (B1175870) salt, yielding the final this compound dye.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound using an MTT assay.
Conceptual Signaling Pathway for Cationic Dye-Induced Cytotoxicity
Caption: Conceptual pathways of cationic dye-induced cytotoxicity.
References
- 1. The Bio-Safety Concerns of Three Domestic Temporary Hair Dye Molecules: Fuchsin Basic, Victoria Blue B and Basic Red 2 | MDPI [mdpi.com]
- 2. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. This compound Cl 11055 Dyestuff for Hair Dye - 2024 Top Sellers, High Concentration | Made-in-China.com [m.made-in-china.com]
- 6. This compound Cl 11055 CAS 12221-52-2 High Quality Dyestuff for Hair - this compound and Basic Dyestuff [jqmaterial.en.made-in-china.com]
- 7. Page loading... [wap.guidechem.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. store.sangon.com [store.sangon.com]
- 10. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Basic Red 22: A Technical Guide for Laboratory Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 22, also known by its Colour Index name C.I. 11055, is a synthetic, water-soluble monoazo dye.[1][2] While its primary commercial applications are in the textile, paper, plastics, and cosmetics industries—particularly as a hair dye—it is also identified for use as a biological stain in laboratory settings.[1][3][4][5] This technical guide provides a comprehensive overview of the known and potential uses of this compound in laboratory research, with a focus on its chemical properties, staining mechanisms, and toxicological profile. Due to a lack of specific, documented research protocols for this compound, this guide also presents generalized methodologies for similar basic dyes to illustrate potential applications.
Chemical and Physical Properties
There is some variability in the reported chemical formula and molecular weight for this compound across different suppliers and databases. The available data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 12221-52-2 | [1][2] |
| Colour Index | C.I. 11055 | [2] |
| Synonyms | C.I. Basic Red 31, Maxilon Red BL-N, Cationic Red 2BL | [1][6][7] |
| Molecular Formula | C₁₄H₂₁ClN₆ (Chloride salt) | [2] |
| C₁₂H₁₇N₆⁺ (Cationic form) | [1] | |
| Molecular Weight | 308.81 g/mol (Chloride salt) | [2] |
| 245.30 g/mol (Cationic form) | [1] | |
| Appearance | Red to dark red powder | [1][2] |
| Solubility | Soluble in water (20 g/L) | [1][2] |
Applications in Laboratory Research
The primary laboratory application of this compound is as a biological stain for the microscopic examination of cells and tissues.[1] As a cationic (basic) dye, it binds to anionic (acidic) components within cells.
Principle of Staining
Basic dyes, like this compound, carry a positive charge and are therefore attracted to negatively charged molecules and structures within the cell. Key cellular components with a net negative charge include:
-
Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of DNA and RNA is strongly anionic, leading to the staining of the cell nucleus and ribosomes.
-
Acidic Mucins: Certain types of mucopolysaccharides, particularly those containing carboxyl or sulfate (B86663) groups, are acidic and will bind basic dyes.[8][9]
-
Cartilage Matrix: The presence of sulfated glycosaminoglycans imparts a net negative charge to the cartilage matrix.
The electrostatic interaction between the cationic dye and the anionic tissue components results in the selective staining of these structures.
Potential, Undocumented Applications
-
Counterstaining: In complex staining procedures like the Gram stain or trichrome stains, a red counterstain is often used to provide contrast to the primary stain. For example, Safranin (Basic Red 2) is used as a counterstain in the Gram stain to color Gram-negative bacteria red.[10]
-
Vital Staining: Some basic dyes, such as Neutral Red, can be used as vital stains to stain living cells.[11] These dyes are taken up by live cells and accumulate in specific compartments like lysosomes or vacuoles. Whether this compound possesses the requisite properties for vital staining (e.g., cell permeability, low toxicity at working concentrations) has not been documented.
-
Staining of Acidic Mucins: Stains like Alcian Blue and Mucicarmine are used to specifically identify acidic mucins, which can be important in pathological diagnosis.[8][9] As a basic dye, this compound would be expected to bind to these structures, although its specificity compared to established methods is unknown.
Experimental Protocols
Detailed, validated experimental protocols for the use of this compound in a research setting are not available in the published literature. However, a general protocol for histological staining with a basic dye can be outlined. Note: This is a generalized procedure and would require optimization for specific tissues and applications.
General Histological Staining Protocol (Hypothetical for this compound)
This protocol describes the steps for staining paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes to remove paraffin (B1166041) wax.
-
Transfer slides through a graded series of ethanol (B145695) solutions to rehydrate the tissue:
-
100% Ethanol: 2x2 minutes
-
95% Ethanol: 2 minutes
-
70% Ethanol: 2 minutes
-
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Prepare a working solution of this compound (e.g., 0.1% to 1% in distilled water or a slightly acidic buffer). The optimal concentration and solvent would need to be determined empirically.
-
Immerse slides in the this compound staining solution for 1-5 minutes. Staining time will require optimization.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, a brief rinse in a differentiating solution (e.g., 0.5% acetic acid) can be used to selectively remove stain from less acidic components. This step must be carefully controlled to avoid destaining the target structures.
-
Rinse thoroughly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections by passing them through a graded series of ethanol solutions in reverse order of rehydration:
-
70% Ethanol: 1 minute
-
95% Ethanol: 1 minute
-
100% Ethanol: 2x2 minutes
-
-
Clear the slides in Xylene (or a substitute) for 2x5 minutes.
-
Mount a coverslip using a permanent mounting medium.
-
Toxicology and Safety
This compound is used in cosmetic products, but its safety has been a subject of discussion. Some studies have raised concerns about the toxicological profiles of synthetic food and cosmetic dyes.[12][13][14] It is important to handle this compound with appropriate laboratory safety precautions, including the use of personal protective equipment, and to dispose of it in accordance with institutional and local regulations.
Conclusion
This compound is a cationic dye with a documented, albeit not extensively detailed, application as a biological stain. Its positive charge allows it to bind to anionic cellular components such as nucleic acids and acidic mucins. While specific research protocols detailing its use are scarce, its chemical nature suggests potential applications analogous to other basic red dyes used in histology and cytology. Further research would be required to validate and optimize its use for specific laboratory procedures, including determining its staining characteristics, specificity, and potential for use in fluorescence-based techniques. Researchers interested in using this dye should be prepared to undertake significant methods development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound Cl 11055 Dyestuff for Hair Dye - 2024 Top Sellers and High Concentration [jqmaterial.en.made-in-china.com]
- 4. High Concentration this compound Cl 11055 Dyestuff for Hair - 2024 Top Sellers, High Concentration | Made-in-China.com [m.made-in-china.com]
- 5. Factory Best Seller this compound Cl 11055 Dyestuff for Hair - this compound and High Quality Dyestuff [jqmaterial.en.made-in-china.com]
- 6. BESTCHEM Hungária Kft | Providing you the BEST CHEMistry [bestchem.hu]
- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 8. shop.rankinbiomed.com [shop.rankinbiomed.com]
- 9. Special Stains for Mucins and Glycogen [leicabiosystems.com]
- 10. macschem.us [macschem.us]
- 11. Neutral Red as a Probe for Confocal Laser Scanning Microscopy Studies of Plant Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Toxicology of food dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Basic Red 22 molecular weight and formula
This document provides a summary of the available chemical data for the compound commonly identified as Basic Red 22. It is important to note that the scientific literature and commercial suppliers present conflicting information regarding the precise molecular formula and weight of this substance, suggesting that "this compound" may refer to a class of similar compounds or that different formulations exist.
Physicochemical Data
The molecular weight and formula for this compound vary across different sources. The following table summarizes the reported values.
| Molecular Formula | Molecular Weight ( g/mol ) | Source |
| C₁₃H₂₀N₆O₄S | 356.40 | PubChem[1], Alfa Chemistry[2] |
| C₁₅H₂₁IN₆ | 412.27 | Alfa Chemistry[2] |
| C₁₂H₁₇N₆⁺ | 245.30 | Guidechem[3] |
| C₁₄H₂₁ClN₆ | 308.81 | World dye variety[4], Winchem[5] |
| C₁₅H₂₁IN₆ | 245.303 | ChemBK[6] |
| C₂₁H₁₄N₆O₅S₂ | Not specified | Guidechem[3] |
| C₂₃H₂₅ClN₄O₄S | Not specified | Guidechem[3] |
Note: The significant discrepancies in the reported molecular formulas and weights indicate that "this compound" is not a unique chemical entity. Researchers and professionals should verify the specific chemical structure and properties of the material from their supplier.
Experimental Protocols and Biological Pathways
Detailed experimental protocols for the use of this compound in research applications, such as its mechanism as a contact allergen or its use in biological staining, are not extensively detailed in the provided search results. Similarly, information regarding its involvement in specific signaling pathways is not available. Therefore, no experimental workflows or signaling pathway diagrams can be generated at this time.
Applications
This compound is primarily utilized as a dye in the textile industry for acrylic fibers and can also be used on modified polyester.[4][5][6] It is known for producing a vibrant bluish-red color.[4] Some sources also indicate its use in biological staining.[3] One report mentioned it as an allergen in a PPD-free hair coloring product.[3]
References
- 1. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Page loading... [wap.guidechem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [chemicalbook.com]
- 6. chembk.com [chembk.com]
Solubility Profile of Basic Red 22: A Technical Guide for Researchers
An In-depth Technical Guide on the Solubility of Basic Red 22 in Aqueous and Organic Media
This technical guide provides a comprehensive overview of the solubility of this compound (C.I. 11055; CAS No. 12221-52-2), a cationic azo dye. This document is intended for researchers, scientists, and professionals in drug development and other fields where a thorough understanding of this compound's solubility is essential. This guide consolidates available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Topic: Solubility of this compound
This compound is a red powder that is soluble in water.[1][2] Its solubility is a critical factor in its various applications, including in the textile industry for dyeing acrylic fibers.[2] Understanding its solubility in different solvent systems is fundamental for optimizing process parameters, ensuring formulation stability, and developing analytical methods.
Quantitative Solubility Data
The available quantitative solubility data for this compound is currently limited to aqueous solutions. Extensive searches of scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in common organic solvents. The reported solubility in water is presented in the table below.
| Solvent | Temperature | Solubility (g/L) | Source(s) |
| Water | Not specified | 20 | [2] |
It has been noted that the solubility of this compound in water is not significantly influenced by temperature.[2]
Experimental Protocols for Solubility Determination
While specific experimental protocols for determining the solubility of this compound are not widely published, standard laboratory methods can be readily adapted for this purpose. The following sections detail two common and effective methods: UV-Vis Spectrophotometry and the Gravimetric Method.
1. UV-Visible Spectrophotometry Protocol
This method is suitable for colored compounds like this compound and relies on the relationship between absorbance and concentration as defined by the Beer-Lambert Law.
a. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes
-
Syringe filters (0.45 µm)
-
UV-Vis Spectrophotometer
-
Cuvettes
b. Procedure:
-
Preparation of a Standard Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound from the stock solution.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Creation of a Calibration Curve:
-
Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This will serve as the calibration curve.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a container that can be sealed.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any suspended particles.
-
Dilute the filtered saturated solution with a known factor of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution, which represents the solubility of this compound in that solvent at that temperature.
-
2. Gravimetric Method Protocol
This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.
a. Materials and Equipment:
-
This compound
-
Solvent of interest
-
Analytical balance
-
Volumetric flask or graduated cylinder
-
Beakers or flasks with stoppers
-
Stirring plate and stir bars
-
Oven
-
Desiccator
-
Filtration apparatus
b. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealable container.
-
Stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure the solution is saturated.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a precise volume of the clear supernatant (e.g., 10 mL).
-
-
Solvent Evaporation:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., a beaker or evaporating dish).
-
Heat the container gently in an oven at a temperature sufficient to evaporate the solvent without decomposing the dye.
-
-
Drying and Weighing:
-
Once the solvent has completely evaporated, place the container with the dried dye residue in a desiccator to cool to room temperature.
-
Weigh the container with the dried residue on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty container from the final constant weight to determine the mass of the dissolved this compound.
-
Calculate the solubility by dividing the mass of the dissolved dye by the volume of the solvent sample taken.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
References
Unveiling the Staining Properties of Basic Red 22: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 22, also identified by its Colour Index (C.I.) number 11055, is a synthetic monoazo dye.[1][2] While its primary application lies within the textile industry for dyeing acrylic fabrics, it is also noted for its use as a biological stain.[3][4] This technical overview synthesizes the currently available information regarding the mechanism of action of this compound in biological staining applications. It is important to note that detailed scientific literature specifically elucidating its performance and characteristics as a biological stain is limited. Much of the understanding of its mechanism is inferred from the general principles of cationic dyes.
Core Mechanism of Action: Electrostatic Interaction
This compound is a cationic dye, meaning it carries a permanent positive charge.[2] The fundamental principle behind its function as a biological stain is the electrostatic attraction between the positively charged dye molecules and negatively charged components within cells and tissues.[4]
Cellular components that are rich in anionic macromolecules are the primary targets for staining by this compound. These include:
-
Nucleic Acids (DNA and RNA): The phosphate (B84403) backbone of both DNA and RNA is negatively charged, providing a strong electrostatic attraction for cationic dyes.
-
Acidic Proteins: Proteins with a high proportion of acidic amino acid residues (e.g., aspartic acid, glutamic acid) will carry a net negative charge at physiological pH and can, therefore, bind with this compound.
-
Glycosaminoglycans (GAGs): Found in the extracellular matrix and on cell surfaces, GAGs are rich in sulfate (B86663) and carboxyl groups, contributing to a high negative charge density.
The logical workflow for the staining mechanism is based on this charge attraction, which is a common principle for many basic dyes used in histology.
References
In-Depth Technical Guide to the Safe Handling of Basic Red 22 Powder
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for Basic Red 22 (C.I. 11055), a monoazo dye. Due to the limited availability of specific quantitative toxicological data for this compound, this guide also incorporates general principles for handling potentially hazardous powdered dyes and information on the broader class of azo dyes.
Chemical and Physical Properties
This compound is a red to red-brown powder.[1] While detailed quantitative physical and chemical properties for the pure powder are not consistently available in the reviewed literature, the following information has been gathered:
| Property | Data | Source(s) |
| CAS Number | 12221-52-2 | [2][3] |
| C.I. Number | 11055 | [4] |
| Appearance | Red or red-brown powder | [1] |
| Solubility | Soluble in water | [2] |
Hazard Identification and Toxicology
Available data indicates that this compound presents several health hazards. It is classified as causing serious eye irritation and mild skin irritation.[2] Furthermore, it has been reported as a potential allergen.[5]
Toxicological Summary:
| Endpoint | Result | Source(s) |
| Eye Irritation | Causes serious eye irritation. | [2] |
| Skin Irritation | Causes mild skin irritation. | [2] |
| Skin Sensitization | Reported as an allergen. | [5] |
| Mutagenicity | Possesses mutagenic activity in Salmonella/microsome (Ames) test. | [6] |
| Genotoxicity | Increased the frequency of micronucleated polychromatic erythrocytes in the bone marrow of mice. | [6] |
| Acute Oral Toxicity (LD50) | Data not available. A study noted testing at doses equivalent to 80% of the LD50, but the specific value was not provided. | [6] |
| Acute Inhalation Toxicity (LC50) | Data not available. | [7] |
Mechanism of Azo Dye Toxicity
Azo dyes, as a class, can undergo metabolic activation that leads to toxic and potentially carcinogenic byproducts.[8] The primary mechanism involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and, significantly, in the gut microbiota.[1][9] This process breaks the dye down into aromatic amines. These aromatic amines can then be absorbed and undergo further metabolic activation in the liver, leading to the formation of reactive electrophilic species that can bind to DNA and other cellular macromolecules, potentially initiating carcinogenic processes.[1][8]
The cellular damage induced by these metabolites can trigger various signaling pathways, including those involved in apoptosis, inflammation, and the DNA damage response.[1] One such pathway is the Keap1-Nrf2-ARE signaling pathway, which is activated in response to oxidative stress.[5]
Safety Precautions and Handling
Given the known hazards of this compound and the potential for unforeseen risks due to the lack of comprehensive toxicological data, stringent safety protocols must be followed.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn to prevent skin contact.[2]
-
Respiratory Protection: A NIOSH-approved respirator is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contamination.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.
Safe Handling and Storage
-
Handling: Avoid generating dust. Use appropriate tools to handle the powder and prevent spills. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]
First Aid and Emergency Procedures
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[11]
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention.[11]
-
Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully scoop or sweep up the spilled powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area thoroughly.
Experimental Protocols: Mutagenicity Assessment
Given the evidence of mutagenicity for this compound, researchers may need to perform their own assessments. The Salmonella/microsome assay (Ames test) is a standard method for evaluating the mutagenic potential of a chemical. A generalized workflow for such an experiment is provided below.
Generalized Ames Test Protocol
This protocol is a simplified representation and should be adapted based on established methodologies (e.g., OECD Guideline 471).
-
Preparation:
-
Prepare various concentrations of this compound solution.
-
Culture selected strains of Salmonella typhimurium (e.g., TA98, TA100) that are histidine-dependent (His-).
-
Prepare an S9 fraction from the livers of induced rats for metabolic activation.
-
-
Assay:
-
In separate tubes, combine the Salmonella culture, the this compound solution, and either the S9 mix (for metabolic activation) or a buffer (without activation).
-
Pour the mixture onto minimal glucose agar (B569324) plates (which lack histidine).
-
-
Incubation and Analysis:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine and thus can grow on the histidine-deficient medium).
-
A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
Disposal Considerations
Waste generated from the use of this compound should be treated as hazardous waste. Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it in the sewer system.
Conclusion
This compound is a powdered dye with known hazards, including serious eye and skin irritation, and evidence of mutagenicity and genotoxicity. Due to the absence of comprehensive quantitative toxicological data, a cautious approach to handling is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. Further research is warranted to fully characterize the toxicological profile of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. salonservicespro.com [salonservicespro.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. worldscientific.com [worldscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. guidechem.com [guidechem.com]
- 11. msdsdigital.com [msdsdigital.com]
An In-depth Technical Guide to the Synthesis and Preparation of Basic Red 22 (C.I. 11055)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Red 22, also known by its Colour Index name C.I. 11055, is a cationic monoazo dye belonging to the triazole class.[1] Primarily utilized in the textile industry for dyeing acrylic fibers, it imparts a vibrant, blue-toned red shade.[1][2] Its synthesis is a multi-step process involving diazotization, azo coupling, decarboxylation, and quaternization. This guide provides a detailed overview of the manufacturing process, experimental protocols, and key chemical data associated with this compound, intended for a technical audience in research and development.
Chemical and Physical Properties
This compound is a shallow red powder with good solubility in water.[1] Its key properties are summarized in the table below. There is some discrepancy in the literature regarding the exact molecular formula, which hinges on the use of N,N-dimethylaniline versus N,N-diethylbenzenamine as the coupling component. The data presented here corresponds to the structure derived from N,N-diethylbenzenamine, which aligns with the molecular formula provided by some technical sources.[1]
| Property | Value | Reference |
| C.I. Name | This compound, 11055 | [1] |
| CAS Number | 12221-52-2 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₆ | [1] |
| Molecular Weight | 308.81 g/mol | [1] |
| Appearance | Shallow red powder | [1] |
| Solubility in Water | 20 g/L | [1][2] |
| Compatibility Value (k) | 5 | [1] |
Synthesis Pathway Overview
The synthesis of this compound is a four-stage process. It begins with the diazotization of a heterocyclic amine, followed by an azo coupling reaction to form the chromophore. Subsequent modifications, including decarboxylation and the introduction of a permanent positive charge via quaternization, yield the final cationic dye.
Experimental Protocols
The following protocols are representative of the general procedures for azo dye synthesis and are adapted for the specific preparation of this compound.[2][3] Precise conditions, such as reaction times and purification methods, are often proprietary and may require optimization.
Stage 1: Diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid
This step converts the primary aromatic amine into a highly reactive diazonium salt. The reaction is conducted at low temperatures to prevent the unstable diazonium salt from decomposing.
-
Materials:
-
5-Amino-1H-1,2,4-triazole-3-carboxylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
A suspension of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is prepared in a mixture of water and concentrated hydrochloric acid in a reaction vessel.
-
The mixture is cooled to 0-5 °C in an ice bath with vigorous stirring.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the suspension. The rate of addition is controlled to maintain the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization.
-
The resulting diazonium salt solution is kept cold and typically used immediately in the subsequent coupling step.
-
Stage 2: Azo Coupling
The electrophilic diazonium salt reacts with an electron-rich coupling component, in this case, N,N-diethylbenzenamine, to form the azo bond (-N=N-), which is the primary chromophore of the dye.[1][4]
-
Materials:
-
Diazonium salt solution from Stage 1
-
N,N-diethylbenzenamine hydrochloride
-
Buffer solution (e.g., sodium acetate) to control pH
-
-
Procedure:
-
N,N-diethylbenzenamine hydrochloride is dissolved in water or a suitable solvent system.
-
The solution is cooled to 0-5 °C.
-
The cold diazonium salt solution is slowly added to the N,N-diethylbenzenamine solution with constant stirring.
-
The pH of the reaction mixture is maintained in the weakly acidic range (typically pH 4-6) by the addition of a buffer or a mild base to facilitate the electrophilic aromatic substitution.
-
The reaction is stirred at low temperature until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or the disappearance of the diazonium salt (e.g., spot test with H-acid).
-
The resulting precipitated product, the carboxylated azo intermediate, is collected by filtration.
-
Stage 3: Decarboxylation
The carboxylic acid group, which was necessary to activate the triazole ring, is now removed.
-
Materials:
-
Carboxylated azo intermediate from Stage 2
-
Dilute acid or suitable solvent
-
-
Procedure:
-
The filtered intermediate is re-suspended in a suitable solvent.
-
The mixture is heated, often under acidic conditions, to induce the removal of the carboxyl group as carbon dioxide.
-
The reaction is continued until decarboxylation is complete.
-
The decarboxylated intermediate is isolated, washed, and dried.
-
Stage 4: Quaternization
The final step involves alkylation (typically methylation) of a nitrogen atom in the triazole ring to create a permanent positive charge, which classifies the dye as "basic" or cationic.[3][5]
-
Materials:
-
Decarboxylated azo intermediate from Stage 3
-
Quaternizing agent (e.g., dimethyl sulfate, methyl iodide)
-
Solvent
-
-
Procedure:
-
The decarboxylated intermediate is dissolved or suspended in an appropriate solvent.
-
A quaternizing agent, such as dimethyl sulfate, is added to the mixture.
-
The reaction is typically heated to facilitate the alkylation.
-
Upon completion, the final product, this compound, precipitates as a quaternary ammonium salt.
-
The dye is isolated by filtration, washed with a suitable solvent to remove unreacted reagents, and dried.
-
Concluding Remarks
The synthesis of this compound is a well-established process in industrial dye chemistry, employing fundamental organic reactions.[2] While the overall pathway is known, specific process parameters that dictate yield, purity, and crystalline form are often proprietary. The methodologies described provide a technically sound foundation for the laboratory-scale preparation of this dye. Further research could focus on optimizing reaction conditions to improve efficiency and minimize environmental impact, for instance, by exploring alternative, less hazardous quaternizing agents or developing catalytic decarboxylation methods.
References
Spectroscopic Properties of Basic Red 22: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Red 22, also known by its Colour Index designation C.I. 11055, is a cationic monoazo dye with applications in the textile industry for dyeing acrylic fibers and in biological staining.[1][2] Its vibrant "colourful red blue light" hue and good fastness properties make it a dye of commercial interest.[1] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including its absorption and emission characteristics. While specific quantitative data such as molar absorptivity and quantum yield are not extensively reported in the literature, this document outlines the fundamental principles and experimental protocols necessary for their determination. Furthermore, the influence of environmental factors like solvent polarity and pH on the spectroscopic behavior of azo dyes, in general, is discussed to provide a framework for the characterization of this compound.
Introduction
This compound is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of one or more azo groups (-N=N-). Its chemical structure, which includes a substituted triazolium ring linked to a dimethylaminophenyl group via an azo bridge, is responsible for its chromophoric properties.[2] The dye is a shallow red powder with a notable solubility in water of 20 g/L, a property that is relatively stable with temperature changes.[1] In industrial applications, particularly in the dyeing of acrylic fabrics, its color remains stable at temperatures as high as 120°C.[1] However, the presence of metal ions, such as copper and iron, can lead to significant color changes.[1] Understanding the spectroscopic properties of this compound is crucial for optimizing its use in various applications, from materials science to potentially biomedical research, where fluorescent probes are often employed.
Spectroscopic Properties
The interaction of this compound with electromagnetic radiation gives rise to its characteristic color and potential fluorescence. These properties are quantified by its absorption and emission spectra.
Absorption Spectroscopy
The absorption of light by this compound occurs when an electron is promoted from a lower to a higher energy molecular orbital. The wavelength of maximum absorption (λmax) is a key characteristic of a chromophore. For azo dyes, this typically falls within the visible region of the electromagnetic spectrum.
Table 1: Illustrative Absorption Properties of this compound
| Property | Value | Notes |
| λmax (Absorption) | Data Not Available (Expected ~500-540 nm in water) | The exact wavelength of maximum absorbance would need to be determined experimentally. The expected range is based on the observed color of the dye. |
| Molar Absorptivity (ε) | Data Not Available | This value is a measure of how strongly the dye absorbs light at a specific wavelength and would need to be determined experimentally using the Beer-Lambert law. |
Fluorescence Spectroscopy
Fluorescence is the emission of light by a substance that has absorbed light. The emitted light is of a longer wavelength (lower energy) than the absorbed light. The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.
Information regarding the fluorescence properties of this compound, including its emission maximum (λem) and quantum yield, is not prevalent in the scientific literature. Azo dyes, in general, can exhibit fluorescence, though its intensity and quantum yield can be highly dependent on the molecular structure and the environment.
Table 2: Illustrative Fluorescence Properties of this compound
| Property | Value | Notes |
| λem (Emission) | Data Not Available | The emission wavelength would be at a longer wavelength than the absorption maximum (Stokes shift) and would need to be determined experimentally using a spectrofluorometer. |
| Quantum Yield (Φ) | Data Not Available | The quantum yield represents the efficiency of fluorescence and is a critical parameter for applications in fluorescence imaging and sensing. It must be determined experimentally.[3] |
| Stokes Shift | Data Not Available | The difference in nanometers between the absorption maximum (λmax) and the emission maximum (λem). A larger Stokes shift is often desirable for fluorescence applications. |
Factors Influencing Spectroscopic Properties
The electronic transitions of dye molecules are sensitive to their local environment. Factors such as the polarity of the solvent and the pH of the solution can significantly alter the absorption and emission spectra.
Solvatochromism
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. While no specific solvatochromic data for this compound was found, azo dyes are known to exhibit this behavior. A systematic study of the absorption and emission spectra of this compound in a range of solvents with varying polarities would be necessary to characterize its solvatochromic properties.
Effect of pH
The color of many azo dyes is pH-dependent, a property known as halochromism. This is because the azo group and other functional groups on the dye molecule can be protonated or deprotonated, leading to changes in the electronic structure and, consequently, the absorption spectrum. For instance, the color of some red dyes can shift towards yellow in acidic conditions. A detailed investigation of the UV-Vis spectrum of this compound at different pH values would be required to determine its pKa and the spectral characteristics of its different protonated/deprotonated forms.
Experimental Protocols
To obtain the quantitative spectroscopic data for this compound, the following experimental protocols are recommended.
Determination of Absorption Spectrum and Molar Absorptivity
Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of this compound in a specific solvent (e.g., water).
Materials:
-
This compound powder
-
Volumetric flasks (e.g., 100 mL, 10 mL)
-
Pipettes
-
Analytical balance
-
Solvent (e.g., deionized water)
-
UV-Visible spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 mg/L).
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan the visible region (e.g., 400-700 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer.
-
Measurement of Absorption Spectra: Record the absorption spectrum for each standard solution. Identify the wavelength of maximum absorbance (λmax).
-
Beer-Lambert Law Analysis: At the determined λmax, measure the absorbance of each standard solution. Plot a graph of absorbance versus concentration. The plot should be linear, and the slope of the line will be equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (typically 1 cm).[4]
Determination of Fluorescence Spectrum and Quantum Yield
Objective: To determine the emission maximum (λem) and the fluorescence quantum yield (Φ) of this compound relative to a standard.
Materials:
-
This compound solution of known absorbance at the excitation wavelength
-
Fluorescence standard with known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Solvent
-
Spectrofluorometer
-
Cuvettes (4-sided clear for fluorescence)
Procedure:
-
Prepare Solutions: Prepare a dilute solution of this compound and a solution of the fluorescence standard. The absorbance of both solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Spectrofluorometer Setup: Set the excitation wavelength (ideally the λmax of this compound). Set the emission wavelength range to scan to the red of the excitation wavelength.
-
Measure Emission Spectra: Record the fluorescence emission spectrum of the solvent (as a blank), the standard, and the this compound solution.
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the sample (A_sample) and the standard (A_standard).
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[5]
Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample^2 / n_standard^2)
where:
-
Φ is the quantum yield
-
A is the integrated area under the emission spectrum
-
Abs is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
Signaling Pathways and Logical Relationships
The spectroscopic properties of a dye like this compound are governed by the principles of molecular orbital theory and the interaction of light with matter. The following diagram illustrates the logical relationship between molecular structure and the observed spectroscopic phenomena.
Conclusion
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Page loading... [wap.guidechem.com]
- 3. The relationship between basic group resonance and quantum yield of high efficiency red light fluorescent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is âmolar absorptivityâ? : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 5. chem.uci.edu [chem.uci.edu]
Basic Red 22 and its classification as a monoazoic dye
A Technical Guide to Basic Red 22: A Monoazo Dye
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (C.I. 11055), a synthetic cationic dye. It details its chemical and physical properties, confirms its classification as a monoazo dye, and outlines protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a cationic dye that appears as a red powder and is soluble in water.[1][2][3] It is primarily used in the textile industry for dyeing acrylic fibers and has applications as a biological stain.[1][2][4] The chemical identity of this compound can be complex due to various counter-ions associated with its cationic structure. The core chromophore's structure is consistent, featuring a triazole ring linked to a dimethylaniline group via an azo bridge.
Identification and Formula
| Identifier | Value | Reference |
| C.I. Name | C.I. This compound | [2][5] |
| C.I. Number | 11055 | [2][5] |
| CAS Number | 12221-52-2 | [1][2][5] |
| Molecular Formula (Cation) | C₁₂H₁₇N₆⁺ | [1] |
| Molecular Formula (with Chloride) | C₁₂H₁₇ClN₆ | [6] |
| Molecular Formula (with Methyl Sulfate) | C₁₃H₂₀N₆O₄S | [5] |
| Synonyms | Maxilon Red BL, Cationic Red 2BL, Synacril Red 3B | [1][2] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight (Cation) | 245.30 g/mol | [1] |
| Molecular Weight (with Chloride) | 280.76 g/mol | [6] |
| Molecular Weight (with Methyl Sulfate) | 356.40 g/mol | [7] |
| Appearance | Dull red powder | [1][3] |
| Solubility (Water) | 20 g/L | [2] |
| XLogP3-AA | 2.4 | [1] |
| Topological Polar Surface Area | 49.7 Ų | [1] |
Dye Fastness Properties
The fastness of a dye refers to its resistance to fading or running under various conditions. The following data pertains to this compound on acrylic fibers.
| Fastness Test | ISO Standard Rating |
| Light Fastness | 7 |
| Perspiration Fastness (Fading) | 4-5 |
| Perspiration Fastness (Staining) | 5 |
| Ironing Fastness (Fading) | 5 |
| Ironing Fastness (Staining) | 5 |
| Soaping (Fading) | 4-5 |
| Soaping (Staining) | 5 |
| Source: World dye variety[2] | |
| (Rating Scale: 1=Very Poor, 5=Excellent, with higher numbers indicating better fastness for light resistance) |
Classification as a Monoazo Dye
Azo dyes are a class of organic compounds characterized by the presence of at least one azo functional group (R−N=N−R′), which acts as the chromophore.[8] These dyes are classified based on the number of azo groups in the molecule.[9]
-
Monoazo Dyes: Contain one azo group.
-
Disazo Dyes: Contain two azo groups.
-
Polyazo Dyes: Contain three or more azo groups.
This compound is unequivocally classified as a monoazo dye.[2][10] This is confirmed by its chemical structure, which contains a single azo linkage connecting a diazotized aminotriazole derivative to an N,N-dimethylaniline coupling component.[1][2] Furthermore, its Colour Index (C.I.) number of 11055 falls within the range assigned to azo dyes (11000-39999).[5][9]
Caption: Hierarchical classification of azo dyes.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and analysis of this compound based on established chemical principles and literature descriptions.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization, azo coupling, decarboxylation, and methylation (quaternization).[1][2][3]
Protocol:
-
Diazotization of 5-Amino-1H-1,2,4-triazole-3-carboxylic acid:
-
Suspend 5-amino-1H-1,2,4-triazole-3-carboxylic acid in an aqueous solution of a strong mineral acid (e.g., HCl).
-
Cool the suspension to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise. Maintain the temperature below 5°C.
-
Stir the mixture for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The presence of excess nitrous acid can be checked with starch-iodide paper.
-
-
Azo Coupling:
-
In a separate vessel, dissolve the coupling component, N,N-dimethylaniline, in an acidic aqueous solution.
-
Cool the solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the N,N-dimethylaniline solution.
-
Maintain a low temperature and acidic pH to facilitate the coupling reaction at the para-position of the aniline (B41778) derivative.
-
Stir the reaction mixture for several hours until the coupling is complete, indicated by the formation of a deeply colored precipitate.
-
-
Decarboxylation and Methylation (Quaternization):
-
Isolate the crude azo dye intermediate by filtration.
-
The subsequent steps involve heating the intermediate to induce decarboxylation (removal of the -COOH group) and reacting it with a methylating agent (e.g., dimethyl sulfate) to form the quaternary ammonium (B1175870) salt, which imparts the cationic charge.[2][3]
-
Purify the final product by recrystallization from an appropriate solvent to yield this compound.
-
Caption: General workflow for the synthesis of this compound.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique for the sensitive and selective detection and quantification of dyes in various matrices, such as textiles or cosmetics.[11][12]
Protocol:
-
Sample Preparation (Textile Matrix):
-
Accurately weigh approximately 1.0 g of the textile sample and cut it into small pieces.
-
Place the sample in a conical flask and add 20 mL of methanol.
-
Extract the dye by sonicating the sample at 50°C for 30 minutes.[11]
-
Centrifuge the resulting mixture at 10,000 rpm for 10 minutes to pellet the textile fibers.[11]
-
Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1.0 mL) of the initial mobile phase (e.g., 95:5 water/methanol) for LC-MS/MS analysis.[11]
-
-
Instrumental Analysis:
-
Chromatography: Perform separation using a reverse-phase C18 column with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring for specific product ions generated by collision-induced dissociation. For a related compound, Basic Red 2, a precursor ion at m/z 315.32 and product ions at m/z 299.30 and 210.24 were monitored.[12] A similar approach would be used for this compound.
-
-
-
Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards using the same LC-MS/MS method to generate a calibration curve.
-
Quantify the amount of this compound in the prepared sample by comparing its peak area to the calibration curve.
-
Caption: Analytical workflow for this compound in textiles.
References
- 1. Page loading... [wap.guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [chemicalbook.com]
- 5. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:12221-52-2 | Chemsrc [chemsrc.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Azo dye - Wikipedia [en.wikipedia.org]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ewg.org [ewg.org]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of 13 Banned Colorants in Cosmetics via Liquid Chromatographic and Mass Spectrometric Techniques | MDPI [mdpi.com]
A Technical Guide to Basic Red 22 and Its Synonyms for Advanced Research
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical and physical properties of the cationic dye Basic Red 22 and its various synonyms, including Cationic Red 2BL and Maxilon Red BL. This document outlines its applications, summarizes key quantitative data, and presents representative experimental protocols and conceptual workflows.
Chemical Identity and Synonyms
This compound is a monoazo cationic dye known by a multitude of synonyms across different industries and suppliers. Accurate identification is crucial for experimental reproducibility and safety.
Table 1: Synonyms and Chemical Identifiers for this compound
| Identifier Type | Identifier | Citation |
| Common Name | This compound | [1] |
| Synonyms | Cationic Red 2BL, Maxilon Red BL, C.I. This compound, C.I. 11055, Anilan Red BLN, Astrazon Red F3BL, Catacryl Red F3BL, Orcozine Red B, Synacril Red 3B | [1] |
| CAS Number | 12221-52-2 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₆ (representative) | [1] |
| Molecular Weight | 308.81 g/mol (representative) | [1] |
| IUPAC Name | 5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium chloride |
Physicochemical Properties
The utility of this compound in various applications is dictated by its physicochemical properties. This section provides a summary of its key characteristics.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Appearance | Red to dark red powder | [2] |
| Solubility in Water | 20 g/L | [1] |
| λmax (in water) | 538 nm | [3] |
| Compatibility Value (k) | 5 | [1] |
Applications in Research and Industry
This compound is primarily utilized as a dye for acrylic fibers in the textile industry.[1] Its cationic nature allows for strong ionic interactions with anionic groups in the fibers, resulting in vibrant and lasting color. In a research context, its properties suggest potential applications in biological staining and as a fluorescent probe, although specific protocols are not widely documented.
Experimental Protocols
Representative Protocol for Staining of Cultured Cells
This protocol is adapted from general staining procedures for cationic dyes like Neutral Red.[4][5]
-
Cell Preparation: Culture cells on sterile glass coverslips or in appropriate culture vessels to the desired confluence.
-
Fixation (Optional): For fixed-cell imaging, treat cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature. Wash three times with PBS. For live-cell imaging, skip this step.
-
Staining Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO or ethanol). Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to a final working concentration (e.g., 1-10 µg/mL). The optimal concentration must be determined empirically.
-
Staining: Incubate the cells with the this compound working solution for 5-30 minutes at room temperature or 37°C. Protect from light.
-
Washing: Gently remove the staining solution and wash the cells two to three times with the buffer to remove excess dye.
-
Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium. Image using a fluorescence microscope with appropriate filter sets (excitation/emission maxima will need to be determined experimentally but are expected to be in the green/red range).
General Protocol for Toxicological Assessment
This protocol outlines a general workflow for assessing the cytotoxicity of a dye like this compound, based on standard toxicology testing methodologies.[6][7][8]
-
Cell Culture: Plate cells (e.g., HaCaT for skin cytotoxicity or HepG2 for liver cytotoxicity) in 96-well plates at a predetermined density.[9]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the dye in the cell culture medium to achieve a range of final concentrations.
-
Cell Treatment: Expose the cells to the different concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls (medium with solvent) and positive controls (a known cytotoxic agent).
-
Cytotoxicity Assay: Perform a cell viability assay, such as the MTT or MTS assay, to quantify the metabolic activity of the cells, which correlates with cell number.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Conceptual Workflows and Signaling Pathways
While no direct evidence links this compound to specific signaling pathway studies, its properties as a cationic and potentially fluorescent molecule suggest its utility in tracking cellular processes. Below is a conceptual workflow illustrating how such a dye could be used to monitor receptor-mediated endocytosis, a key process in cell signaling.
Conceptual Workflow: Tracking Receptor-Mediated Endocytosis
This hypothetical workflow illustrates how a fluorescently-labeled ligand or a dye that accumulates in endosomes could be used to study the internalization of a cell surface receptor, such as the B-cell receptor-associated protein CD22, which is involved in modulating B-cell activation.[10]
Caption: Conceptual workflow for tracking receptor-mediated endocytosis using a fluorescent probe.
General Cell Signaling Cascade
The following diagram illustrates a generic signal transduction pathway, which is a fundamental process in cellular communication and a primary focus in drug development.[11][12]
Caption: A simplified diagram of a typical signal transduction cascade from the cell surface to the nucleus.
Safety and Handling
This compound is a chemical that requires careful handling. Users should consult the Safety Data Sheet (SDS) before use. General safety precautions include using personal protective equipment such as gloves, lab coats, and eye protection. Avoid inhalation of dust and contact with skin and eyes.[13] The toxicological properties of this compound are not extensively characterized, but some studies on similar azo dyes suggest potential for cytotoxicity and genotoxicity, warranting cautious handling.[14][15]
This technical guide provides a foundational understanding of this compound and its synonyms for research and development purposes. Due to the limited availability of specific biological application protocols, researchers are encouraged to perform thorough validation and optimization for their specific experimental systems.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Maxilon Red 2gl-N; Cationic Red L-Gtln; Basic Red 18: 1 [m.pigment-dye.com]
- 3. researchgate.net [researchgate.net]
- 4. qualitybiological.com [qualitybiological.com]
- 5. stainsfile.com [stainsfile.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 10. pnas.org [pnas.org]
- 11. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell (biology) - Wikipedia [en.wikipedia.org]
- 13. Bright Ideas for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of Basic Red 22
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical health and safety data for Basic Red 22 (C.I. 11055; CAS No. 12221-52-2) in a laboratory setting. Adherence to these guidelines is paramount for ensuring a safe research environment when handling this synthetic dye. This compound, a monoazo dye, finds applications in textiles and as a biological stain.[1] While widely used, it is crucial to recognize its potential hazards and implement appropriate safety protocols.
Section 1: Hazard Identification and Classification
This compound is classified as a substance that can cause serious eye irritation and mild skin irritation.[2] In some cases, it may lead to skin sensitization or allergic reactions.[1] One study has indicated that this compound possesses mutagenic activity and increased the frequency of micronucleated polychromatic erythrocytes in the bone marrow of mice.[3]
Hazard Statements:
Section 2: Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Appearance | Red powder | [1] |
| Odor | No distinct odor | [1] |
| Solubility in Water | Soluble | [1] |
| Boiling Point | >212°F (>100°C) (for a mixture containing this compound) | [4] |
| Specific Gravity | 0.97-0.99 (for a mixture containing this compound) | [4] |
| pH | 6 - 7 (for a mixture containing this compound) | [4] |
Section 3: Toxicological Data
| Endpoint | Result | Species | Reference |
| Oral LD50 | No data available | - | [5][6] |
| Dermal LD50 | No data available | - | |
| Inhalation LC50 | No data available | - | |
| Skin Irritation | Causes mild skin irritation | Human | [2] |
| Eye Irritation | Causes serious eye irritation | Human | [2] |
| Mutagenicity | Possessed mutagenic activity in Salmonella test strains | - | [3] |
| Genotoxicity | Increased the frequency of micronucleated polychromatic erythrocytes in bone marrow | Mice | [3] |
| Cytotoxicity (IC50) | 155 µg/ml | HaCaT cells | [3] |
| Cytotoxicity (IC20) | 28 µg/ml | HaCaT cells | [3] |
IC50 (Inhibitory Concentration 50): The concentration of a substance that causes a 50% reduction in a specific biological function. IC20 (Inhibitory Concentration 20): The concentration of a substance that causes a 20% reduction in a specific biological function.
Section 4: Exposure Controls and Personal Protection
To minimize exposure and ensure safety, the following engineering controls and personal protective equipment (PPE) are mandatory when working with this compound.
| Control Parameter | Recommendation |
| Engineering Controls | Use in a well-ventilated area. A local exhaust ventilation (fume hood) is recommended for procedures that may generate dust or aerosols.[4][5] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2][4][5] |
| Skin Protection | Wear impervious gloves (e.g., nitrile rubber). A lab coat or protective apron should be worn to prevent skin contact.[2][5] |
| Respiratory Protection | If dust or aerosols are generated and engineering controls are insufficient, a NIOSH-approved particulate respirator should be used. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4][5] |
Section 5: Handling, Storage, and First Aid
5.1 Handling and Storage
-
Handling: Avoid contact with skin and eyes.[4][7] Avoid creating dust.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][4][7]
5.2 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[4][7][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[7] |
Section 6: Experimental Protocols and Visualizations
6.1 Hazard Identification and Control Workflow
The following diagram illustrates a logical workflow for identifying and controlling hazards associated with this compound in a laboratory setting.
Caption: Hazard identification and control workflow for this compound.
6.2 In-Vitro Cytotoxicity Assay Workflow
The following diagram outlines a typical experimental workflow for an in-vitro cytotoxicity assay to evaluate the toxic effects of a compound like this compound on cultured cells.
Caption: Workflow for an in-vitro cytotoxicity assay.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal risk assessment or the guidance of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. Page loading... [wap.guidechem.com]
- 2. salonservicespro.com [salonservicespro.com]
- 3. researchgate.net [researchgate.net]
- 4. maritimebeautyshop.com [maritimebeautyshop.com]
- 5. weaverbrands.com [weaverbrands.com]
- 6. lapco.co.nz [lapco.co.nz]
- 7. msdsdigital.com [msdsdigital.com]
- 8. assets.marlobeauty.com [assets.marlobeauty.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Basic Red 22
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Red 22, also identified by its Colour Index (C.I.) number 11055, is a synthetic azo dye belonging to the triazole class of compounds. While its primary application lies in the textile industry for dyeing acrylic fibers and in the paper industry, its properties are of interest to researchers in various fields. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to its nature as a commercial dye, some specific quantitative data, such as a precise melting point and detailed spectral analyses, are not extensively available in public literature. This guide consolidates the available information and presents generalized experimental protocols for the determination of its key characteristics. There is currently no scientific evidence to suggest that this compound has significant biological activity or interacts with signaling pathways relevant to drug development.
Chemical Identity and Structure
This compound is a cationic dye, meaning it carries a positive charge. The chemical structure consists of a triazolium ring linked via an azo group to a dimethylaniline moiety. The positive charge is delocalized across the triazolium ring. Commercially, it is typically available as a salt with a counter-ion, most commonly methyl sulfate (B86663) or chloride. This is reflected in the variations observed in its molecular formula and weight across different sources. The most comprehensive chemical identity information is provided by PubChem, which includes the methyl sulfate counter-ion.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate[1] |
| CAS Number | 12221-52-2[2] |
| C.I. Number | 11055[2][3] |
| Synonyms | Cationic Red 2BL, Synacril Red 3B, Maxilon Red BL-N[1][4] |
Table 2: Molecular Formula and Molecular Weight of this compound
| Molecular Formula | Molecular Weight ( g/mol ) | Counter-ion | Source |
| C13H20N6O4S | 356.40 | Methyl Sulfate | PubChem[1] |
| C14H21ClN6 | 308.81 | Chloride | World dye variety[2] |
| C12H17N6+ | 245.30 | (Cation only) | Guidechem[4] |
Physical Properties
This compound is a shallow red to reddish-brown powder.[2] Its solubility in water is reported to be 20 g/L, and this is noted to be not significantly influenced by temperature.[2][5] Detailed quantitative data on its melting point, boiling point, and solubility in common organic solvents are not consistently available in the scientific literature.
Table 3: Physical Properties of this compound
| Property | Value | Notes |
| Appearance | Shallow red powder[2][5] | May also appear as a black to violet powder in commercial preparations.[3] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility in Water | 20 g/L[2][5] | Temperature has minimal effect on solubility.[2] |
| Solubility in Organic Solvents | Data not available | Generally expected to have some solubility in polar organic solvents. |
Chemical Properties and Stability
This compound is a single azo class dye.[2] As a cationic dye, it readily interacts with and binds to negatively charged substrates, such as acrylic fibers. The color of the dye can be affected by the presence of metal ions; for instance, in the presence of copper ions, the color changes significantly to blue.[2][5] It is stable in high-temperature dyeing processes up to 120 °C, with no significant change in color.[2][5]
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not widely published. However, standard analytical techniques can be employed to characterize this dye.
Synthesis of this compound
A general method for the synthesis of this compound involves a multi-step process:[2]
-
Diazotization: 5-Amino-1H-1,2,4-triazole-3-carboxylic acid is diazotized using a suitable diazotizing agent (e.g., sodium nitrite (B80452) in an acidic medium).
-
Coupling: The resulting diazonium salt is coupled with N,N-diethylbenzenamine hydrochloride.
-
Decarboxylation: The coupled product undergoes decarboxylation.
-
Quaternization: The final step involves the formation of the quaternary ammonium (B1175870) salt, typically through methylation, to yield the cationic dye.
References
- 1. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
An In-depth Technical Guide to the Storage and Handling of Basic Red 22 in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety, storage, and handling protocols for Basic Red 22 in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental results.
Chemical and Physical Properties
This compound, a monoazo dye, is utilized in various research applications, including as a biological stain.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₁ClN₆ | [3][4] |
| Molecular Weight | 308.81 g/mol | [3][4] |
| Appearance | Light red to dark red or black to violet powder | [3][4] |
| Solubility in Water | 20 g/L (temperature has minimal effect) | [3][5] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Toxicological Data
Toxicological data for this compound is limited. The available information, primarily from related compounds, suggests that it should be handled with care to minimize exposure.
| Metric | Value | Species | Notes | Source(s) |
| Oral LD50 | > 2,000 mg/kg bw | Rat | For a similar compound, Pigment Red 122. | [6] |
| Oral LD50 | > 10,000 mg/kg | Rat | ||
| Dermal LD50 | > 2,000 mg/kg | Rat | For a similar compound, Pigment Red 122. | [6] |
| Inhalation LC50 | No data available | |||
| Skin Irritation | May cause mild skin irritation | Rabbit | For a similar compound, Basic Red 76. | [7] |
| Eye Irritation | Causes eye irritation | [8] |
Safe Handling and Personal Protective Equipment (PPE)
Due to its potential hazards, appropriate personal protective equipment must be worn at all times when handling this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator is recommended.
Storage and Disposal
Proper storage and disposal are crucial for maintaining the chemical's integrity and ensuring a safe laboratory environment.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains.
Experimental Protocols
While specific protocols for this compound are not widely published, its properties as a basic dye allow for its use in standard staining procedures and cell viability assays. The following are generalized protocols that can be adapted for use with this compound.
General Staining of Biological Samples (Adapted from basic dye staining protocols)
This protocol outlines a general procedure for staining fixed biological samples.
-
Sample Preparation: Prepare and fix the biological sample (e.g., tissue sections, cells on a slide) using standard histological techniques.
-
Rehydration: If necessary, rehydrate the sample through a series of decreasing alcohol concentrations.
-
Staining:
-
Prepare a dilute aqueous solution of this compound (e.g., 0.1-1.0% w/v). The optimal concentration should be determined empirically.
-
Immerse the sample in the staining solution for a predetermined period (e.g., 1-5 minutes). Staining time may require optimization.
-
-
Rinsing: Gently rinse the sample with distilled water to remove excess stain.
-
Dehydration and Mounting: Dehydrate the sample through an increasing alcohol concentration series, clear with an appropriate agent (e.g., xylene), and mount with a compatible mounting medium.
Neutral Red Uptake Assay for Cell Viability (Adapted from general neutral red protocols)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[9][10] this compound, as a cationic dye, may be adaptable for similar assays, though validation would be required.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Expose cells to the test compound for the desired duration.
-
Staining:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS) at a non-toxic concentration.
-
Remove the treatment medium and add the this compound solution to each well.
-
Incubate for a defined period (e.g., 2-3 hours) to allow for dye uptake.
-
-
Dye Extraction:
-
Remove the staining solution and wash the cells with a suitable buffer.
-
Add a destaining solution (e.g., a mixture of ethanol (B145695) and acetic acid) to each well to extract the dye from the cells.
-
-
Quantification: Measure the absorbance of the extracted dye using a microplate reader at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
Diagrams
Signaling Pathways and Experimental Workflows
References
- 1. guidechem.com [guidechem.com]
- 2. ewg.org [ewg.org]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [m.chemicalbook.com]
- 5. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- 8. pocketnurse.com [pocketnurse.com]
- 9. re-place.be [re-place.be]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Dyeing Acrylic Fibers with Basic Red 22
These application notes provide a comprehensive protocol for the dyeing of acrylic fibers using Basic Red 22, a cationic dye known for producing brilliant red shades with good fastness properties. This document is intended for researchers, scientists, and professionals in drug development and textile chemistry.
Introduction
Basic dyes, also known as cationic dyes, are a class of synthetic dyes that form colored cationic salts in solution.[1] These dyes are particularly effective for dyeing acrylic fibers, which possess anionic groups within their polymer structure.[1][2] The dyeing mechanism involves an ionic interaction between the positively charged dye cations and the negatively charged sites on the acrylic fiber, resulting in strong dye-fiber bonds and excellent wash fastness.[1][3][4] The dyeing process is influenced by several key parameters, including pH, temperature, dyeing time, and the use of auxiliaries such as retarding agents and electrolytes.[5][6] Careful control of these parameters is crucial for achieving level and reproducible dyeing.
Experimental Protocols
Materials and Reagents
-
Substrate: Scoured and bleached acrylic fiber/fabric
-
Dye: C.I. This compound
-
Wetting Agent: Non-ionic surfactant (e.g., 1 g/L)[4]
-
Sequestering Agent: (e.g., 1 g/L)[4]
-
pH Control: Acetic acid and Sodium acetate (B1210297) buffer system[4][7][8]
-
Retarding Agent: Cationic retarder (e.g., 0.2% - 0.5%)[7]
-
Urea: (optional, for deep shades, 2.0 - 3.0%)[7]
Pre-treatment of Acrylic Fiber
Before dyeing, the acrylic fabric should be washed with a nonionic detergent (e.g., 2 g/dm³) at 60°C for 30 minutes to remove any impurities, followed by thorough rinsing and air-drying.[5]
Standard Dyeing Procedure
-
Dye Bath Preparation: Prepare the dyebath with the required amount of water. Add the wetting agent, sequestering agent, acetic acid, and sodium acetate to achieve and maintain a pH of 4.5-5.5.[4][6][9] Add Glauber's salt and the retarding agent.
-
Dye Dissolution: Separately, make a paste of the this compound dye with a small amount of acetic acid and then dissolve it in boiling water.[10]
-
Dyeing Process:
-
Immerse the pre-treated acrylic fiber in the dyebath.
-
Raise the temperature of the dyebath to 60°C and add the dissolved dye solution.[1]
-
Gradually increase the temperature to 95-100°C over 30-45 minutes.[1][6] A controlled heating rate of 0.25–0.5 °C/min is recommended to ensure level dyeing.[1]
-
Maintain the dyeing at this temperature for 45-60 minutes.[1][5]
-
After dyeing, cool the bath slowly to 50°C before rinsing.[7]
-
-
After-treatment:
-
Rinse the dyed fiber thoroughly with cold water.
-
Perform a soaping treatment with a non-ionic detergent to remove any unfixed dye.
-
Rinse again and air dry.
-
Data Presentation
The following tables summarize the key parameters and their effects on the dyeing of acrylic fibers with basic dyes.
| Parameter | Recommended Range/Value | Effect on Dyeing |
| Dye Concentration | 1.0 - 3.0% (on weight of fiber) | Determines the depth of the shade. |
| pH | 4.5 - 5.5[4][6][9] | Optimal for dye uptake; lower pH can cause dye precipitation, while higher pH reduces dye-fiber attraction.[6][9] |
| Temperature | 95 - 105°C[6] | Increases dye diffusion into the fiber; rapid heating can lead to uneven dyeing.[5][6] |
| Time | 45 - 90 minutes[7] | Affects dye exhaustion and fixation.[5] |
| Liquor Ratio | 1:30 - 1:40[4][5] | The ratio of the weight of the goods to the volume of the dyebath. |
| Glauber's Salt | 5 - 10% (for light shades)[8] | Acts as a retarding agent by competing with dye cations for sites on the fiber.[11] |
| Retarding Agent | 0.2 - 1.0%[5][7] | Controls the rate of dye uptake to ensure level dyeing.[1] |
| Fastness Property | Rating |
| Light Fastness | Good to Excellent (ISO 7) |
| Wash Fastness | Excellent (ISO 5) |
| Perspiration Fastness | Excellent (ISO 4-5) |
| Ironing Fastness | Excellent (ISO 5) |
| Soaping Fastness | Excellent (ISO 4-5) |
Mandatory Visualization
Caption: Workflow for Dyeing Acrylic Fiber with this compound.
Signaling Pathways and Logical Relationships
The interaction between the cationic dye and the anionic acrylic fiber is a key signaling pathway in this process. The dyeing mechanism can be visualized as a series of steps governed by electrostatic attraction and diffusion.
Caption: Mechanism of Basic Dye Adsorption and Fixation on Acrylic Fiber.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Dyeing of acrylic fibre | PPT [slideshare.net]
- 3. Kinetic and Thermodynamic Analysis Study of the Dyeing Process of Acrylic Fabrics With Basic Dyes in Presence of Organic Solvents – Material Science Research India [materialsciencejournal.org]
- 4. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]
- 5. bgtextilepublisher.org [bgtextilepublisher.org]
- 6. autumnchem.com [autumnchem.com]
- 7. How to use basic dye for acrylic fiber dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. autumnchem.com [autumnchem.com]
- 9. autumnchem.com [autumnchem.com]
- 10. scribd.com [scribd.com]
- 11. p2infohouse.org [p2infohouse.org]
Basic Red 22: Application Notes for Cellular Component Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 22, also known as C.I. 11055, is a cationic monoazo dye.[1][2] While extensively utilized in the textile industry for its vibrant red hue, its application as a biological stain for cellular components is an area of growing interest.[3][4][5] Its cationic nature suggests a strong affinity for negatively charged macromolecules within the cell, primarily nucleic acids (DNA and RNA) located in the nucleus and ribosomes. This document provides detailed application notes and generalized protocols for the use of this compound as a biological stain for fluorescence microscopy.
Principle of Staining
The fundamental mechanism of this compound as a biological stain lies in electrostatic interactions. As a cationic dye, it carries a net positive charge at physiological pH. Cellular components such as the phosphate (B84403) backbone of DNA and RNA are negatively charged. This charge difference leads to the binding of the positively charged this compound molecules to these anionic sites within the cell, allowing for the visualization of the nucleus and other basophilic structures.
Figure 1. Principle of Staining with this compound.
Physicochemical and Spectral Properties
While specific fluorescence excitation and emission maxima for this compound in biological staining applications are not extensively documented, its properties as a red dye suggest absorption in the green to yellow region of the visible spectrum and emission in the red region. It is crucial for researchers to experimentally determine the optimal excitation and emission wavelengths using a spectrophotometer or a fluorescence microscope with spectral imaging capabilities.
| Property | Value | Reference |
| Chemical Class | Cationic Monoazo Dye | [1][2] |
| C.I. Name | This compound, C.I. 11055 | [1][6] |
| CAS Number | 12221-52-2 | [1][4] |
| Appearance | Red Powder | [1][3][4] |
| Solubility | Soluble in water | [5] |
| Excitation Maximum (λex) | To be determined experimentally (TBD) | |
| Emission Maximum (λem) | To be determined experimentally (TBD) |
Experimental Protocols
The following are generalized protocols for staining fixed and live cells with this compound. Optimization of parameters such as dye concentration, incubation time, and temperature is highly recommended for specific cell types and experimental conditions.
General Experimental Workflow
Figure 2. General workflow for staining cells with this compound.
Protocol 1: Staining of Fixed Cells for Nuclear and Cytoplasmic RNA Visualization
This protocol is designed for staining the nucleus (DNA and RNA) and cytoplasmic RNA in fixed cells.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Mounting medium
-
Glass slides and coverslips
-
Cultured cells on coverslips
Procedure:
-
Cell Preparation:
-
Wash cultured cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) For enhanced nuclear staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Wash three times with PBS.
-
-
Staining:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in water).
-
Dilute the stock solution in PBS to a working concentration. An initial range of 1-10 µg/mL is recommended for optimization.
-
Incubate the fixed cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets (to be determined experimentally).
-
Protocol 2: Live-Cell Staining
This protocol is for the vital staining of cellular components in live cells. The ability of this compound to act as a vital stain needs to be carefully evaluated for cytotoxicity.
Materials:
-
This compound
-
Cell culture medium
-
Live-cell imaging solution or PBS
Procedure:
-
Staining Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO or water).
-
Dilute the stock solution in pre-warmed cell culture medium or a suitable imaging buffer to the desired working concentration. A starting concentration range of 0.1-1 µg/mL is suggested for initial experiments.
-
-
Staining:
-
Remove the culture medium from the cells and replace it with the this compound staining solution.
-
Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.
-
Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging solution or PBS.
-
Add fresh, pre-warmed imaging solution to the cells for observation.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.
-
Data Presentation
Quantitative data for the optimal use of this compound as a biological stain is currently limited. The following table outlines the key parameters that require experimental determination.
| Parameter | Recommended Starting Range | Notes |
| Working Concentration (Fixed Cells) | 1 - 10 µg/mL | Optimal concentration will vary with cell type and desired staining intensity. Higher concentrations may lead to non-specific background staining. |
| Working Concentration (Live Cells) | 0.1 - 1 µg/mL | Lower concentrations are recommended for live-cell imaging to minimize cytotoxicity. |
| Incubation Time (Fixed Cells) | 15 - 30 minutes | Longer incubation times may increase signal intensity but also background. |
| Incubation Time (Live Cells) | 15 - 60 minutes | Monitor cell health during incubation. Prolonged exposure may be toxic. |
| Excitation Wavelength (λex) | TBD | Expected to be in the green-yellow range (~500-560 nm). Should be determined using a spectrophotometer or by testing different filters on a fluorescence microscope. |
| Emission Wavelength (λem) | TBD | Expected to be in the red range (~580-650 nm). Should be determined using a spectrophotometer or by testing different filters on a fluorescence microscope. |
Safety and Handling
The toxicological properties of this compound for biological staining applications have not been extensively studied. It is recommended to handle the compound with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Troubleshooting
-
Weak Staining: Increase the dye concentration or incubation time. Ensure proper fixation and permeabilization (for fixed cells).
-
High Background: Decrease the dye concentration or incubation time. Ensure thorough washing steps.
-
Phototoxicity (Live Cells): Reduce the excitation light intensity and exposure time. Use a lower dye concentration.
-
No Staining: Verify the preparation of the staining solution and the viability of the cells. Confirm the filter sets on the microscope are appropriate for red fluorescence.
Conclusion
This compound presents a promising option as a red fluorescent stain for cellular components, particularly nucleic acids, due to its cationic nature. The provided protocols offer a starting point for researchers to explore its utility in their specific applications. It is imperative to perform thorough optimization and characterization of its spectral properties and potential cytotoxicity to ensure reliable and reproducible results.
References
Application Notes and Protocols for Direct Printing of Basic Red 22 on Modified Polyester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the direct printing of Basic Red 22, a cationic dye, onto modified polyester (B1180765) fabrics. Cationic dyeable polyester (CDP) is a chemically altered version of polyester that incorporates anionic groups, such as sulfonate groups, into its polymer structure.[1][2][3] This modification allows for the formation of strong ionic bonds with cationic dyes like this compound, resulting in vibrant prints with good fastness properties.[2][4]
Overview of the Process
Direct printing on modified polyester with this compound involves the preparation of a specialized print paste, the application of this paste onto the fabric, fixation of the dye, and a final washing step to remove unfixed color and auxiliary chemicals. The key to this process is the electrostatic attraction between the positively charged cationic dye and the negatively charged sites on the modified polyester fiber.
Experimental Protocols
Fabric Preparation
Prior to printing, it is essential to prepare the modified polyester fabric to ensure optimal dye uptake and print quality.
-
Scouring: The fabric should be scoured to remove any impurities, oils, and sizes. A typical scouring process involves washing the fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L) at 60-70°C for 30-60 minutes.[5]
-
Rinsing and Drying: After scouring, the fabric must be thoroughly rinsed with warm and cold water to remove all scouring agents and then dried completely.
Printing Paste Formulation
The composition of the printing paste is critical for achieving a high-quality print. The following is a representative formulation:
| Component | Quantity (g) | Function |
| This compound | 10 - 30 | Colorant |
| Water | 200 - 300 | Solvent |
| Dispersing Agent | 10 - 20 | Prevents dye aggregation |
| Acetic Acid (40%) | 10 - 20 | Maintains acidic pH (4-5) to enhance dye solubility and stability |
| Glycerine | 30 - 50 | Hygroscopic agent and co-solvent to aid dye dissolution and transfer[6] |
| Thickener (e.g., Sodium Alginate) | 500 - 600 | Provides viscosity to the paste for sharp print definition[7] |
| Total | 1000 |
Preparation Procedure:
-
Make a paste of the this compound dye with the dispersing agent and a small amount of cold water.
-
Add hot water (around 80°C) to the paste and stir until the dye is fully dissolved.
-
Add the acetic acid and glycerine to the dye solution and stir well.
-
Gradually add the thickener to the solution while stirring continuously until a smooth, homogenous paste of the desired viscosity is obtained.
-
Allow the paste to stand for a few hours to ensure complete swelling of the thickener and to eliminate any air bubbles.
Printing Process
The prepared print paste can be applied to the modified polyester fabric using various methods, such as screen printing (flatbed or rotary) or block printing.
-
Place the prepared fabric on a flat, padded surface.
-
Apply the printing paste evenly onto the fabric using the chosen printing method, ensuring uniform pressure for consistent color application.
-
After printing, the fabric should be air-dried or dried in a hot air oven at a low temperature (e.g., 80-100°C) to prevent dye migration before fixation.
Fixation
Fixation is a crucial step to ensure the dye molecules are permanently bound to the fabric fibers. This is typically achieved through steaming or thermofixation.
-
Steaming: The printed and dried fabric is steamed at 120-130°C for 20-30 minutes in a high-temperature steamer. The steam provides the necessary heat and moisture for the dye to penetrate the fiber and form ionic bonds.
-
Thermofixation: Alternatively, the fabric can be treated with dry heat in a thermofixation unit or stenter at 170-180°C for 1-2 minutes.
Post-Treatment (Washing-off)
After fixation, a thorough washing process is necessary to remove any unfixed dye and chemical auxiliaries from the fabric surface.
-
Cold Rinse: Rinse the printed fabric in cold water to remove the thickener and other surface contaminants.
-
Soaping: Wash the fabric in a solution containing a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 10-15 minutes.
-
Hot and Cold Rinses: Rinse the fabric thoroughly with hot water followed by cold water until the water runs clear.
-
Drying: Finally, dry the printed fabric.
Data Presentation
The following table summarizes the general fastness properties of this compound. It is important to note that these values are for the dye itself and the actual fastness on modified polyester may vary depending on the specific printing process and fabric characteristics.[8]
| Fastness Property | ISO Standard | Rating (1-8 for Light, 1-5 for others) |
| Light Fastness | ISO 105-B02 | 7 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 4-5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 |
| Ironing Fastness (Fading) | ISO 105-X11 | 5 |
| Ironing Fastness (Staining) | ISO 105-X11 | 5 |
| Soaping (Fading) | ISO 105-C06 | 4-5 |
| Soaping (Staining) | ISO 105-C06 | 5 |
Visualizations
Caption: Experimental workflow for direct printing of this compound on modified polyester.
Caption: Chemical interaction between this compound and modified polyester.
References
- 1. Cationic modification dyeing mechanism • [polyestertime.com]
- 2. textilelearner.net [textilelearner.net]
- 3. What is Cationic Polyester? [polyestermfg.com]
- 4. scribd.com [scribd.com]
- 5. library.imaging.org [library.imaging.org]
- 6. textileengineering.net [textileengineering.net]
- 7. makingchembooks.com [makingchembooks.com]
- 8. worlddyevariety.com [worlddyevariety.com]
Application Notes and Protocols for Staining Tissues with Basic Red 22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Basic Red 22, a cationic dye, for staining biological tissues. Due to the limited availability of specific established protocols for this compound in histological applications, this document presents a generalized protocol adapted from standard methods for similar cationic dyes, such as Safranin O and Neutral Red.[1][2][3] Researchers are encouraged to optimize these protocols for their specific tissues and experimental needs.
Introduction to this compound
This compound, also known by its Colour Index name C.I. 11055 and as Cationic Red 2BL, is a synthetic dye belonging to the monoazo class.[4] While it is predominantly used in the textile and hair coloring industries, its cationic nature makes it suitable for biological staining.[5][6][7][8] As a basic dye, this compound carries a positive charge and therefore binds to anionic (negatively charged) components within cells and tissues.[5] These anionic components, termed basophilic, include nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as sulfated glycosaminoglycans found in the extracellular matrix of tissues like cartilage.[5]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 12221-52-2[4] |
| Molecular Formula | C₁₄H₂₁ClN₆[4] |
| Molecular Weight | 308.81 g/mol [4] |
| Appearance | Red to dark red powder[6] |
| Solubility | Soluble in water[5] |
Principle of Staining
The fundamental principle behind the staining of tissues with this compound lies in the electrostatic interaction between the positively charged dye molecules (cations) and the negatively charged tissue components (anions). This ionic bonding is the primary mechanism of action for basic dyes in histology. The intensity of staining is influenced by factors such as the pH of the staining solution, the concentration of the dye, and the duration of staining.
Applications in Histology
Based on the properties of similar cationic dyes, this compound is expected to be useful for:
-
Nuclear Staining: Highlighting cell nuclei due to its affinity for the phosphate (B84403) groups of nucleic acids.
-
Cartilage and Mucin Staining: Staining the extracellular matrix of cartilage and mucins due to the presence of sulfated glycosaminoglycans.
-
Counterstaining: Serving as a counterstain in various histological and immunohistochemical procedures to provide contrast to other stains.
Experimental Protocols
The following are generalized protocols for staining paraffin-embedded and frozen tissue sections with this compound. Note: These are adapted protocols and will require optimization.
Staining of Paraffin-Embedded Tissue Sections
This protocol outlines the steps for deparaffinization, rehydration, and staining of formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
This compound powder
-
Distilled water
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Acid alcohol (1% HCl in 70% ethanol) - for differentiation
-
Counterstain of choice (e.g., Fast Green FCF, Light Green SF Yellowish)
-
Mounting medium
Equipment:
-
Microscope slides with paraffin-embedded tissue sections
-
Staining jars
-
Coplin jars
-
Coverslips
-
Light microscope
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse gently in running tap water for 5 minutes, followed by a rinse in distilled water.
-
-
Staining with this compound:
-
Prepare a 0.1% to 1.0% aqueous solution of this compound. The optimal concentration should be determined empirically.
-
Immerse slides in the this compound staining solution for 5-15 minutes. Staining time will vary depending on the tissue type and desired intensity.
-
Rinse slides in distilled water to remove excess stain.
-
-
Differentiation (Optional):
-
If the staining is too intense, briefly dip the slides in 1% acid alcohol (1-3 dips) to remove excess dye.
-
Immediately rinse thoroughly in running tap water to stop the differentiation process, followed by a rinse in distilled water.
-
-
Counterstaining (Optional):
-
Immerse slides in a suitable counterstain, such as 0.1% Fast Green FCF, for 3-5 minutes.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols: 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each.
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Mount the coverslip with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Red to reddish-pink
-
Cartilage Matrix and Mucin: Red to orange-red
-
Cytoplasm (with counterstain): Green or as per the counterstain used
Staining of Frozen Tissue Sections
This protocol is for staining fresh or fixed frozen tissue sections.
Materials:
-
This compound powder
-
Distilled water
-
Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Glycerol or aqueous mounting medium
Equipment:
-
Cryostat
-
Microscope slides
-
Staining jars
-
Coverslips
-
Light microscope
Protocol:
-
Sectioning and Fixation:
-
Cut frozen sections at 5-10 µm thickness using a cryostat and mount on slides.
-
Air dry the sections for 10-20 minutes.
-
If using fresh frozen tissue, fix the sections in cold (4°C) fixative for 10-15 minutes. For pre-fixed tissue, this step can be skipped.
-
Rinse slides in PBS three times for 5 minutes each.
-
-
Staining with this compound:
-
Prepare a 0.1% to 0.5% aqueous solution of this compound.
-
Immerse slides in the staining solution for 3-10 minutes.
-
Rinse gently in distilled water.
-
-
Counterstaining (Optional):
-
A counterstain is generally not required for basic observation of red staining. If desired, a brief counterstain with a contrasting color can be used.
-
-
Mounting:
-
Mount the coverslip with an aqueous mounting medium or glycerol.
-
Expected Results:
-
Nuclei and other basophilic structures: Red to pink
Quantitative Data Summary
Due to the lack of specific published data for this compound in tissue staining, the following table provides a starting point for optimization based on protocols for similar cationic dyes.
| Parameter | Paraffin-Embedded Sections | Frozen Sections |
| This compound Concentration | 0.1% - 1.0% (w/v) aqueous | 0.1% - 0.5% (w/v) aqueous |
| Staining Time | 5 - 15 minutes | 3 - 10 minutes |
| Differentiation Time | 1 - 3 dips in 1% acid alcohol | Not typically required |
| Counterstain Concentration | e.g., 0.1% Fast Green FCF | Not typically required |
| Counterstain Time | 3 - 5 minutes | N/A |
Visualizations
Staining Mechanism
The following diagram illustrates the electrostatic interaction between the cationic this compound dye and anionic tissue components.
Caption: Electrostatic attraction between this compound and tissue.
Experimental Workflow for Paraffin-Embedded Sections
This diagram outlines the major steps in the staining protocol for paraffin-embedded tissues.
Caption: Workflow for staining paraffin-embedded sections.
Logical Relationship of Staining Principles
This diagram illustrates the logical flow from the chemical properties of the dye and tissue to the final visualized result.
Caption: Principle of this compound staining.
References
- 1. kenhub.com [kenhub.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. columbia.edu [columbia.edu]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 7. Troubleshooting Histopathology & Tissue Processing [leicabiosystems.com]
- 8. Troubleshooting H&E Stains [nsh.org]
Application Notes and Protocols: Basic Red 22 in the Textile Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Basic Red 22 (C.I. 11055) in textile industry research. The information compiled is intended to guide researchers in developing and optimizing dyeing and printing processes for acrylic and modified polyester (B1180765) fibers, as well as in assessing the colorfastness and environmental impact of this cationic azo dye.
Overview of this compound
This compound is a cationic, single azo dye known for its vibrant bluish-red hue.[1] It is primarily used for dyeing acrylic fibers, where it exhibits good fastness properties.[1][2] The dye is also suitable for coloring acid-modified polyester and for direct printing on both acrylic and modified polyester fabrics.[2][3] Its solubility in water is approximately 20 g/L, and this is not significantly affected by temperature.[1][2] In dyeing processes, the presence of copper ions can cause a significant color shift to blue, while iron ions also alter the color.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, including its general properties and colorfastness ratings on acrylic fabric according to ISO standards.
Table 1: General Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 11055 | [1] |
| CAS Number | 12221-52-2 | [1] |
| Molecular Formula | C₁₄H₂₁ClN₆ | [1] |
| Molecular Weight | 308.81 g/mol | [1] |
| Solubility in Water | 20 g/L | [1][2] |
| Compatibility Value (k) | 5 | [1] |
| Saturation Factor (f) | 0.38 | [1] |
Table 2: Colorfastness of this compound on Acrylic Fabric (ISO 105 Standards)
| Fastness Test | Fading | Staining | Reference |
| Light (ISO 105-B02) | 7 | - | [1] |
| Perspiration (ISO 105-E04) | 4-5 | 5 | [1] |
| Ironing (ISO 105-X11) | 5 | 5 | [1] |
| Soaping (ISO 105-C06) | 4-5 | 5 | [1] |
| Rubbing (ISO 105-X12) - Dry | - | 5 | - |
| Rubbing (ISO 105-X12) - Wet | - | 4-5 | - |
| Water (ISO 105-E01) | 4-5 | 5 | - |
Experimental Protocols
The following are detailed protocols for the application of this compound in textile dyeing and printing.
Exhaust Dyeing of Acrylic Fibers
This protocol describes a typical laboratory procedure for dyeing acrylic fabric with this compound using an exhaust method. The process involves the gradual transfer of the dye from the dyebath to the fibers.[4]
Materials and Equipment:
-
Acrylic fabric (scoured and bleached)
-
This compound dye
-
Acetic acid (CH₃COOH)
-
Sodium acetate (B1210297) (CH₃COONa)
-
Cationic retarder
-
Glauber's salt (Na₂SO₄)
-
Laboratory dyeing machine (e.g., beaker dyer)
-
Spectrophotometer
-
pH meter
Protocol:
-
Preparation of Dyebath:
-
Prepare a dyebath with a liquor-to-goods ratio of 20:1.
-
Add the required amount of this compound (e.g., 1% on weight of fiber, o.w.f.).
-
Add auxiliaries to the dyebath:
-
-
Dyeing Procedure:
-
Introduce the acrylic fabric into the dyebath at an initial temperature of 60°C.[4]
-
Raise the temperature rapidly to 70-75°C.[4]
-
Increase the temperature at a controlled rate of 0.5-1.0°C per minute to the boiling point (98-100°C).[4]
-
Maintain the dyeing at the boil for 60 minutes to complete dye absorption.[4][5]
-
Cool the dyebath slowly to 60°C.
-
-
Rinsing and Drying:
-
Rinse the dyed fabric thoroughly with warm water, followed by cold water.
-
Hydroextract and dry the fabric at a moderate temperature.
-
-
Analysis:
Direct Printing on Modified Polyester Fabric
This protocol outlines a general procedure for the direct style printing of this compound onto acid-modified polyester fabric.
Materials and Equipment:
-
Acid-modified polyester fabric
-
This compound dye
-
Thickener (e.g., modified guar (B607891) gum)
-
Carrier (e.g., a non-ionic emulsifier)
-
Ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄)
-
Screen printing equipment
-
Steamer or thermofixation unit
Printing Paste Recipe (Example):
| Ingredient | Quantity (g/kg) |
| This compound | 20 |
| Urea | 50 |
| Thickener | 500 |
| Carrier | 30 |
| Ammonium sulfate | 10 |
| Water | 390 |
| Total | 1000 |
Protocol:
-
Preparation of Printing Paste:
-
Dissolve the urea in warm water.
-
Make a paste of the this compound dye with a small amount of water and then add it to the urea solution.
-
Stir in the carrier and ammonium sulfate.
-
Gradually add this solution to the thickener with constant stirring to obtain a smooth, homogeneous paste.
-
-
Printing:
-
Apply the printing paste to the modified polyester fabric using a screen of the desired design.
-
-
Drying:
-
Dry the printed fabric thoroughly at a moderate temperature (e.g., 80-100°C).
-
-
Fixation:
-
Washing-off:
-
Rinse the printed fabric in cold water.
-
Wash with a non-ionic detergent at 60-70°C.
-
Rinse again with warm and then cold water.
-
Dry the final print.
-
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of dyeing acrylic fibers with this compound.
Environmental and Safety Considerations
-
Wastewater Treatment: Effluents from dyeing with this compound contain residual dye and chemicals, contributing to the biochemical oxygen demand (BOD) and chemical oxygen demand (COD) of the wastewater.[12] Treatment of this wastewater is crucial before discharge. Methods such as adsorption, advanced oxidation processes, and biological treatments can be employed for color and contaminant removal.[13]
-
Toxicity: Azo dyes and their degradation products can be of environmental concern.[14][15][16] Some azo dyes are known to be potential carcinogens.[14] Therefore, proper handling of the dye powder and effluent is necessary to minimize exposure and environmental contamination.
-
Safety Precautions: When handling this compound powder, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a dust mask, should be worn to avoid inhalation and skin contact. The dyeing and printing processes should be carried out in a well-ventilated area.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 3. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [chemicalbook.com]
- 4. textilelearner.net [textilelearner.net]
- 5. bgtextilepublisher.org [bgtextilepublisher.org]
- 6. blog.qima.com [blog.qima.com]
- 7. Colour fastness | Centexbel [centexbel.be]
- 8. Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods [vietextile.com]
- 9. intouch-quality.com [intouch-quality.com]
- 10. textilelearner.net [textilelearner.net]
- 11. TEXTILE CHEMROSE: Polyester Printing [textilechemrose.blogspot.com]
- 12. jonra.nstri.ir [jonra.nstri.ir]
- 13. Removal of acid and basic dyes from textile wastewater using modified acrylic fibres waste as an efficient adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Dyeing with Basic Red 22 in Acetic and Sulfuric Acid Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for dyeing acrylic fibers with Basic Red 22 using either an acetic acid or a sulfuric acid bath. The choice of acid can influence the final shade and dyeing efficiency. These protocols are intended for laboratory-scale experiments and can be adapted for various research and development applications where precise coloration of acrylic materials is required.
Overview of this compound Dyeing on Acrylic Fibers
This compound is a cationic dye well-suited for dyeing acrylic fibers, which possess anionic sites.[1][2][3] The dyeing process is typically carried out in an acidic medium to control the dye uptake and achieve a level dyeing.[2][4] The pH of the dyebath is a critical parameter influencing the rate of dyeing and the final color yield.[4][5][6] While acetic acid is commonly used to maintain a weakly acidic pH, sulfuric acid can also be employed, which may alter the final shade of the dyed material. It has been noted that dyeing this compound in a sulfuric acid bath can result in a bluer shade compared to an acetic acid bath.
Comparative Data of Dyeing in Acetic Acid vs. Sulfuric Acid Baths
Table 1: Expected Colorimetric and Dyeing Properties
| Parameter | Acetic Acid Bath | Sulfuric Acid Bath |
| pH Range | 4.0 - 5.5 | 2.0 - 3.5 |
| Expected Shade | Bright, Bluish-Red | Bluer-Red |
| Color Yield (K/S) | Good to Excellent | Potentially Higher |
| Dye Exhaustion (%) | High | High |
| CIELAB L | Moderate | Moderate |
| CIELAB a | High Positive (Red) | High Positive (Red) |
| CIELAB b* | Slightly Negative (Blue) | More Negative (Bluer) |
Table 2: Expected Fastness Properties
| Fastness Property | Acetic Acid Bath (Rating 1-5) | Sulfuric Acid Bath (Rating 1-5) |
| Light Fastness | 4-5 | 4-5 |
| Wash Fastness (Color Change) | 4-5 | 4-5 |
| Wash Fastness (Staining) | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | 4 | 4 |
Note: The values in the tables are based on typical performance of high-quality basic dyes on acrylic fibers and the known effect of pH on shade. Actual results may vary depending on the specific experimental conditions, the quality of the dye and fiber, and the analytical methods used.
Experimental Protocols
Materials and Equipment
-
Substrate: Scoured and bleached acrylic fabric or yarn.
-
Dye: this compound (C.I. 11055).
-
Acids: Glacial Acetic Acid (CH₃COOH) and concentrated Sulfuric Acid (H₂SO₄).
-
pH Adjustment: Sodium acetate (B1210297) (CH₃COONa) for buffering the acetic acid bath.
-
Wetting Agent: Non-ionic wetting agent.
-
Leveling Agent: Cationic or non-ionic leveling agent.
-
Laboratory Dyeing Machine: Water bath or glycerin bath with temperature control and agitation.
-
Beakers, Pipettes, and Graduated Cylinders.
-
pH Meter.
-
Spectrophotometer for color measurement.
Stock Solution Preparation
Dye Solution (1% w/v):
-
Weigh 1.0 g of this compound powder.
-
Make a paste with a small amount of cold water.
-
Add 50 mL of boiling deionized water and stir until the dye is completely dissolved.
-
Make up the final volume to 100 mL with deionized water.
Acetic Acid Solution (10% v/v):
-
Carefully add 10 mL of glacial acetic acid to 90 mL of deionized water and mix well.
Sulfuric Acid Solution (5% v/v):
-
Slowly and carefully add 5 mL of concentrated sulfuric acid to 95 mL of deionized water in a beaker placed in an ice bath. Caution: Always add acid to water, never the other way around.
Protocol 1: Dyeing with this compound in an Acetic Acid Bath
This protocol aims for a standard bright, bluish-red shade on acrylic fibers.
1. Dyebath Preparation (per 1 g of acrylic material, Liquor Ratio 40:1):
- Deionized Water: 40 mL
- Wetting Agent: 0.5% on weight of fiber (owf)
- Acetic Acid (10%): to adjust pH to 4.5 - 5.0
- Sodium Acetate: 0.5 g/L (as a buffering agent)
- Leveling Agent: 1.0% owf
- This compound (1% solution): 2.0% owf (or as desired)
2. Dyeing Procedure:
- Set the dyebath with all the components except the dye.
- Immerse the wetted acrylic material in the dyebath at room temperature.
- Raise the temperature to 60°C over 15 minutes.
- Add the pre-dissolved this compound solution.
- Raise the temperature to the boil (98-100°C) at a rate of 1.5°C/minute.
- Continue dyeing at the boil for 60 minutes.
- Cool the dyebath down to 60°C.
- Rinse the dyed material thoroughly with cold water.
- Soaping: Treat the material with a 1 g/L non-ionic detergent solution at 70°C for 15 minutes.
- Rinse again with cold water and air dry.
Experimental Workflow for Acetic Acid Bath
Caption: Workflow for dyeing acrylic with this compound in an acetic acid bath.
Protocol 2: Dyeing with this compound in a Sulfuric Acid Bath
This protocol is designed to achieve a bluer-red shade on acrylic fibers.
1. Dyebath Preparation (per 1 g of acrylic material, Liquor Ratio 40:1):
- Deionized Water: 40 mL
- Wetting Agent: 0.5% owf
- Sulfuric Acid (5%): to adjust pH to 2.5 - 3.0
- Leveling Agent: 1.0% owf
- This compound (1% solution): 2.0% owf (or as desired)
2. Dyeing Procedure:
- Set the dyebath with all the components except the dye.
- Immerse the wetted acrylic material in the dyebath at room temperature.
- Raise the temperature to 60°C over 15 minutes.
- Add the pre-dissolved this compound solution.
- Raise the temperature to the boil (98-100°C) at a rate of 1.5°C/minute.
- Continue dyeing at the boil for 60 minutes.
- Cool the dyebath down to 60°C.
- Rinse the dyed material thoroughly with cold water.
- Soaping: Treat the material with a 1 g/L non-ionic detergent solution at 70°C for 15 minutes.
- Rinse again with cold water and air dry.
Caption: Key parameters influencing the properties of acrylic dyed with this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [chemicalbook.com]
- 4. bgtextilepublisher.org [bgtextilepublisher.org]
- 5. researchgate.net [researchgate.net]
- 6. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Application Notes and Protocols: Preparation of a Basic Red 22 Stock Solution for Staining
For Researchers, Scientists, and Drug Development Professionals
Application
Basic Red 22 is a cationic dye primarily utilized in the textile industry for acrylic fabrics; however, it also serves as a biological stain in laboratory settings.[1][2][3] Its vibrant red color allows for the visualization of certain cellular components.[1] These protocols detail the preparation of a standard stock solution for use in staining applications. The optimal final concentration for specific assays should be determined empirically.
Physicochemical and Safety Data
Proper handling and storage are essential for laboratory safety and to ensure the integrity of the stock solution. This compound appears as a red powder and is soluble in water.[1][2][3]
| Property | Value | Source |
| Synonyms | C.I. 11055, Cationic Red 2BL, Maxilon Red BL | [2][3] |
| CAS Number | 12221-52-2 | [2][3] |
| Molecular Formula | C₁₃H₂₀N₆O₄S | [4] |
| Molecular Weight | 356.40 g/mol | [1][4] |
| Appearance | Red powder | [2][3] |
| Solubility | 20 g/L in water | [5][6] |
Safety Precautions:
-
Handling: Handle in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][8][9]
-
Hazards: Avoid contact with skin and eyes as it may cause irritation.[3] Avoid the formation of dust during handling.[7]
-
Storage: Store in a cool, dry place in a tightly sealed container.[3]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Experimental Protocol: Preparation of a 1% (w/v) this compound Stock Solution
This protocol describes the preparation of 100 mL of a 1% (w/v) this compound stock solution. This concentration is a common starting point for staining protocols and can be diluted as needed for working solutions.
3.1 Materials and Equipment
-
This compound powder (CAS: 12221-52-2)
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Funnel
-
0.22 µm or 0.45 µm syringe filter (optional, for clarification)
-
Labeled storage bottle (amber glass recommended)
3.2 Step-by-Step Procedure
-
Calculation: To prepare 100 mL of a 1% (w/v) solution, 1 gram of this compound powder is required.
-
Calculation: 100 mL * (1 g / 100 mL) = 1 g
-
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh out 1.0 g of this compound powder using a spatula. Avoid creating dust.
-
Dissolution: a. Add approximately 70-80 mL of distilled water to the 100 mL volumetric flask. b. Place a magnetic stir bar in the flask. c. Using a funnel, carefully transfer the weighed this compound powder into the volumetric flask. d. Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. The solution should be clear with a vibrant red color. Gentle warming may be used to aid dissolution but is often not necessary.
-
Final Volume Adjustment: a. Once the dye is fully dissolved, remove the flask from the stirrer. b. Carefully add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark. c. Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Filtration (Optional): For applications requiring a highly pure solution, filter the stock solution through a 0.22 µm or 0.45 µm syringe filter to remove any microscopic particulates.
-
Storage: Transfer the final solution into a clearly labeled amber glass bottle. Include the name of the solution (1% this compound Stock Solution), the preparation date, and your initials. Store at room temperature or refrigerated (2-8°C), protected from light.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 1% (w/v) this compound stock solution.
References
- 1. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Application Notes and Protocols: Basic Red 22 in High-Temperature Dyeing
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the application of Basic Red 22, a cationic monoazo dye, in high-temperature dyeing processes, primarily for acrylic and modified synthetic fibers.
Application Notes
Introduction to this compound
This compound (C.I. 11055) is a cationic dye known for its vibrant, bluish-red shades and good colorfastness, making it highly suitable for dyeing acrylic fibers.[1][2] Its cationic nature allows it to form strong ionic bonds with the anionic functional groups present in acrylic and other modified fibers, a process often described as an ion-exchange mechanism.[3][4] The dye is typically applied in a high-temperature exhaust process, which facilitates dye penetration and fixation within the fiber structure, ensuring excellent color yield and durability.[2][3] The color of this compound is stable at high temperatures, showing no change in shade at 120°C.[2]
Physicochemical and Performance Data
The properties of this compound are critical for designing effective dyeing protocols. Key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound, 11055 | [2][5] |
| CAS Number | 12221-52-2 | [1][2][5] |
| Molecular Formula | C₁₄H₂₁ClN₆ | [2][5] |
| Appearance | Dull red to shallow red powder | [1][2][5] |
| Ionic Nature | Cationic | [4] |
| Water Solubility | 20 g/L (Temperature has minimal effect) | [2] |
| Compatibility Value | 5 | [2] |
| Saturation Factor (f) | 0.38 | [2] |
Table 2: Colorfastness Properties of this compound on Acrylic Fiber
| Fastness Test | ISO Standard | AATCC Standard | Reference |
| Lightfastness | 7 | 8 | [2] |
| Perspiration | Fading: 4-5, Staining: 5 | 5 | [2] |
| Ironing | Fading: 5, Staining: 5 | 5 | [2] |
| Soaping | Fading: 4-5, Staining: 5 | - | [2] |
High-Temperature Dyeing Mechanism
The dyeing of acrylic fibers with this compound occurs above the fiber's glass transition temperature (Tg), where the polymer chains become more mobile, allowing the dye molecules to diffuse into the fiber matrix.[3][4] The process is governed by several critical parameters:
-
Temperature: A controlled, slow increase in temperature (e.g., 0.25–0.5 °C/min) is crucial for achieving level (even) dyeing, as the dye uptake can be very rapid.[4]
-
pH: An acidic pH, typically between 3.5 and 6.0, is optimal for the stability of the dye and facilitates the dyeing process.[3] Acetic acid is commonly used for pH control.[6][7]
-
Auxiliaries:
-
Retarders: Cationic retarders compete with the dye for anionic sites on the fiber, slowing down the initial dye uptake and promoting levelness.[4][8]
-
Electrolytes: Salts like Glauber's salt (Na₂SO₄) can be used to control the dye migration rate, especially for dyes with high affinity.[8]
-
Leveling Agents: These agents assist in achieving a uniform distribution of the dye throughout the material.[5]
-
Caption: Figure 1: Dye-Fiber Interaction Mechanism
Experimental Protocols
Protocol for High-Temperature Exhaust Dyeing of Acrylic Fabric
This protocol details a standard laboratory procedure for dyeing acrylic fabric with this compound using a high-temperature dyeing machine.
1.1 Materials and Equipment
-
Fabric: Pre-scoured acrylic fabric
-
Dye: this compound
-
Chemicals: Acetic acid, Sodium acetate (B1210297) (for buffering), Cationic retarder, Glauber's salt (Sodium Sulfate), Non-ionic detergent
-
Equipment: Laboratory-scale high-temperature dyeing machine (e.g., IR dyer), pH meter, analytical balance, volumetric flasks, pipettes, beakers, drying oven
1.2 Dyebath Preparation
-
Calculate the required amounts of dye and auxiliaries based on the weight of the fabric (o.w.f). A typical recipe is as follows:
-
This compound: 1.0% o.w.f
-
Cationic Retarder: 1.0% o.w.f
-
Glauber's Salt: 5.0% o.w.f
-
Acetic Acid: to achieve pH 4.5-5.0
-
Liquor Ratio: 20:1
-
-
Prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of acetic acid, followed by the addition of hot water to dissolve it completely.[6]
-
Fill the dyeing vessel with the calculated amount of water for the desired liquor ratio.
-
Add the Glauber's salt and cationic retarder to the dyebath and ensure they are fully dissolved.
-
Adjust the pH of the dyebath to 4.5-5.0 using acetic acid.[8]
-
Add the dissolved dye stock solution to the dyebath and mix thoroughly.
1.3 Dyeing Procedure
-
Introduce the acrylic fabric sample into the prepared dyebath at 40°C.
-
Run the machine for 10 minutes at 40°C to ensure even wetting and chemical distribution.
-
Raise the temperature from 40°C to 100°C at a controlled rate of 1°C/minute.
-
Hold the temperature at 100°C (the boil) for 45-60 minutes to allow for dye diffusion and fixation.[4][6]
-
Cool the dyebath down to 60°C at a rate of 2°C/minute.
-
Drain the dyebath.
1.4 After-treatment (Rinsing and Soaping)
-
Rinse the dyed fabric thoroughly with cold water.
-
Perform a soaping wash in a fresh bath containing 1 g/L of non-ionic detergent at 60°C for 15 minutes to remove any unfixed surface dye.
-
Rinse the fabric again with warm water and then cold water until the rinse water is clear.
-
Squeeze the excess water from the fabric and dry it in an oven or air-dry.
Caption: Figure 2: High-Temperature Dyeing Workflow
Protocol for Evaluating Dyeing Performance
2.1 Measurement of Color Strength (K/S)
-
Calibrate a reflection spectrophotometer according to the manufacturer's instructions.
-
Measure the reflectance (R) of the dyed fabric sample at its wavelength of maximum absorption (λmax).
-
Calculate the color strength (K/S value) using the Kubelka-Munk equation:[9][10] K/S = (1 - R)² / 2R Where R is the decimal fraction of the reflectance of the dyed sample.
2.2 Determination of Dye Exhaustion and Fixation
-
Exhaustion (%E): This measures the amount of dye that has moved from the dyebath onto the fiber.
-
Prepare a calibration curve for this compound using a UV-Vis spectrophotometer at its λmax.
-
Measure the absorbance of the initial dyebath before dyeing (A₀).
-
Measure the absorbance of the residual dyebath after dyeing is complete (A₁).
-
Calculate the percent exhaustion using the formula:[9][11] %E = [(A₀ - A₁) / A₀] x 100
-
-
Fixation (%F): This measures the amount of dye that is chemically bound to the fiber after washing.
-
Measure the absorbance of the soaping and all subsequent rinsing liquors combined (A₂).
-
Calculate the percent fixation using the formula: %F = [(A₀ - A₁ - A₂) / (A₀ - A₁)] x 100
-
Caption: Figure 3: Key Parameters Influencing Dyeing Outcome
References
- 1. guidechem.com [guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. textilelearner.net [textilelearner.net]
- 5. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [m.chemicalbook.com]
- 6. Basic dye and its application ~ Define Textile [definetextile.com]
- 7. Dye - Wikipedia [en.wikipedia.org]
- 8. bgtextilepublisher.org [bgtextilepublisher.org]
- 9. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Basic Red 22 in Cosmetic and Hair Dye Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 22 (C.I. 11055; CAS No. 12221-52-2) is a monoazo dye used as a colorant in semi-permanent and temporary hair dye formulations.[1][2] Unlike its similarly named counterpart, D&C Red No. 22 (a xanthene dye used in a broader range of cosmetics), this compound is specifically utilized for its ability to impart a vibrant red hue to hair.[3] These application notes provide detailed information on its use, relevant experimental protocols for performance and safety evaluation, and an overview of its potential for skin sensitization.
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-dimethylaniline;methyl sulfate | [1] |
| C.I. Name | This compound | [1] |
| CAS Number | 12221-52-2 | [1] |
| Molecular Formula | C₁₃H₂₀N₆O₄S | [1] |
| Molecular Weight | 356.40 g/mol | [1] |
| Appearance | Red powder | [2] |
| Solubility | Water-soluble | [4] |
Applications in Hair Dye Formulations
This compound is primarily used in non-oxidative hair color products, such as semi-permanent and temporary hair dyes. These formulations directly deposit the dye onto the hair shaft without a chemical reaction to develop the color.
Recommended Usage Concentrations
The typical concentration of direct dyes in temporary, single-application hair color formulations ranges from 0.1% to 2.0% (w/w) .[3] The exact concentration of this compound will depend on the desired color intensity, the base formulation, and the presence of other dyes. It is recommended to conduct formulation studies to determine the optimal concentration for a specific product.
Experimental Protocols
Color Fastness to Washing
This protocol is adapted from the ISO 105-C06 standard for textiles and can be applied to assess the color fastness of hair dyed with this compound.[5]
Objective: To determine the resistance of the hair color to repeated washing.
Materials:
-
Hair tresses (bleached or virgin, as required)
-
Hair dye formulation containing this compound
-
Standard shampoo solution (e.g., 12% SLES, pH 5.5-6.0)
-
Laundering apparatus (e.g., Launder-Ometer) capable of maintaining a constant temperature and agitation
-
Stainless steel balls (for mechanical action)
-
Spectrocolorimeter for color measurement (CIELAB Lab* space)
-
Grey scale for assessing color change
Procedure:
-
Dyeing: Treat the hair tresses with the hair dye formulation according to the product's instructions (e.g., application time of 20-30 minutes). Rinse and dry the tresses.
-
Initial Color Measurement: Measure the initial color of the dyed hair tresses using a spectrocolorimeter to obtain Lab* values.
-
Washing Cycles:
-
Prepare a standard shampoo solution.
-
Place the dyed hair tresses in the laundering apparatus canisters with the shampoo solution and stainless steel balls.
-
Conduct a set number of washing cycles (e.g., 1, 5, 10, and 20 cycles). Each cycle should consist of a wash (e.g., 30 seconds at 40°C) followed by a rinse.[6]
-
-
Drying: After the desired number of washing cycles, rinse the hair tresses thoroughly and allow them to air dry.
-
Final Color Measurement: Measure the final color of the washed hair tresses using the spectrocolorimeter.
-
Assessment:
-
Calculate the total color difference (ΔEab) using the formula: ΔEab = √[(ΔL)\² + (Δa)\² + (Δb*)\²]
-
Visually assess the color change using the grey scale.
-
Data Presentation:
| Washing Cycles | L | a | b | ΔEab (Compared to 0 Cycles) | Grey Scale Rating |
| 0 | Initial L value | Initial a value | Initial b value | 0 | 5 |
| 1 | L value after 1 cycle | a value after 1 cycle | b value after 1 cycle | Calculated ΔEab | Assessed rating |
| 5 | L value after 5 cycles | a value after 5 cycles | b value after 5 cycles | Calculated ΔEab | Assessed rating |
| 10 | L value after 10 cycles | a value after 10 cycles | b value after 10 cycles | Calculated ΔEab | Assessed rating |
| 20 | L value after 20 cycles | a value after 20 cycles | b value after 20 cycles | Calculated ΔEab* | Assessed rating |
Accelerated Stability Testing
This protocol outlines an accelerated stability study to predict the shelf life of a hair dye formulation containing this compound.
Objective: To evaluate the physical and chemical stability of the hair dye formulation under accelerated conditions.
Materials:
-
Hair dye formulation in its final packaging
-
Stability chambers with controlled temperature and humidity
-
Viscometer
-
pH meter
-
Spectrocolorimeter
Procedure:
-
Initial Analysis (Time 0): Analyze the initial properties of the hair dye formulation, including:
-
Appearance (color, clarity, homogeneity)
-
Odor
-
pH
-
Viscosity
-
-
Storage Conditions: Place the packaged samples in stability chambers at the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Real-time (for comparison): 25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Intervals: Test the samples at the following time points for accelerated stability: 0, 1, 2, and 3 months. For real-time stability, testing can be extended to 12, 24, and 36 months.[7]
-
Evaluation: At each time point, evaluate the same parameters as in the initial analysis.
Data Presentation:
| Time (Months) | Storage Condition | Appearance | Odor | pH | Viscosity (cP) |
| 0 | 25°C / 60% RH | Initial observation | Initial observation | Initial pH | Initial viscosity |
| 1 | 40°C / 75% RH | Observation | Observation | Measured pH | Measured viscosity |
| 2 | 40°C / 75% RH | Observation | Observation | Measured pH | Measured viscosity |
| 3 | 40°C / 75% RH | Observation | Observation | Measured pH | Measured viscosity |
| 12 | 25°C / 60% RH | Observation | Observation | Measured pH | Measured viscosity |
Safety Considerations: Skin Sensitization
This compound is a monoazo dye. A known risk associated with some azo dyes is the potential for skin sensitization, which can be triggered by the formation of aromatic amines through the reductive cleavage of the azo bond by skin microflora.[8][9]
Proposed Signaling Pathway for Skin Sensitization
The following diagram illustrates the proposed mechanism by which an azo dye like this compound could potentially lead to skin sensitization. The specific aromatic amine that may be formed from the reductive cleavage of this compound is N,N-dimethyl-p-phenylenediamine.
Experimental Workflows
Color Fastness Testing Workflow
Accelerated Stability Testing Workflow
References
- 1. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Premium this compound Semi-Permanent Hair Dye for Vibrant Color - this compound for Hair Dye and Vibrant Red Hair Dye [jqmaterial.en.made-in-china.com]
- 3. mdpi.com [mdpi.com]
- 4. scconline.org [scconline.org]
- 5. researchgate.net [researchgate.net]
- 6. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 7. Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. [Sensitisation to p-Phenylenediamine. Effects of metabolism and individual susceptibility] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Basic Red 22 as a Tracking Dye in Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Red 22, a monoazo dye, presents a potential alternative as a tracking dye in both agarose (B213101) and polyacrylamide gel electrophoresis. Its vibrant red color allows for easy visualization of the sample loading process and real-time monitoring of the electrophoresis front. This document provides detailed application notes and protocols for the utilization of this compound as a tracking dye for nucleic acid and protein electrophoresis.
Tracking dyes are essential components of loading buffers in gel electrophoresis, providing a visual guide for sample loading and migration.[1][2] The ideal tracking dye should be negatively charged at the electrophoresis buffer's pH to migrate towards the anode, not interact with the sample, and have a migration rate that allows for effective monitoring of the separation process.[1] While bromophenol blue and xylene cyanol are commonly used, this compound offers a distinct color alternative.
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound, 11055 | [3] |
| Molecular Formula | C₁₄H₂₁ClN₆ | [3] |
| Molecular Weight | 308.81 g/mol | [3] |
| Appearance | Red powder | [4] |
| Solubility in Water | 20 g/L | [3] |
Application in Nucleic Acid Electrophoresis
This compound can be incorporated into DNA and RNA loading buffers to monitor the progress of electrophoresis in agarose gels. Its migration characteristics relative to common DNA size markers need to be empirically determined for specific gel concentrations and buffer systems.
Hypothetical Migration Data in Agarose Gels
The following table provides hypothetical migration data of this compound in different percentage agarose gels run in 1X TAE buffer. This data is for illustrative purposes and should be validated experimentally.
| Agarose Gel Concentration (%) | Apparent Migration Size of this compound (bp) |
| 0.8 | ~500 |
| 1.0 | ~400 |
| 1.2 | ~300 |
| 1.5 | ~200 |
| 2.0 | ~100 |
Protocol: Preparation of 6X DNA Loading Buffer with this compound
Materials:
-
This compound
-
Ficoll® 400 or Glycerol
-
EDTA (0.5 M, pH 8.0)
-
Tris-HCl (1 M, pH 7.6)
-
Nuclease-free water
Procedure:
-
To prepare 10 mL of 6X DNA Loading Buffer, combine the following:
-
1.5 g Ficoll® 400 (for 15% final concentration) or 3 mL Glycerol (for 30% final concentration)
-
1.2 mL of 0.5 M EDTA, pH 8.0 (for 60 mM final concentration)
-
0.1 mL of 1 M Tris-HCl, pH 7.6 (for 10 mM final concentration)
-
25 mg of this compound (for 0.25% final concentration)
-
Add nuclease-free water to a final volume of 10 mL.
-
-
Vortex thoroughly to dissolve all components.
-
Store the loading buffer at 4°C.
Usage:
-
Add 1 volume of 6X DNA Loading Buffer to 5 volumes of your DNA sample.
-
Mix well before loading into the wells of the agarose gel.
Application in Protein Electrophoresis
For protein separation via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), this compound can serve as a tracking dye to monitor the migration front.[5]
Hypothetical Migration Data in SDS-PAGE
The migration of this compound in SDS-PAGE is dependent on the polyacrylamide concentration. The following table provides hypothetical migration data.
| Polyacrylamide Gel Concentration (%) | Apparent Migration Size of this compound (kDa) |
| 8 | < 10 |
| 10 | < 10 |
| 12 | < 10 |
| 15 | < 10 |
Protocol: Preparation of 4X Protein Loading Buffer with this compound
Materials:
-
This compound
-
SDS (Sodium Dodecyl Sulfate)
-
Glycerol
-
Tris-HCl (1 M, pH 6.8)
-
β-mercaptoethanol or DTT (Dithiothreitol)
-
Deionized water
Procedure:
-
To prepare 10 mL of 4X Protein Loading Buffer, combine the following:
-
0.8 g SDS (for 8% final concentration)
-
4 mL Glycerol (for 40% final concentration)
-
2.5 mL of 1 M Tris-HCl, pH 6.8 (for 250 mM final concentration)
-
25 mg of this compound (for 0.25% final concentration)
-
Add deionized water to a final volume of 10 mL.
-
-
Vortex until the SDS is completely dissolved.
-
Just before use, add a reducing agent:
-
For β-mercaptoethanol, add 400 µL to 9.6 mL of the 4X loading buffer.
-
For DTT, add to a final concentration of 100 mM.
-
-
Store the loading buffer (without the reducing agent) at room temperature.
Usage:
-
Add 1 volume of 4X Protein Loading Buffer to 3 volumes of your protein sample.
-
Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
-
Load the samples into the wells of the polyacrylamide gel.
Experimental Workflow and Visualization
The following diagrams illustrate the general workflow for preparing and running an electrophoresis gel using a loading buffer containing this compound.
Caption: General workflow for gel electrophoresis using this compound.
Caption: Diagram of a typical gel electrophoresis setup.
Conclusion
This compound shows promise as a tracking dye in electrophoresis, offering a clear visual marker for monitoring the separation of nucleic acids and proteins. The provided protocols are starting points and may require optimization based on specific experimental conditions, such as buffer composition and gel percentage. Researchers are encouraged to perform initial calibration runs to determine the precise migration characteristics of this compound in their specific systems. As with any laboratory reagent, appropriate safety precautions should be taken when handling this compound powder.
References
Application Notes and Protocols for Staining Wool and Acrylonitrile Blended Fabrics with Basic Red 22
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dyeing of wool and acrylonitrile (B1666552) (PAN) blended fabrics presents a unique challenge due to the different chemical nature of the constituent fibers. Wool, a protein fiber, is typically dyed with anionic dyes (acid or reactive), while acrylonitrile, a synthetic polymer, is most effectively dyed with cationic (basic) dyes. Basic Red 22 is a cationic dye known for producing brilliant red-bluish hues on acrylic fibers.[1] Achieving a uniform color or a specific two-tone effect on a wool/PAN blend requires a carefully controlled dyeing process. This document provides detailed protocols for one-bath and two-bath dyeing methods for staining wool/acrylonitrile blended fabrics with this compound, along with methods for evaluating the dyeing performance.
Mechanism of Dyeing
The staining of wool/acrylonitrile blends with this compound involves distinct interactions with each fiber type:
-
Acrylonitrile Fiber: Acrylonitrile polymers used in textiles are often copolymerized with monomers containing anionic groups (e.g., sulfonate groups). These negatively charged sites provide points of attachment for the cationic this compound dye molecules through strong ionic bonds. This interaction is the primary mechanism for the coloration of the acrylic component and results in dyeings with good fastness properties.
-
Wool Fiber: Wool is an amphoteric protein fiber containing both amino (-NH2) and carboxyl (-COOH) groups. In an acidic dyebath (typically pH 4-5), the amino groups are protonated to form cationic sites (-NH3+). While wool is typically dyed with anionic dyes that bind to these sites, cationic dyes like this compound can also interact with the negatively charged carboxyl groups, although this affinity is generally lower than that for acrylic fibers. The interaction can also involve weaker forces like van der Waals forces and hydrogen bonding.[2][3] Controlling the pH is crucial to manage the dye uptake by the wool fiber and to prevent the formation of insoluble complexes between the cationic dye and any anionic auxiliaries.
Experimental Protocols
Two primary methods can be employed for dyeing wool/acrylonitrile blends: a one-bath method for efficiency and a two-bath method for potentially better control over the final shade and fastness, especially in deeper shades.[4]
Materials and Reagents:
-
Wool/Acrylonitrile blended fabric
-
This compound (C.I. 11055)
-
Acetic Acid (CH₃COOH)
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Leveling Agent (cationic or non-ionic)
-
Retarding Agent (cationic)
-
Non-ionic detergent
-
Distilled or deionized water
This method is more economical in terms of time, energy, and water consumption.[4] A compatibilizer or careful control of conditions is necessary to prevent precipitation of the dye.
-
Preparation of Dyebath:
-
Set the liquor ratio to 1:20 (e.g., 5 g of fabric in 100 mL of dye solution).
-
Add the following to the dyebath in the given order:
-
1.0 g/L Leveling agent
-
0.5 g/L Retarding agent
-
Acetic acid and sodium acetate to buffer the pH to 4.5-5.0.
-
-
Stir to ensure all components are dissolved.
-
Add the pre-dissolved this compound dye stock solution. The amount of dye will depend on the desired depth of shade (e.g., 1.0% on weight of fabric - owf).
-
-
Dyeing Procedure:
-
Introduce the wetted wool/acrylonitrile fabric into the dyebath at 40°C.
-
Raise the temperature to 80°C at a rate of 2°C/minute.
-
From 80°C to 100°C, raise the temperature at a slower rate of 1°C/minute. This controlled temperature rise is crucial for even dye uptake by the acrylic fiber.
-
Hold the temperature at 100°C (the boil) for 60 minutes.
-
Cool the dyebath down to 60°C at a rate of 2°C/minute.
-
-
Rinsing and Aftertreatment:
-
Remove the fabric from the dyebath and rinse thoroughly with cold water.
-
Perform a soaping treatment with 2 g/L non-ionic detergent at 60°C for 15 minutes to remove any unfixed dye.
-
Rinse again with warm and then cold water.
-
Dry the fabric at room temperature.
-
This method involves dyeing the two fibers sequentially, which can prevent issues of cross-staining and allows for more precise shade control.[4] Typically, the acrylic fiber is dyed first with the basic dye.
Bath 1: Dyeing the Acrylonitrile Fiber
-
Preparation of Dyebath:
-
Set the liquor ratio to 1:20.
-
Prepare a dyebath containing:
-
1.0 g/L Leveling agent
-
0.5 g/L Retarding agent
-
Acetic acid to adjust the pH to 4.5.
-
This compound (e.g., 1.0% owf).
-
-
-
Dyeing Procedure:
-
Introduce the fabric at 60°C.
-
Raise the temperature to 100°C at 1.5°C/minute.
-
Dye at the boil (100°C) for 60-90 minutes.
-
Cool down to 70°C and rinse thoroughly.
-
Bath 2: Staining/Toning the Wool Fiber (Optional, if a solid shade is desired)
If the wool component is to be dyed to match the acrylic, a second bath with an appropriate anionic dye would be used. However, for the purpose of staining with this compound, the first bath will impart some color to the wool. If a deeper shade on the wool is desired with the same dye, the conditions in the first bath can be optimized (e.g., longer time, pH adjustment).
Aftertreatment:
-
After the final dyeing bath, perform a soaping treatment as described in the one-bath method (Protocol 1, step 3).
-
Rinse and dry the fabric.
Data Presentation
The following tables summarize the expected quantitative data from the dyeing experiments. The values are illustrative and will vary depending on the specific fabric blend ratio, dye concentration, and process parameters.
Table 1: Color Strength (K/S) and Dye Uptake (%)
| Fiber Component | Dyeing Method | Dye Conc. (% owf) | K/S Value | Dye Uptake (%) |
| Acrylonitrile | One-Bath | 1.0 | 12.5 | 95 |
| Wool | One-Bath | 1.0 | 3.2 | 30 |
| Acrylonitrile | Two-Bath | 1.0 | 13.0 | 98 |
| Wool | Two-Bath | 1.0 | 2.8 | 25 |
K/S values are measured at the wavelength of maximum absorption for this compound and are calculated using the Kubelka-Munk equation.[5][6][7][8] Dye uptake is determined spectrophotometrically by measuring the dye concentration in the bath before and after dyeing.
Table 2: Color Fastness Properties (ISO Standards)
| Property | One-Bath Method | Two-Bath Method |
| Washing Fastness (ISO 105-C06) | ||
| - Change in Shade | 4 | 4-5 |
| - Staining on Wool | 3-4 | 4 |
| - Staining on Acrylic | 4-5 | 5 |
| Rubbing Fastness (ISO 105-X12) | ||
| - Dry Rubbing | 4-5 | 5 |
| - Wet Rubbing | 4 | 4-5 |
| Light Fastness (ISO 105-B02) | 5 | 5-6 |
Fastness is graded on a scale of 1 to 5, where 5 indicates excellent fastness.
Visualizations
Caption: Interaction of this compound with wool and acrylonitrile fibers.
Caption: Workflow for the one-bath dyeing of wool/acrylonitrile blends.
References
- 1. textilelearner.net [textilelearner.net]
- 2. m.youtube.com [m.youtube.com]
- 3. woolwise.com [woolwise.com]
- 4. ijirset.com [ijirset.com]
- 5. A Feasible Method Applied to One-Bath Process of Wool/Acrylic Blended Fabrics with Novel Heterocyclic Reactive Dyes and Application Properties of Dyed Textiles [mdpi.com]
- 6. ijret.org [ijret.org]
- 7. researchgate.net [researchgate.net]
- 8. woolwise.com [woolwise.com]
Application Notes and Protocols: Adsorption of Basic Red 22 on Various Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the adsorption of Basic Red 22, a cationic dye, onto different adsorbent materials. It includes comprehensive experimental protocols for conducting adsorption studies and presents a summary of key performance data from various research findings. These notes are intended to guide researchers in setting up and interpreting experiments for the removal of this compound from aqueous solutions.
Introduction to this compound Adsorption
This compound is a synthetic dye widely used in the textile industry. Due to its complex aromatic structure, it is resistant to biodegradation and can persist in the environment, posing a threat to aquatic ecosystems. Adsorption is a promising technique for the removal of such dyes from wastewater due to its efficiency, simplicity of design, and the availability of a wide range of adsorbents.[1][2][3] This document explores the use of various materials as adsorbents for this compound and outlines the methodologies to assess their performance.
Experimental Protocols
The following protocols are generalized from various studies on dye adsorption and can be adapted for the study of this compound on different materials.
Adsorbent Preparation
The preparation of the adsorbent is a critical first step that can significantly influence its adsorption capacity.
-
Agricultural Residues (e.g., fruit peels, sawdust, bagasse):
-
Wash the raw material with deionized water to remove surface impurities.
-
Dry the material in an oven at 60-105°C to a constant weight.[4]
-
Grind and sieve the dried material to obtain a uniform particle size.
-
For activation (optional but often enhances performance), the material can be chemically treated (e.g., with acids like HNO₃ or bases like NaOH) or thermally treated (carbonization/pyrolysis in an inert atmosphere).
-
After activation, wash the adsorbent again with deionized water until the pH of the washing solution is neutral.
-
Dry the final adsorbent material at 105°C before use.[4]
-
-
Clay Materials (e.g., Bentonite):
-
Disperse the raw clay in deionized water.
-
Allow the suspension to settle to remove heavier impurities.
-
Collect the finer clay fraction and dry it in an oven.
-
The clay can be used in its natural form or modified through acid activation or intercalation with organic molecules to enhance its adsorption properties.
-
-
Biochar and Activated Carbon:
-
Pyrolyze the precursor material (e.g., wood, agricultural waste, sludge) in an oxygen-limited environment at temperatures ranging from 400 to 800°C.[5]
-
The resulting char can be "activated" to increase its surface area and porosity. This is typically done through:
-
Physical Activation: Using steam or carbon dioxide at high temperatures.
-
Chemical Activation: Impregnating the char with a chemical agent (e.g., H₃PO₄, ZnCl₂, NaOH) followed by heating.[6]
-
-
Wash the activated carbon thoroughly to remove the activating agent and dry it before use.[6]
-
Preparation of this compound Stock Solution
-
Accurately weigh a specific amount of this compound dye powder.
-
Dissolve the dye in deionized water to prepare a concentrated stock solution (e.g., 1000 mg/L).
-
Working solutions of desired concentrations are then prepared by diluting the stock solution.[7][8]
Batch Adsorption Experiments
Batch experiments are performed to determine the equilibrium and kinetics of the adsorption process.
-
In a series of flasks, add a fixed amount of adsorbent to a known volume of this compound solution of a specific concentration.[8]
-
Agitate the flasks at a constant speed and temperature for a predetermined period.
-
At different time intervals, withdraw samples from the flasks.
-
Separate the adsorbent from the solution by centrifugation or filtration.[9]
-
Analyze the remaining concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum wavelength (λmax).[9]
-
The amount of dye adsorbed per unit mass of adsorbent at time t, qt (mg/g), is calculated using the following equation:
qt = (C₀ - Ct) * V / m
where C₀ and Ct are the initial and final concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
Kinetic Studies
To understand the rate of adsorption, the data from the batch experiments are fitted to kinetic models. The pseudo-second-order model is often found to best describe the adsorption of dyes.[5][9][10][11]
-
Pseudo-First-Order Model: log(qe - qt) = log(qe) - (k₁/2.303)t
-
Pseudo-Second-Order Model: t/qt = 1/(k₂ * qe²) + (1/qe)t
Where qe is the amount of dye adsorbed at equilibrium (mg/g), and k₁ (1/min) and k₂ (g/mg·min) are the rate constants.
Isotherm Studies
Adsorption isotherms describe how the adsorbate distributes between the liquid and solid phases at equilibrium.
-
Prepare a series of solutions with varying initial concentrations of this compound.
-
Add a fixed amount of adsorbent to each solution.
-
Agitate the mixtures until equilibrium is reached (determined from kinetic studies).
-
Measure the final concentration of the dye in each solution.
-
The amount of dye adsorbed at equilibrium, qe (mg/g), is calculated.
-
The data is then fitted to isotherm models like the Langmuir and Freundlich models. The Langmuir model is frequently used for dye adsorption.[1][9][10]
-
Langmuir Isotherm: Ce/qe = 1/(KL * qm) + Ce/qm
-
Freundlich Isotherm: log(qe) = log(KF) + (1/n) * log(Ce)
Where qm is the maximum monolayer adsorption capacity (mg/g), KL is the Langmuir constant related to the energy of adsorption (L/mg), and KF and n are Freundlich constants.
Thermodynamic Studies
To determine the spontaneity and nature of the adsorption process, thermodynamic parameters are evaluated.
-
Conduct batch adsorption experiments at different temperatures (e.g., 298 K, 308 K, 318 K).
-
Calculate the thermodynamic parameters using the following equations:
-
Gibbs Free Energy (ΔG°): ΔG° = -RT * ln(Kc)
-
Van't Hoff Equation: ln(Kc) = (ΔS°/R) - (ΔH°/RT)
Where R is the universal gas constant, T is the temperature in Kelvin, and Kc is the distribution coefficient. ΔH° (enthalpy change) and ΔS° (entropy change) can be determined from the slope and intercept of a plot of ln(Kc) versus 1/T.[8][12]
-
Data Presentation
The following tables summarize the key parameters for the adsorption of basic dyes on different materials.
Table 1: Adsorption Capacities of Various Adsorbents for Basic Dyes
| Adsorbent | Dye | Maximum Adsorption Capacity (qm, mg/g) | Reference |
| Bentonite | Basic Red 2 | High (Specific value not provided) | [9][10] |
| Activated Carbon/γ-Fe₂O₃ | Alizarin Red S | 108.69 | [11][13] |
| Silica Monolith Particles | Basic Red 5 | 576 | [14] |
| Chitosan Hydrogel | Acid Red 27 | 2732.2 | [15] |
| Sunflower Stalk | Basic Blue 3 | 4918 | [3] |
Table 2: Kinetic and Isotherm Model Parameters
| Adsorbent | Dye | Best Fit Kinetic Model | Best Fit Isotherm Model | Reference |
| Bentonite | Basic Red 2 | Pseudo-second-order | Langmuir | [9][10] |
| Activated Carbon/γ-Fe₂O₃ | Alizarin Red S | Pseudo-second-order | Langmuir | [11][13] |
| Biochar from Sludge | Acid Red 18 | Pseudo-second-order | Sips | [5] |
| Silica Monolith Particles | Basic Red 5 | Pseudo-second-order | Langmuir | [14] |
| Groundnut Shell Activated Carbon | Direct Red 1 | Pseudo-second-order | Langmuir & Freundlich | [8] |
Table 3: Thermodynamic Parameters for Dye Adsorption
| Adsorbent | Dye | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption | Reference |
| Activated Carbon from Sesame Shells | Direct Dye | Negative | 24.590 | 83.431 | Spontaneous, Endothermic | [12] |
| Groundnut Shell Activated Carbon | Direct Red 1 | Spontaneous | 18.31 | 70 | Spontaneous, Endothermic | [8] |
| Silica Monolith Particles | Basic Red 5 | Positive | 0.995 | - | Non-spontaneous, Endothermic | [14] |
Visualizations
The following diagrams illustrate the typical workflow for adsorption studies.
Caption: Workflow for Adsorption Studies.
Caption: Logic of Batch Adsorption Process.
References
- 1. Adsorption - Wikipedia [en.wikipedia.org]
- 2. Factors Affecting Synthetic Dye Adsorption; Desorption Studies: A Review of Results from the Last Five Years (2017–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption Study of Acid Red 114 and Basic Blue 3 on Sunflower Stalk [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Adsorption Kinetics and Isotherms of Synthetic Dyes on Biochar Derived from Post-Coagulation Sludge [mdpi.com]
- 6. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 7. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Basic Red 22 in Cosmetic Formulations
For Research Use Only. Note: Basic Red 22 (CI 11055) is listed in Annex II of the EU Cosmetics Regulation, meaning it is prohibited for use in cosmetic products in the European Union.
Introduction
This compound, also known as C.I. 11055, is a cationic, monoazo dye. Historically, its primary application in the cosmetics industry has been as a direct dye in semi-permanent hair coloring products. Direct dyes, unlike oxidative dyes, do not require a chemical developer (e.g., hydrogen peroxide) to impart color. Instead, they are small, colored molecules that deposit onto and penetrate the hair cuticle, providing a temporary to semi-permanent effect that typically lasts through several shampoos.[1][2] Its use has also been cited in patents related to rinse-off cleansing products and other makeup formulations, although its main utility is in hair colorants.
Due to a lack of submission of required safety data for evaluation by the Scientific Committee on Consumer Safety (SCCS), this compound is now prohibited for use in cosmetic products within the European Union.[3] This document is intended for researchers, scientists, and drug development professionals for investigational purposes only.
Physicochemical and Formulation Data
Effective formulation requires an understanding of the dye's physical and chemical properties. The following table summarizes key quantitative data for this compound.
| Property | Value / Information | Source(s) |
| INCI Name | This compound | [3] |
| C.I. Number | 11055 | [4] |
| CAS Number | 12221-52-2 | [3] |
| Chemical Class | Monoazo Dye | [4] |
| Appearance | Red to Light Red Powder | [5] |
| Molecular Formula | C₁₂H₁₇N₆⁺ (cation) | [6] |
| Molecular Weight | 245.30 g/mol (cation) | [6] |
| Solubility (Water) | 20 g/L (2.0% w/v) at 20°C. Solubility is not significantly affected by temperature. | [5] |
| Solubility (Other) | Soluble in ethanol (B145695) and propylene (B89431) glycol, often used as co-solvents in formulations.[7][8][9] Specific g/100ml data is not readily available in public literature. | [7][8][9] |
| pH Stability | Stable in acidic conditions. Typically used in dyeing baths with a pH range of 2.0 - 8.0.[5] An acetic acid/sodium acetate (B1210297) buffer is often suitable.[2] | [2][5] |
| Stability (Ions) | Color is noted to become significantly blue in the presence of copper ions. | [5] |
| Photostability | Specific quantitative data on photostability is not readily available. Like many organic dyes, some degradation upon prolonged UV exposure should be anticipated. | |
| Thermal Stability | Specific degradation temperature data is not readily available. Stable at typical hair dyeing temperatures (up to 120°C).[5] | [5] |
| Typical Concentration | 0.001% to 5.0% by weight in final hair dye formulations. | [10] |
Application Notes
Semi-Permanent Hair Colorants
This compound functions as a direct dye, where its cationic (positively charged) nature promotes ionic bonding with the anionic (negatively charged) sites on the keratin (B1170402) protein of the hair fiber. This mechanism allows for coloration without the need for ammonia (B1221849) or peroxide, resulting in less hair damage compared to permanent oxidative dyeing.
-
Formulation Vehicle: The vehicle is typically an aqueous solution, gel, or cream emulsion. A simple liquid formulation can be based on water, with co-solvents like propylene glycol or ethanol to aid dye solubility and penetration. Thickeners such as hydroxyethylcellulose or xanthan gum are used to achieve the desired viscosity for controlled application.
-
pH: The formulation should be acidic to neutral (pH 4.0-6.5) to ensure the hair cuticle is slightly swollen for optimal dye penetration and to maintain the stability of the cationic dye. Citric acid or lactic acid are commonly used pH adjusters.
-
Conditioning Agents: To improve the feel and combability of the hair post-coloring, cationic polymers (e.g., Polyquaternium-7), fatty alcohols (e.g., Cetearyl Alcohol), and silicones can be incorporated.
-
Performance: The color intensity is dependent on the dye concentration, the porosity of the hair, the processing time, and the application of heat. The color typically fades gradually over 6 to 12 washes.[1]
Tinted Cleansing Products (Shampoos, Conditioners)
In cleansing products, this compound can be used to deposit a small amount of color to enhance or maintain an existing hair color treatment.
-
Surfactant System: Compatibility with the surfactant system is critical. Cationic dyes can interact with anionic surfactants (like Sodium Laureth Sulfate), potentially leading to precipitation or reduced color deposition. It is often more effective to formulate color-depositing products with non-ionic, amphoteric, or cationic surfactant systems.
-
Formulation Strategy: The dye is typically incorporated into the aqueous phase. The concentration used is much lower than in dedicated hair colorants, generally in the range of 0.01% to 0.5%. The goal is gradual color deposition over repeated use.
Experimental Protocols
Protocol 1: Formulation of a Basic Semi-Permanent Color Rinse
This protocol describes the preparation of a simple, thickened liquid hair color rinse for laboratory-scale evaluation.
Materials:
-
This compound
-
Deionized Water
-
Propylene Glycol
-
Hydroxyethylcellulose (HEC)
-
Cetrimonium Chloride (30% active solution)
-
Citric Acid (50% w/w solution)
-
Preservative (e.g., Phenoxyethanol)
Equipment:
-
Laboratory balance (0.01g precision)
-
Overhead stirrer or magnetic stirrer
-
Beakers
-
pH meter
Procedure:
-
Phase A (Water Phase): In the main beaker, add Deionized Water and begin moderate agitation. Slowly sprinkle in the Hydroxyethylcellulose and mix until fully hydrated and a clear, uniform gel is formed. Heat to 75°C to aid hydration if necessary.
-
Phase B (Dye Phase): In a separate beaker, combine Propylene Glycol and this compound. Mix until the dye is fully dispersed/dissolved.
-
Combining Phases: Add Phase B to Phase A with continuous mixing.
-
Cool Down: Allow the mixture to cool to below 40°C.
-
Phase C (Final Additions): Add the Cetrimonium Chloride, preservative, and mix until uniform.
-
pH Adjustment: Check the pH and adjust to 4.5 - 5.5 using the Citric Acid solution.
-
Final QC: Perform final quality control checks (viscosity, appearance, pH).
Example Formulation:
| Phase | Ingredient | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Hydroxyethylcellulose | Thickener | 1.50 |
| B | Propylene Glycol | Co-solvent, Humectant | 5.00 |
| B | This compound | Colorant | 0.50 |
| C | Cetrimonium Chloride (30%) | Conditioning Agent | 2.00 |
| C | Phenoxyethanol | Preservative | 0.80 |
| C | Citric Acid (50% soln.) | pH Adjuster | to pH 5.0 |
Protocol 2: Quality Control - Quantification of this compound via HPLC-DAD
This protocol provides a general method for the quantification of this compound in a cosmetic matrix. Method validation (linearity, accuracy, precision) is required.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium Acetate
-
Formic Acid
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh ~0.5 g of the cosmetic product into a 50 mL volumetric flask. Add a suitable extraction solvent (e.g., methanol or acetonitrile/water mixture), sonicate for 15 minutes to extract the dye, and dilute to volume. Filter the extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at the λmax of this compound (~530 nm).
-
-
Analysis: Inject the standards and samples. Construct a calibration curve from the standard responses and calculate the concentration of this compound in the samples.
Visualizations and Workflows
Formulation and QC Workflow
Caption: A typical workflow from raw material qualification to finished product release for a hair colorant.
SCCS Safety Assessment Logic
Caption: A simplified diagram illustrating the SCCS safety assessment process and the outcome for this compound.
References
- 1. WO2021260048A1 - Cosmetic composition comprising a polyhydroxyalkanoate copolymer comprising at least two different polymer units bearing a(n) (un)saturated hydrocarbon-based chain in a fatty medium - Google Patents [patents.google.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. salonservicespro.com [salonservicespro.com]
- 4. inci-dic.com [inci-dic.com]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. WO2011151203A2 - Cosmetic treatment process using a coating based on a copolymer containing polyamide blocks and polyether blocks - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
Troubleshooting & Optimization
Troubleshooting poor staining results with Basic Red 22
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal results with Basic Red 22 staining.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a research setting?
This compound is a cationic, monoazo dye.[1] Due to its positive charge, it binds to negatively charged (anionic) components within cells, such as nucleic acids (DNA and RNA) in the nucleus and ribosomes in the cytoplasm. This makes it useful as a general nuclear and cytoplasmic counterstain in histology and cytopathology to provide morphological context.
Q2: My this compound staining is weak or non-existent. What are the possible causes?
Weak or absent staining can stem from several factors:
-
Inadequate Fixation: Poor preservation of cellular structures can lead to a loss of anionic targets for the dye to bind.
-
Incorrect pH of Staining Solution: The pH of the staining solution is critical for the electrostatic interaction between the cationic dye and anionic tissue components. An inappropriate pH can significantly reduce staining intensity.
-
Suboptimal Dye Concentration: The concentration of this compound in your staining solution may be too low.
-
Insufficient Staining Time: The incubation time may not be long enough for the dye to adequately penetrate the tissue and bind to its target.
-
Excessive Decolorization/Washing: Overly aggressive or prolonged washing steps after staining can strip the dye from the tissue.
-
Residual Paraffin (B1166041): In paraffin-embedded tissues, incomplete deparaffinization can prevent the aqueous stain from reaching the cells.[2]
Q3: I am observing high background staining. How can I reduce it?
High background staining can obscure specific cellular details. Common causes include:
-
Dye Concentration is Too High: An overly concentrated staining solution can lead to non-specific binding.
-
Inadequate Rinsing: Insufficient washing after the staining step may leave excess dye on the slide.
-
Issues with Blocking: For protocols involving antibodies, insufficient blocking can cause non-specific binding of antibodies, leading to a high background.
-
Dye Precipitation: Old or improperly prepared staining solutions may contain dye precipitates that adhere to the tissue.
Q4: The staining in my tissue section is uneven. What could be the reason?
Uneven staining can be caused by a variety of factors throughout the staining process:
-
Uneven Section Thickness: Variations in the thickness of the tissue section can lead to differences in stain penetration and intensity.
-
Incomplete Deparaffinization: If paraffin is not completely removed, it can create patches where the stain cannot penetrate.[3]
-
"Carryover" of Reagents: Inadequate draining of slides between steps can lead to the contamination of subsequent solutions, affecting their performance.
-
Drying of the Specimen: Allowing the tissue section to dry out at any point during the staining process can cause uneven staining and artifacts.
Troubleshooting Guide
Below are common issues encountered during this compound staining and their potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate fixation. | Ensure tissue is properly fixed (e.g., 10% neutral buffered formalin for an appropriate duration). |
| Incorrect pH of staining solution. | Prepare the staining solution with the recommended buffer and verify the pH. For cationic dyes, a slightly acidic to neutral pH is often optimal. | |
| Dye concentration is too low. | Increase the concentration of this compound in the staining solution. | |
| Insufficient staining time. | Increase the incubation time of the slides in the this compound solution. | |
| Excessive washing/decolorization. | Reduce the duration and/or agitation during the washing steps after staining. | |
| Incomplete deparaffinization. | Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.[2] | |
| High Background Staining | Dye concentration is too high. | Decrease the concentration of this compound. |
| Inadequate rinsing. | Increase the number and/or duration of rinsing steps after staining. | |
| Dye precipitation. | Filter the this compound staining solution before use. | |
| Uneven Staining | Uneven section thickness. | Ensure proper microtomy technique to achieve sections of uniform thickness. |
| Incomplete deparaffinization. | Extend the time in xylene and use fresh solutions to ensure complete paraffin removal.[3] | |
| Reagent carryover. | Adequately drain slides between each step of the staining protocol. | |
| Tissue drying. | Keep the tissue sections moist with the appropriate reagent throughout the entire staining procedure. | |
| Red/Brown Nuclei Instead of Pink/Red | Hematoxylin (B73222) issues (if used as a counterstain). | If this compound is used as a counterstain, ensure the hematoxylin is not old and that the "bluing" step is sufficient. |
Experimental Protocols
Hypothetical Protocol for this compound Staining of Paraffin-Embedded Sections
This protocol is a generalized guideline and may require optimization for specific tissues and experimental conditions.
Reagents:
-
This compound powder
-
Distilled water
-
Acetic acid
-
Ethanol (100%, 95%, 70%)
-
Xylene
-
Mounting medium
Staining Solution Preparation (0.1% this compound in 1% Acetic Acid):
-
Dissolve 0.1 g of this compound in 100 mL of distilled water.
-
Add 1 mL of glacial acetic acid.
-
Mix well and filter before use.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse for 5 minutes.
-
-
Staining:
-
Immerse slides in the 0.1% this compound solution for 3-5 minutes.
-
-
Washing:
-
Rinse briefly in distilled water.
-
-
Dehydration and Clearing:
-
95% Ethanol: 1 change, 1 minute.
-
100% Ethanol: 2 changes, 1 minute each.
-
Xylene: 2 changes, 2 minutes each.
-
-
Mounting:
-
Apply a coverslip using a xylene-based mounting medium.
-
Expected Results:
-
Nuclei: Pink to Red
-
Cytoplasm: Lighter Pink
Quantitative Parameters for Optimization
The following table provides suggested starting ranges for key parameters. Optimal conditions should be determined empirically for each specific application.
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 0.05% - 0.5% (w/v) | Higher concentrations may increase intensity but also background. |
| Acetic Acid in Staining Solution | 0.5% - 2% (v/v) | Acidic conditions can enhance the binding of cationic dyes to nucleic acids. |
| Staining Time | 2 - 10 minutes | Longer times may be needed for denser tissues. |
| Differentiation (if needed) | 0.5% Acetic Acid in 70% Ethanol | A brief dip (5-10 seconds) can help remove excess background staining. |
Visualized Workflows and Logic
References
How to improve the solubility of Basic Red 22 for experiments
Welcome to the Technical Support Center for Basic Red 22 (C.I. 11055). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a water-soluble dye. It typically appears as a shallow red powder and dissolves in water to form a blue-red solution.[1] The established solubility in water is 20 g/L, and this is not significantly influenced by temperature.[2]
Q2: Are there other solvents I can use to dissolve this compound?
Q3: How does pH affect the solubility and color of this compound?
This compound is stable and soluble in acidic conditions. It is often used in dyeing processes within a pH range of 2-8 in an acetic acid bath. This suggests that maintaining a slightly acidic to neutral pH will likely not compromise its solubility.
Q4: Can I use this compound for biological staining?
Yes, this compound is used as a biological stain in laboratory settings to selectively color certain cellular components for microscopic examination.[3]
Troubleshooting Guide
Encountering solubility issues can be a common hurdle. The following guide provides steps to troubleshoot and improve the dissolution of this compound for your experiments.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution in Water | The concentration of the dye may be too high, or the dye powder may not be adequately dispersed. | - Ensure you are not exceeding the 20 g/L solubility limit.- First, create a paste of the this compound powder with a small amount of cold water. Then, gradually add hot water while continuously stirring to fully dissolve the dye. |
| Precipitate Forms in Solution | The solution may be supersaturated, or the solvent may not be suitable for the desired concentration. | - Try diluting the solution to a lower concentration.- If using a solvent other than water, consider a mixture (e.g., water/ethanol) to improve solubility. |
| Color of the Solution is Inconsistent | The pH of the solution may be outside the optimal range, or there may be contaminating metal ions. | - Adjust the pH of your solution to be within the 2-8 range using a suitable buffer, such as an acetic acid buffer.- Be aware that the presence of copper or iron ions can alter the color of the dye solution.[1] |
| Difficulty Dissolving for Microscopy Applications | Water may not be the ideal solvent for creating a staining solution for specific cellular components. | - Consider preparing a stock solution in ethanol (B145695), as is common for many basic dyes used in microscopy. A typical starting point is a 1% (w/v) solution.- You may need to filter the final staining solution to remove any undissolved particles. |
Experimental Protocols
Preparation of a 1% (w/v) Aqueous Stock Solution of this compound
This protocol outlines the steps for preparing a standard 1% stock solution of this compound in water.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
Procedure:
-
Weigh out 1 gram of this compound powder.
-
Transfer the powder to the 100 mL volumetric flask.
-
Add a small amount of distilled water (approximately 10-20 mL) to the flask to create a paste with the dye powder.
-
Place the magnetic stir bar in the flask and place it on the magnetic stirrer.
-
Begin stirring and gradually add more distilled water. You may gently heat the solution to aid dissolution, though temperature has a minimal effect on the solubility of this compound.[2]
-
Continue to add distilled water until the total volume reaches the 100 mL mark.
-
Stir until the dye is completely dissolved, which should result in a clear, colored solution.
-
Store the solution in a well-sealed container, protected from light.
Visualizing Experimental Workflows
Below are diagrams to illustrate key experimental workflows for preparing and troubleshooting this compound solutions.
Caption: A logical workflow for preparing a this compound solution and troubleshooting common solubility problems.
Caption: A decision-making diagram for selecting an appropriate solvent for this compound based on the experimental application.
References
Technical Support Center: Optimizing Basic Red 22 Dyeing on Acrylic Fibers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers and scientists in successfully dyeing acrylic fibers with C.I. Basic Red 22.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing acrylic fibers with this compound? A: The ideal pH range for dyeing acrylic with basic dyes like this compound is slightly acidic, typically between 4.0 and 5.5.[1][2][3][4][5] A pH that is too low (<4.0) can lead to poor dye solubility and slow uptake, while a pH above 6.0 can reduce the attraction between the dye and fiber, resulting in paler shades and poor exhaustion.[2][3] Using a buffering system, such as acetic acid and sodium acetate (B1210297), is recommended to maintain a stable pH throughout the process.[3][4][6]
Q2: Why is temperature control so critical in this process? A: Temperature control is crucial because the dye uptake rate for acrylic fibers increases dramatically around their glass transition temperature (Tg), which is approximately 75-85°C.[5] Below this temperature, very little dye is absorbed. A rapid increase in temperature through this critical range will cause the dye to rush onto the fiber surface, leading to unevenness, streaks, and poor penetration.[5][7][8] A slow, controlled heating ramp is essential for level and consistent dyeing.[4][9]
Q3: What is the role of a "retarder" in the dyebath? A: A retarder is a chemical auxiliary used to slow down the initial rate of dye absorption, promoting more level and even dyeing.[10] Cationic dyes like this compound have a very high affinity for the anionic sites in acrylic fibers, which can cause them to fix too quickly.[5][9] Retarders work by temporarily competing with the dye for these sites, ensuring a more gradual and controlled uptake of the colorant.[4][10]
Q4: What are the common causes of dye spots on the fabric? A: Dye spots are typically caused by undissolved dye particles or the precipitation of dye in the bath.[5][8] This can result from poor dye solubility, using hard water with high mineral content, or inadequate dispersion.[4][8][11] To prevent this, ensure the dye powder is completely dissolved in warm water before being added to the main dyebath and consider filtering the dye solution.[5][8]
Troubleshooting Guide: Common Dyeing Issues
This guide addresses specific problems that may be encountered during the dyeing process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uneven Dyeing, Streaks, or Patchiness | 1. Temperature increased too rapidly through the glass transition range (75-85°C).[5][7][8] 2. Incorrect pH of the dyebath.[4] 3. Insufficient or no retarding agent used.[4] | 1. Implement a slow, controlled heating ramp, typically 1°C per 2-4 minutes in the critical temperature zone.[5] 2. Adjust and buffer the pH to the optimal range of 4.0-5.5 using acetic acid and sodium acetate.[4] 3. Add a suitable retarding agent to the dyebath to slow the initial dye uptake. |
| Pale or Weak Shade | 1. Dyebath pH is too high ( > 6.0), reducing dye-fiber attraction.[2][3] 2. Dyeing temperature was too low or time was insufficient. 3. Excessive amount of retarding agent was used, preventing full exhaustion.[9] | 1. Lower the pH to the recommended 4.0-5.5 range.[2] 2. Ensure the temperature reaches 95-100°C and is held for at least 30-60 minutes.[2][5] 3. Reduce the concentration of the retarding agent in subsequent experiments. |
| Poor Color Fastness | 1. Dyebath pH was too low, which can negatively impact fastness properties.[4] 2. Inadequate after-treatment to remove unfixed surface dye. | 1. Ensure the pH is maintained within the optimal 4.0-5.5 range.[4] 2. Perform a thorough rinse and soaping-off step after dyeing to remove all loose dye molecules from the fiber surface.[5] |
| Dye Spots or Speckles on Fabric | 1. Incomplete dissolution of the dye powder.[5][8] 2. Precipitation of dye due to hard water or incorrect pH.[8][11] | 1. Pre-dissolve the dye thoroughly in warm water (around 60°C) and filter the solution before adding it to the dyebath.[8] 2. Use softened or deionized water and ensure the dyebath pH is adjusted before adding the dye solution.[3][5] |
Experimental Protocols
Standard Protocol for Dyeing Acrylic Fiber with this compound
This protocol is a general guideline for a laboratory-scale exhaust dyeing process.
1. Materials and Reagents:
-
Acrylic fiber/fabric (pre-scoured and rinsed)
-
C.I. This compound (CAS 12221-52-2)[12]
-
Glacial Acetic Acid
-
Sodium Acetate
-
Retarding Agent (optional, recommended for levelness)
-
Glauber's Salt (Sodium Sulfate) (optional, as an electrolyte)[6]
-
Deionized or softened water
-
Laboratory dyeing apparatus with temperature control
2. Optimized Dyeing Parameters:
| Parameter | Recommended Value | Purpose |
| Dye Concentration | 0.5% - 2.0% (on weight of fiber) | Controls the depth of shade. |
| Liquor Ratio | 1:30 to 1:50 | Ratio of the weight of fiber to the volume of the dyebath. |
| Dyebath pH | 4.0 - 5.5 | Optimizes electrostatic attraction between dye and fiber.[2][3] |
| Retarding Agent | 0.5% - 1.5% (o.w.f.) | Controls the rate of dye uptake for level results.[1] |
| Sodium Acetate | 0.5 g/L | Acts as a buffer to stabilize pH.[4][6] |
| Dyeing Temperature | 95°C - 100°C | Ensures sufficient fiber swelling and dye diffusion.[1][2][5] |
| Dyeing Time | 30 - 60 minutes (at final temp.) | Allows for dye penetration and fixation.[1][5] |
3. Dye Bath Preparation:
-
Calculate the required amount of water for the desired liquor ratio.
-
In a separate beaker, create a paste with the weighed this compound powder and a small amount of warm water. Add more warm water (approx. 60°C) and stir until the dye is completely dissolved. Filter if necessary to remove any particulates.[8]
-
Fill the main dyeing vessel with the calculated volume of deionized water.
-
Add the required amounts of sodium acetate and any other auxiliaries like a retarding agent. Stir until dissolved.
-
Carefully add glacial acetic acid to adjust the bath to the target pH (e.g., 4.5).[5]
-
Add the prepared dye solution to the dyebath and mix thoroughly.
4. Dyeing Procedure:
-
Introduce the pre-wetted acrylic material into the dyebath at a starting temperature of around 40-50°C.
-
Begin agitation and run for 10 minutes to ensure even distribution of chemicals.
-
Raise the temperature to 75°C at a rate of approximately 1.5-2.0°C per minute.
-
Critically , raise the temperature from 75°C to the final dyeing temperature (e.g., 98°C) at a controlled, slow rate of 1°C per 2-4 minutes.[5]
-
Hold the temperature at 98-100°C for 45-60 minutes, depending on the desired shade depth, with continuous agitation.[5]
-
After dyeing is complete, cool the bath slowly to 70°C at a rate of no more than 2°C per minute to prevent thermal shock to the acrylic fibers.[5][7]
5. After-treatment:
-
Remove the dyed material from the bath.
-
Rinse thoroughly with warm water (approx. 60°C) until the water runs clear.
-
For optimal fastness, a "soaping" step can be performed by washing the material at 60-70°C for 15 minutes with a non-ionic detergent, followed by another rinse.
-
Dry the material.
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for common issues in this compound dyeing of acrylics.
References
- 1. bgtextilepublisher.org [bgtextilepublisher.org]
- 2. autumnchem.com [autumnchem.com]
- 3. autumnchem.com [autumnchem.com]
- 4. Problem And Solutions Of Acrylic Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 5. benchchem.com [benchchem.com]
- 6. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]
- 7. About Basic Dyes [pburch.net]
- 8. autumnchem.com [autumnchem.com]
- 9. textilelearner.net [textilelearner.net]
- 10. scribd.com [scribd.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. guidechem.com [guidechem.com]
Technical Support Center: Basic Red 22 Staining Efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on the staining efficiency of Basic Red 22.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its staining mechanism?
This compound, also known as Cationic Red 2BL or C.I. 11055, is a cationic, monoazo dye.[1][2] As a cationic (positively charged) dye, its staining mechanism relies on electrostatic attraction to negatively charged (anionic) components within a specimen.[3] In biological applications, it is often used to selectively stain cellular structures rich in anionic macromolecules.[4]
Q2: How does the pH of the staining solution affect the performance of this compound?
The pH of the staining solution is a critical factor that governs staining intensity and specificity. The charge of tissue components is pH-dependent.[3]
-
In acidic conditions (low pH) , tissue proteins and other structures tend to be protonated, resulting in a net positive charge. This repels the positively charged this compound dye, leading to weak or no staining.
-
In alkaline conditions (high pH) , acidic groups in tissues, such as carboxyl (-COOH) and phosphate (B84403) groups, deprotonate to become negatively charged (-COO⁻).[3] This increases the number of anionic sites available for the cationic dye to bind, resulting in stronger and more rapid staining.[3]
Q3: What is the optimal pH range for using this compound?
For general applications like dyeing acrylic fibers, this compound is stable and effective in a dyeing bath with a pH range of 2 to 8.[5] However, for specific biological staining, the optimal pH may vary and should be determined empirically. Staining is typically carried out in an acetic acid bath.[5]
Q4: Why is my staining with this compound weak or inconsistent?
Weak or inconsistent staining is often directly related to the pH of the staining solution. If the pH is too low (acidic), there will be insufficient negative charges on the target tissue for the dye to bind effectively.[3] Inconsistent results can arise from using an unbuffered staining solution where the pH can shift during the staining process.
Q5: I am observing high background or non-specific staining. What could be the cause?
Excessive background staining often occurs when the pH of the solution is too high. At a high pH, a large number of components in the tissue become negatively charged, leading to widespread, non-specific binding of the cationic this compound dye.[3] For more selective staining, applying the dye in a more acidic, controlled solution is recommended.[3]
Q6: Can the color of this compound change depending on the pH or buffer used?
Yes, the perceived color can be affected by the chemical environment. For instance, if this compound is used in a sulfuric acid bath, the resulting color can shift to be more blue compared to when it is used in an acetic acid bath.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | The pH of the staining solution is too acidic (low). | Increase the pH of the staining solution into the optimal range. Use a calibrated pH meter to verify. For biological specimens, start optimization around pH 4.0-5.0. |
| High Background Staining | The pH of the staining solution is too alkaline (high), causing non-specific binding.[3] | Lower the pH of the staining solution. Ensure you are using a buffered solution to maintain pH stability. |
| Inconsistent Results | The pH of the staining solution is unstable and drifting during the experiment. | Prepare staining solutions using a suitable buffer system (e.g., acetate (B1210297) buffer for pH 4-5.5, phosphate buffer for pH 6-7.5) instead of simply adjusting with acid or base. |
| Precipitate in Dye Solution | The solubility of the dye can be affected by pH and buffer composition. | Ensure the dye is fully dissolved before use. If precipitate forms at a certain pH, consider adjusting the buffer system or filtering the solution before application. |
| Unexpected Color Shift | Use of a strong acid, such as sulfuric acid, in the dye bath.[5] | For consistent color, use a milder acid like acetic acid for pH adjustments, as is standard for this dye.[5] |
Quantitative Data Summary
While specific spectrophotometric data on staining efficiency versus pH is highly dependent on the substrate, the following tables summarize the key properties of this compound and the expected qualitative relationship between pH and staining intensity.
Table 1: Properties of this compound
| Property | Value / Description |
| C.I. Name | This compound, C.I. 11055[1] |
| Synonyms | Cationic Red 2BL, Maxilon Red BL[4] |
| Molecular Structure | Single Azo Class[1] |
| Appearance | Light red powder[5] |
| Solubility in Water | 20 g/L (solubility is minimally affected by temperature)[1][5] |
| Recommended Staining Bath | Acetic acid bath[5] |
| Stable pH Range (Dyeing) | 2 - 8[5] |
Table 2: Qualitative Effect of pH on this compound Staining Efficiency
| pH Range | Predominant Tissue Charge | Expected Staining Intensity | Rationale |
| Strongly Acidic (pH 1-3) | Net positive (protonated amines, etc.)[3] | Very Low / None | Electrostatic repulsion between the cationic dye and positively charged tissue sites. |
| Mildly Acidic (pH 4-6) | Increasing negative charge (carboxyl groups ionize)[3] | Moderate to Strong | Increased availability of anionic sites for electrostatic binding of the cationic dye. |
| Neutral to Mildly Alkaline (pH 7-8) | High negative charge (carboxyls, phosphates)[3] | Strong to Very Strong | Abundant anionic sites lead to robust dye binding. |
| Strongly Alkaline (pH > 8) | High negative charge on most components | Very Strong, but with High Background | Non-specific binding increases as nearly all components become anionic.[3] |
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Staining
This protocol provides a framework for researchers to determine the optimal pH for staining a specific biological sample with this compound.
1. Materials:
-
This compound dye stock solution (e.g., 1% w/v in deionized water)
-
Specimen slides (e.g., fixed tissue sections, cell smears)
-
0.1 M Citric Acid
-
0.2 M Disodium Phosphate
-
0.1 M Acetic Acid
-
0.1 M Sodium Acetate
-
Calibrated pH meter
-
Coplin jars or staining dishes
-
Microscope
2. Preparation of Staining Buffers:
-
Prepare a series of buffers to cover a range of pH values. For example, to test the mildly acidic range:
-
pH 4.0: Mix ~61.5 ml of 0.1 M Acetic Acid with ~38.5 ml of 0.1 M Sodium Acetate.
-
pH 4.5: Mix ~48.0 ml of 0.1 M Acetic Acid with ~52.0 ml of 0.1 M Sodium Acetate.
-
pH 5.0: Mix ~30.5 ml of 0.1 M Acetic Acid with ~69.5 ml of 0.1 M Sodium Acetate.
-
pH 5.5: Mix ~14.8 ml of 0.1 M Acetic Acid with ~85.2 ml of 0.1 M Sodium Acetate.
-
-
Verify the final pH of each buffer with a calibrated pH meter and adjust as necessary.
3. Staining Procedure:
-
Prepare the final staining solutions by diluting the this compound stock solution in each pH buffer to the desired final concentration (e.g., 0.1%).
-
Arrange specimen slides in a series, one for each pH value to be tested.
-
Deparaffinize and rehydrate tissue sections as per standard protocols.
-
Immerse one slide into each of the different pH staining solutions.
-
Incubate for a standardized time (e.g., 5-10 minutes).
-
Briefly rinse the slides in a buffer of the corresponding pH to remove excess, unbound dye.
-
Dehydrate through a graded alcohol series, clear with xylene, and coverslip.
4. Evaluation:
-
Examine each slide under a microscope.
-
Compare the staining intensity of the target structures and the level of background staining across the different pH conditions.
-
The optimal pH is the one that provides the strongest specific signal in the target structures with the lowest background noise.
Visualizations
Caption: Logical relationship between pH, tissue charge, and cationic dye binding.
Caption: Experimental workflow for optimizing this compound staining pH.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ewg.org [ewg.org]
- 3. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
Technical Support Center: The Impact of Copper and Iron Ions on Basic Red 22 Color
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of copper (Cu²⁺) and iron (Fe³⁺) ions on the color of Basic Red 22 (C.I. 11055).
Troubleshooting Guides
This section addresses common issues encountered during experimentation.
| Problem | Possible Causes | Troubleshooting Steps |
| Inconsistent color change upon addition of metal ions. | 1. Inaccurate concentrations of dye or metal ion solutions.2. pH of the solution is not optimized or controlled.3. Presence of interfering ions in the water or reagents.4. Instability of the metal-dye complex over time. | 1. Recalibrate balances and re-prepare stock solutions.2. Use a calibrated pH meter and buffer the solution to the optimal pH for complex formation.3. Use deionized or distilled water and high-purity reagents.4. Measure absorbance at consistent time intervals after mixing. |
| Precipitate forms after adding metal ions to the dye solution. | 1. The concentration of the dye or metal ions is too high, exceeding the solubility of the complex.2. The pH of the solution is causing the metal hydroxide (B78521) to precipitate.3. The solvent system is not suitable for the formed complex. | 1. Dilute the concentrations of both the dye and metal ion solutions.2. Adjust the pH to a range where the metal-dye complex is soluble and the metal hydroxide is not formed.3. Experiment with different solvent systems or co-solvents. |
| Difficulty in determining the stoichiometry of the metal-dye complex. | 1. The absorbance readings are not taken at the wavelength of maximum absorbance (λmax) of the complex.2. The range of mole ratios tested is insufficient to find the inflection point.3. The complex is too weak, and a clear inflection point is not observed. | 1. Scan the UV-Vis spectrum of the complex to identify the correct λmax.2. Broaden the range of mole ratios in the mole-ratio or Job's plot experiment.3. Increase the overall concentration of reactants or consider a different method for stability constant determination. |
Frequently Asked Questions (FAQs)
1. What is the expected color change of this compound in the presence of copper and iron ions?
In the presence of copper ions (Cu²⁺), this compound undergoes a significant color change to blue.[1] Iron ions (Fe³⁺) also induce a color change.[1] This is due to the formation of metal-dye complexes, which alters the electronic structure and thus the light absorption properties of the dye.
2. What is the underlying chemical mechanism for this color change?
The color change results from the formation of a coordination complex between the metal ion and the this compound molecule. Transition metal ions like Cu²⁺ and Fe³⁺ act as Lewis acids and accept electron pairs from electron-donating atoms (ligands) on the dye molecule. In many azo dyes, coordination occurs with functional groups such as hydroxyl (-OH) or amino (-NH₂) groups positioned ortho to the azo (-N=N-) linkage. This chelation alters the extent of the conjugated π-electron system in the dye, leading to a shift in the absorption maximum to a different wavelength, which is perceived as a color change.
3. At which wavelength should I monitor the absorbance changes?
To accurately quantify the color change, you should first determine the wavelength of maximum absorbance (λmax) for the metal-dye complex. This is done by preparing a solution of the complex and scanning its absorbance across the visible spectrum (typically 400-800 nm). The peak of this spectrum is the λmax to be used for all subsequent quantitative measurements.
4. How can I determine the stoichiometry of the metal-dye complex?
Standard spectrophotometric methods like the mole-ratio method or the method of continuous variations (Job's plot) can be employed. These methods involve preparing a series of solutions with varying mole ratios of the metal ion and the dye while keeping the total concentration or the concentration of one component constant. By plotting absorbance versus the mole ratio, the stoichiometry of the complex can be determined from the inflection point of the resulting graph.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (e.g., 1 x 10⁻³ M):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., deionized water or ethanol) in a volumetric flask.
-
Ensure the dye is completely dissolved, using sonication if necessary.
-
Dilute to the mark with the solvent.
-
-
Copper(II) and Iron(III) Stock Solutions (e.g., 1 x 10⁻² M):
-
Use high-purity salts such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) or iron(III) chloride hexahydrate (FeCl₃·6H₂O).
-
Accurately weigh the required amount of the metal salt.
-
Dissolve the salt in deionized water in a separate volumetric flask.
-
Dilute to the mark with deionized water.
-
Protocol 2: Spectrophotometric Analysis of Color Change
-
Preparation of Test Solutions:
-
In a series of test tubes or cuvettes, add a fixed volume of the this compound stock solution.
-
Add varying volumes of the metal ion stock solution to each tube.
-
Add a consistent volume of a suitable buffer solution to maintain a constant pH.
-
Dilute all solutions to the same final volume with the solvent.
-
Prepare a blank solution containing the solvent and buffer only.
-
-
UV-Vis Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength to the predetermined λmax of the metal-dye complex.
-
Calibrate the instrument using the blank solution.
-
Measure the absorbance of each test solution.
-
Record the absorbance values.
-
Quantitative Data Summary
The following table summarizes the expected qualitative and potential quantitative changes. Note that specific absorbance values and shifts can vary depending on experimental conditions such as solvent, pH, and temperature.
| Parameter | This compound (alone) | This compound + Cu²⁺ | This compound + Fe³⁺ |
| Visual Color | Red | Blue | Color Change Observed |
| Expected λmax Shift | N/A | Bathochromic (shift to longer wavelength) | Shift in λmax |
Visualizations
References
Technical Support Center: Basic Red 22 Solution Preparation and Troubleshooting
For researchers, scientists, and drug development professionals utilizing Basic Red 22, maintaining its solubility is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions to prevent the precipitation of this compound in solution, ensuring consistent and reliable results.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound can occur due to several factors, primarily related to the solution's chemical environment. This section addresses common issues and their resolutions.
Problem 1: Precipitate forms immediately upon dissolving the dye.
| Possible Cause | Recommended Solution |
| Poor Water Quality: The presence of metal ions (e.g., copper, iron) or high mineral content in the water can lead to the formation of insoluble salts of the dye.[1][2] | Use high-purity, deionized, or distilled water for all solutions. If using tap water, consider softening or deionizing it first. |
| Incorrect pH: this compound, a cationic dye, is most stable in acidic conditions. High pH can cause the dye to precipitate.[2] | Adjust the pH of the water to a slightly acidic range (ideally between 2 and 8 for dyeing applications) before adding the dye powder.[2] An acetic acid bath is commonly used for this purpose.[2] |
| Improper Mixing Technique: Adding the dye powder too quickly or without sufficient agitation can lead to clumping and incomplete dissolution. | Gradually add the dye powder to the solvent while continuously stirring. Creating a paste with a small amount of solvent before adding the rest of the volume can also improve dissolution. |
Problem 2: Solution becomes cloudy or forms a precipitate over time.
| Possible Cause | Recommended Solution |
| Change in pH: The pH of the solution may change over time due to absorption of atmospheric CO₂ or interaction with storage containers. | Store the solution in a tightly sealed container to minimize exposure to air. Periodically check and, if necessary, readjust the pH. |
| Temperature Fluctuations: While the solubility of this compound is not heavily dependent on temperature, significant fluctuations can affect solution stability.[1] | Store the solution at a constant, cool temperature. Avoid repeated freeze-thaw cycles. |
| Microbial Contamination: Bacterial or fungal growth can alter the chemical composition of the solution, leading to precipitation. | For long-term storage, consider filtering the solution through a 0.22 µm filter and storing it at 2-8°C. The use of a preservative may be considered for non-biological applications. |
| Photodegradation: Exposure to light, especially UV light, can cause the dye to degrade, potentially forming less soluble byproducts. | Store the solution in a dark or amber-colored bottle to protect it from light.[3] |
Problem 3: Inconsistent staining or experimental results.
| Possible Cause | Recommended Solution |
| Presence of Undissolved Microparticles: Even if not visible, microscopic particles of undissolved dye can lead to inconsistent results. | Always filter the dye solution through a fine-pore filter (e.g., 0.22 µm or 0.45 µm) before use, especially for sensitive applications like biological staining.[4][5][6] |
| Interaction with Other Reagents: Components of your experimental system (e.g., buffers, salts) may be incompatible with this compound, causing precipitation. | Perform a compatibility test by mixing the this compound solution with other reagents in the same concentrations used in your experiment and observing for any precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound solution?
A1: For dyeing applications, a pH range of 2 to 8 is recommended to maintain stability.[2] For general laboratory use, maintaining a slightly acidic pH is advisable to prevent precipitation.
Q2: What is the solubility of this compound in water and other solvents?
A2: The solubility of this compound in water is approximately 20 g/L, and it is not significantly affected by temperature.[1][2] While specific quantitative data for other solvents is limited, it is known to be soluble in ethanol. For hydrophobic applications, related solvent dyes are soluble in various organic solvents like alcohols, ketones, and esters.
Q3: How should I prepare a stock solution of this compound?
A3: A detailed protocol for preparing a 1% (w/v) aqueous stock solution is provided in the "Experimental Protocols" section below. Key steps include using high-purity water, gradual dissolution with stirring, and filtration.
Q4: How should I store my this compound solution?
A4: For optimal stability, store the solution in a tightly sealed, dark or amber-colored bottle at a cool and constant temperature (2-8°C is recommended for long-term storage).[3] Avoid exposure to direct sunlight and repeated freeze-thaw cycles.
Q5: Can I use tap water to prepare my this compound solution?
A5: It is highly recommended to use deionized or distilled water. Tap water can contain minerals and metal ions that may react with the dye and cause it to precipitate.[1][2]
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Aqueous Solubility | 20 g/L | [1][2] |
| Recommended pH Range (Dyeing) | 2 - 8 | [2] |
| Recommended Storage Temperature | 2 - 8 °C |
Experimental Protocols
Protocol for Preparing a 1% (w/v) this compound Aqueous Stock Solution
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
0.22 µm syringe filter
-
Dark or amber-colored storage bottle
Procedure:
-
Weigh out 1.0 g of this compound powder.
-
Add approximately 80 mL of deionized water to a beaker with a magnetic stir bar.
-
Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.
-
Gradually add the this compound powder to the vortex of the stirring water.
-
Continue stirring until the dye is completely dissolved. Gentle warming may be used to aid dissolution, but it is generally not necessary as temperature has a minimal effect on solubility.[1]
-
Once dissolved, transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 100 mL with deionized water.
-
Stopper the flask and invert several times to ensure homogeneity.
-
For applications requiring high purity, filter the solution through a 0.22 µm syringe filter into a clean, dark or amber-colored storage bottle.
-
Label the bottle with the contents, concentration, and date of preparation.
-
Store the solution at 2-8°C, protected from light.[3]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solution stability.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. qualitybiological.com [qualitybiological.com]
- 5. Neutral red: dye uptake viability test (NRU) - Cellculture2 [cellculture2.altervista.org]
- 6. biognost.com [biognost.com]
Technical Support Center: Enhancing the Light Fastness of Fabrics Dyed with Basic Red 22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the light fastness of fabrics dyed with C.I. Basic Red 22.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during experimentation.
Q1: My acrylic fabric dyed with this compound is showing poor light fastness. What is the expected light fastness of this dye?
A1: C.I. This compound, a single azo cationic dye, is primarily used for dyeing acrylic fibers.[1] While it offers a vibrant bluish-red shade, its light fastness can be a concern.[1] Published data indicates a light fastness rating of 7 on the ISO Blue Wool Scale for this compound on acrylic.[1] However, factors such as dye concentration, dyeing process, and the presence of other finishing agents can influence the final light fastness. Basic dyes, in general, are known to have lower light fastness on natural fibers, but their performance is significantly better on acrylics.[2][3]
Q2: What are the primary causes of the photodegradation of this compound?
A2: The photodegradation of azo dyes like this compound is a complex process primarily driven by photo-oxidation. The azo chromophore in the dye molecule is susceptible to attack by reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals. These ROS are generated when the dye molecule absorbs light energy, particularly in the UV spectrum, and transfers this energy to oxygen molecules present in the atmosphere. This process leads to the cleavage of the azo bond and other chemical bonds within the dye structure, resulting in a loss of color.
Q3: What are the main strategies to improve the light fastness of fabrics dyed with this compound?
A3: The primary strategies to enhance the light fastness of this compound on acrylic fabrics include:
-
Application of UV Absorbers: These compounds preferentially absorb harmful UV radiation and dissipate it as harmless heat, thereby protecting the dye from photodegradation.[4]
-
Use of Antioxidants: Antioxidants can quench the reactive oxygen species that are responsible for the oxidative fading of the dye.
-
After-treatment with Tannic Acid: Tannic acid can act as a mordant, forming a complex with the dye and fiber, which can improve its stability.[5]
-
Application of Cationic Fixing Agents: Certain cationic fixing agents can improve the wet fastness of dyes, and some may also offer a degree of improvement in light fastness, although others can be detrimental.[6]
Q4: I want to use a UV absorber. Which type is suitable for acrylic fibers and how should I apply it?
A4: For acrylic fibers dyed with cationic dyes like this compound, benzotriazole-based UV absorbers are a common choice. They can be applied via an exhaust method, similar to a dyeing process. The application is typically carried out at an elevated temperature to ensure good penetration and fixation within the fiber. A post-treatment with UV absorbers is a common and effective method.[7][8]
Q5: Can I use a cationic fixing agent to improve the light fastness?
A5: While cationic fixing agents are primarily used to improve wash fastness, their effect on light fastness can vary. Some may offer a slight improvement, while others, particularly certain polyamine-based fixatives, can negatively impact light fastness.[6] It is crucial to select a fixing agent that is specified to have a minimal negative effect on light fastness and to conduct preliminary trials.
Q6: How does tannic acid work to improve light fastness?
A6: Tannic acid, a natural polyphenol, can act as a mordant. When applied to the fabric, it can form a complex with both the acrylic fiber and the cationic this compound dye. This complex can help to shield the dye molecule from light and reduce its susceptibility to photodegradation.[5]
Data Presentation
The following table summarizes the light fastness of this compound and the potential for improvement based on data for similar dye-fiber systems.
| Dye | Fiber | Treatment | Light Fastness (Blue Wool Scale) | Reference |
| C.I. This compound | Acrylic | None (Baseline) | 7 | [1] |
| Cationic Dyes (General) | Acrylic | None | Generally lower than after treatment | [7][8] |
| Cationic Dyes (General) | Acrylic | After-treatment with UV Absorber | Improved | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at improving the light fastness of fabrics dyed with this compound.
After-treatment with a Benzotriazole-based UV Absorber
This protocol describes the application of a UV absorber to acrylic fabric previously dyed with this compound using an exhaust method.
Materials:
-
Acrylic fabric dyed with C.I. This compound
-
Benzotriazole-based UV absorber (e.g., commercially available products for textiles)
-
Acetic acid
-
Laboratory-scale dyeing apparatus (e.g., beaker dyeing machine)
Procedure:
-
Prepare a treatment bath with a liquor ratio of 20:1 (20 parts water to 1 part fabric by weight).
-
Add the benzotriazole-based UV absorber to the bath. A typical concentration is 1-3% on the weight of fabric (o.w.f.). Disperse the UV absorber in a small amount of warm water before adding to the bath if it is a powder.
-
Adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
Introduce the dyed acrylic fabric into the bath at room temperature.
-
Raise the temperature of the bath to 100-120°C at a rate of 1-2°C per minute.
-
Hold the temperature for 30-60 minutes to ensure adequate penetration and fixation of the UV absorber.
-
Gradually cool the bath to 60-70°C.
-
Rinse the fabric thoroughly with warm and then cold water.
-
Dry the fabric at ambient temperature or in an oven at a low temperature.
After-treatment with Tannic Acid
This protocol details the use of tannic acid as an after-treatment to improve the light fastness of this compound on acrylic.
Materials:
-
Acrylic fabric dyed with C.I. This compound
-
Tannic acid
-
Acetic acid
-
Laboratory-scale dyeing apparatus
Procedure:
-
Prepare a treatment bath with a liquor ratio of 20:1.
-
Dissolve tannic acid in the bath at a concentration of 2-5% o.w.f.
-
Adjust the pH of the bath to 4.0-5.0 with acetic acid.
-
Immerse the dyed acrylic fabric in the bath at 60°C.
-
Raise the temperature to 80-90°C and hold for 30-45 minutes.
-
Allow the bath to cool gradually.
-
Rinse the fabric with cold water until the rinse water is clear.
-
Dry the fabric.
Light Fastness Testing (ISO 105-B02)
This protocol outlines the standard method for assessing the light fastness of the treated and untreated fabrics.
Materials:
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Treated and untreated dyed fabric samples
-
Blue Wool standards (ISO 105-B01)
-
Light fastness tester equipped with a Xenon arc lamp
-
Grey Scale for assessing color change (ISO 105-A02)
-
Opaque card
Procedure:
-
Cut a specimen of the test fabric and a set of Blue Wool standards.
-
Mount the specimens on a sample holder, covering a portion of each with an opaque card to serve as the unexposed original.
-
Place the sample holder in the light fastness tester.
-
Expose the specimens to the Xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.
-
Periodically inspect the fading of the test specimen and the Blue Wool standards.
-
The light fastness rating is the number of the Blue Wool standard that exhibits a similar degree of fading (color change) as the test specimen. The assessment of color change should be made using the Grey Scale.
Visualizations
General Photodegradation Pathway of an Azo Dye
Caption: Generalized photodegradation pathway of an azo dye.
Experimental Workflow for Improving Light Fastness
Caption: Experimental workflow for enhancing light fastness.
Logical Relationship of Light Fastness Improvement
Caption: Logical relationship of light fastness improvement strategies.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. About Basic Dyes [pburch.net]
- 3. textilelearner.net [textilelearner.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. How to improve the light fastness of textiles? [utstesters.com]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
Technical Support Center: Even Dyeing with Basic Red 22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent, even dyeing results with Basic Red 22.
Troubleshooting Guide: Uneven Dyeing
This guide addresses specific issues that can lead to uneven dyeing results in a question-and-answer format.
Q1: My dyed material shows streaks, patchiness, or different shades in different areas. What is the primary cause of this uneven dyeing?
A: Uneven dyeing with this compound on acrylic fibers is most often caused by a rapid and uncontrolled initial dye uptake. Basic dyes, being cationic, have a very high affinity for the anionic sites in acrylic fibers. This can lead to the dye rushing onto the fiber surface, causing uneven color distribution that is difficult to correct later in the process.[1] Several factors can contribute to this rapid uptake, including improper temperature control, incorrect pH, and poor dye solution preparation.
Q2: How does temperature control affect the evenness of dyeing with this compound?
A: Temperature is a critical factor. The dye uptake on acrylic fibers is minimal below the glass transition temperature (Tg), which is typically around 80°C. However, between 87°C and 92°C, the rate of dyeing increases dramatically.[2] A rapid temperature increase through this critical range will cause the dye to be absorbed too quickly, resulting in unevenness.[1][3]
Solution: Implement a slow and controlled heating rate, especially in the critical temperature range. A rate of 1°C every 3 to 6 minutes is recommended between 87°C and 92°C.[2] Holding the temperature at 90°C for about 20 minutes can also promote even dye absorption before proceeding to the final dyeing temperature.[2]
Q3: What is the optimal pH for the dyebath, and how does it impact level dyeing?
A: The pH of the dyebath significantly influences the dyeing process. For this compound on acrylic fibers, a slightly acidic pH of around 4.5 is generally optimal.[2] If the pH is too high, the dyeing speed increases, which can lead to uneven dyeing.[2] Conversely, if the pH is too low, it can negatively affect the color fastness. To ensure a stable pH throughout the dyeing process, a buffer system, such as acetic acid and sodium acetate (B1210297), is recommended.[2][4]
Q4: Can the way I dissolve the this compound powder affect the dyeing outcome?
A: Absolutely. Improper dissolution of the dye is a common cause of spots and unevenness.[1] If the dye is not fully dissolved, particles can adhere to the material surface, causing dark spots.
Solution: Create a paste of the this compound powder with a small amount of cold water first. Then, add warm water (around 60-70°C) while stirring continuously to ensure the dye is completely dissolved before adding it to the dyebath.[1] For colors that are difficult to dissolve, using a small amount of urea (B33335) in the initial pasting can aid dissolution.[5] Filtering the dye solution before adding it to the dyebath is an additional measure to prevent undissolved particles from causing defects.[5]
Q5: What is the role of a leveling agent, and should I be using one?
A: A leveling agent, also known as a retarder, is highly recommended for achieving even dyeing with cationic dyes like this compound.[2] These agents are typically cationic and compete with the dye molecules for the anionic sites on the acrylic fiber. This slows down the initial dye uptake, allowing for more controlled and level dyeing. The leveling agent essentially "reserves" the dye sites and then gradually releases them to the dye as the temperature increases.
The amount of leveling agent should be carefully chosen based on the desired shade depth. Using too little may not provide sufficient retardation, while using too much can lead to a lighter final shade than intended.[2]
Frequently Asked Questions (FAQs)
What is this compound? this compound, also known as Cationic Red 2BL, is a cationic dye belonging to the azo class of compounds.[6][7] It is primarily used for dyeing acrylic and modified polyester (B1180765) fibers, as well as for printing on these materials.[6][8]
What are the main causes of uneven dyeing with this compound? The primary causes include:
-
Too rapid a temperature rise, especially around the glass transition temperature of the acrylic fiber.[1][3]
-
Incorrect pH of the dyebath.[2]
-
Improper dissolution of the dye powder.[1]
-
High water hardness.[2]
-
Incorrect selection or dosage of leveling agents.[2]
-
Mechanical issues such as improper loading of the dyeing machine or poor circulation of the dyebath.[1]
How can I fix a batch that has been unevenly dyed with this compound? Correcting an unevenly dyed batch is challenging because basic dyes generally have poor migration properties.[9] However, some degree of leveling can be achieved by treating the material in a fresh bath containing a cationic retarder at a boil for 1-2 hours.[9] For more significant stripping of the color, an anionic retarder can be used at the boil.[9]
What is the compatibility value of this compound? this compound has a compatibility value (K value) of 5.[6][8] When using a combination of cationic dyes, it is recommended to select dyes with similar compatibility values (a difference of less than 0.5) to ensure uniform color uptake.[2]
Quantitative Data
Table 1: Recommended Dyebath Parameters for this compound
| Parameter | Recommended Value | Rationale |
| pH | 4.5 | Ensures optimal dyeing speed and color fastness.[2] |
| Leveling Agent | See Table 2 | Controls the initial rate of dye uptake. |
| Sodium Acetate | 0.5 g/L | Acts as a buffer to maintain a stable pH.[4] |
| Acetic Acid | As needed to achieve pH 4.5 | Adjusts the initial pH of the dyebath.[4] |
| Glauber's Salt | 2.5 g/L | Acts as an electrolyte to help extinguish the charge on the fiber.[4] |
| Liquor Ratio | 1:20 to 1:40 | The ratio of the weight of the goods to the volume of the dyebath. |
Table 2: Recommended Leveling Agent Concentration for Different Shade Depths
| Shade Depth | Leveling Agent Concentration (o.w.g.*) |
| Light | 0.2 - 0.5 g/L |
| Medium | 0.5 - 1.0 g/L |
| Dark | 1.0 g/L |
*o.w.g. = on the weight of goods[2]
Experimental Protocol: Level Dyeing of Acrylic Yarn with this compound
This protocol outlines a laboratory-scale procedure for achieving even dyeing of acrylic yarn with this compound.
Materials:
-
Acrylic yarn
-
This compound
-
Cationic leveling agent
-
Acetic acid
-
Sodium acetate
-
Glauber's salt (Sodium Sulfate)
-
Distilled or deionized water
-
Laboratory dyeing machine (e.g., water bath with beakers and stirrers)
-
pH meter
-
Balance
Procedure:
-
Preparation of Dyebath:
-
Calculate the required amounts of dye, leveling agent, acetic acid, sodium acetate, and Glauber's salt based on the weight of the acrylic yarn and the desired shade depth.
-
In a beaker, create a paste of the this compound powder with a small amount of cold water.
-
Add warm water (60-70°C) to the paste and stir until the dye is completely dissolved.
-
In the main dyebath vessel, dissolve the sodium acetate and Glauber's salt in distilled water.
-
Add the leveling agent to the dyebath and stir.
-
Add the dissolved this compound solution to the dyebath.
-
Adjust the pH of the dyebath to 4.5 using acetic acid.
-
Add enough distilled water to achieve the desired liquor ratio.
-
-
Dyeing Process:
-
Introduce the pre-wetted acrylic yarn into the dyebath at 40°C.
-
Run for 10 minutes at 40°C to allow for equilibration.
-
Raise the temperature to 80°C at a rate of 2°C/minute.
-
From 80°C to 92°C, raise the temperature at a controlled rate of 1°C every 3-5 minutes.
-
Hold the temperature at 92°C for 20 minutes.
-
Raise the temperature to 100°C at 1°C/minute.
-
Hold at 100°C for 45-60 minutes, depending on the desired shade depth.
-
Cool the dyebath slowly to 70°C at a rate of 2°C/minute.
-
-
Rinsing and Drying:
-
Remove the yarn from the dyebath.
-
Rinse thoroughly with warm water, followed by cold water, until the rinse water runs clear.
-
Squeeze out excess water and air-dry.
-
Visualization
References
- 1. autumnchem.com [autumnchem.com]
- 2. Problem And Solutions Of Acrylic Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. About Basic Dyes [pburch.net]
- 4. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]
- 5. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]
- 6. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 7. scribd.com [scribd.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. textilelearner.net [textilelearner.net]
Factors affecting the stability of Basic Red 22 solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basic Red 22 solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions in experimental settings.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or Fading Color in Solution | 1. Photodegradation: Exposure to ambient or UV light can cause the dye to degrade. 2. pH Shift: The pH of the solution may have changed, affecting the dye's chromophore. 3. Thermal Degradation: High storage temperatures can accelerate dye decomposition. 4. Chemical Incompatibility: Reaction with other components in the solution (e.g., strong oxidizing or reducing agents). | 1. Prepare and store solutions in amber or foil-wrapped containers to protect from light. 2. Buffer the solution to the desired pH and re-verify the pH before use. 3. Store stock and working solutions at recommended cool temperatures (e.g., 2-8°C), avoiding freezing. 4. Review all solution components for potential incompatibilities. |
| Precipitate Formation in Solution | 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent. 2. Temperature Fluctuation: Cooling of a saturated solution can cause the dye to precipitate. 3. Contamination: Introduction of foreign particles that act as nucleation sites. | 1. Gently warm the solution and agitate to redissolve. If precipitation persists, consider preparing a more dilute solution or using a different solvent system. 2. Store solutions at a constant, cool temperature. Avoid repeated freeze-thaw cycles. 3. Filter the solution using a suitable syringe filter (e.g., 0.22 µm) to remove particulate matter. |
| Uneven or Weak Staining in Biological Samples | 1. Improper Fixation: Inadequate or inappropriate fixation of tissues or cells can hinder dye penetration and binding. 2. Incorrect Staining pH: The pH of the staining solution may not be optimal for binding to the target structures. 3. Insufficient Staining Time: The incubation time may be too short for adequate dye uptake. 4. Degraded Staining Solution: The dye in the working solution may have degraded over time. | 1. Optimize the fixation protocol for your specific sample type. 2. Adjust the pH of the staining solution. Basic dyes like this compound often stain acidic components more effectively at a slightly basic pH. 3. Increase the staining incubation time. 4. Prepare fresh staining solution from a stock solution that has been stored properly. |
| High Background Staining | 1. Excessive Dye Concentration: The staining solution may be too concentrated. 2. Inadequate Washing: Insufficient rinsing after the staining step. 3. Non-specific Binding: The dye may be binding non-specifically to other components in the sample. | 1. Dilute the staining solution. 2. Increase the number and/or duration of the washing steps after staining. 3. Consider using a blocking step or adding a small amount of a competing salt to the staining buffer to reduce non-specific binding. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound solutions?
The stability of this compound, a cationic azo dye, is primarily influenced by three main factors:
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to a loss of color.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[2]
-
pH: Extreme pH values (highly acidic or alkaline) can alter the chemical structure of the dye and affect its stability and color.[3][4]
2. What are the recommended storage conditions for this compound solutions?
To ensure maximum stability and shelf-life, this compound solutions should be stored under the following conditions:
-
Protection from Light: Store in amber glass bottles or containers wrapped in aluminum foil.
-
Temperature: For long-term storage, keep stock solutions refrigerated at 2-8°C. Avoid freezing, as this can cause the dye to precipitate. Working solutions can be stored at room temperature for short periods if protected from light.
-
Sealed Containers: Keep containers tightly sealed to prevent solvent evaporation and contamination.[1]
3. How does pH affect the color and stability of this compound solutions?
4. Can I use a this compound solution that has a precipitate?
If a precipitate is observed, it is recommended to first try to redissolve it by gently warming and agitating the solution. If the precipitate does not dissolve, it may indicate that the dye has degraded or that the concentration is too high for the solvent. In such cases, it is best to filter the solution before use or prepare a fresh solution to ensure accurate and reproducible results.
5. How can I monitor the stability of my this compound solution over time?
The stability of a this compound solution can be monitored by periodically measuring its absorbance using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A decrease in absorbance over time indicates degradation of the dye.[5]
Quantitative Data on Stability
Disclaimer: The following quantitative data is illustrative and intended to provide guidance on the expected stability trends of this compound solutions. Actual degradation rates will vary depending on the specific experimental conditions.
Table 1: Effect of Temperature on the Stability of an Aqueous this compound Solution (pH 7.0, stored in the dark)
| Temperature (°C) | Half-life (t½) in days (Approx.) |
| 4 | > 180 |
| 25 | 90 |
| 40 | 30 |
| 60 | 7 |
Table 2: Effect of pH on the Stability of an Aqueous this compound Solution (25°C, stored in the dark)
| pH | Relative Stability (at 30 days) |
| 3.0 | Moderate |
| 5.0 | High |
| 7.0 | High |
| 9.0 | Moderate |
| 11.0 | Low |
Table 3: Effect of Light Exposure on the Stability of an Aqueous this compound Solution (pH 7.0, 25°C)
| Exposure Condition | Degradation after 24 hours (%) |
| Dark (Control) | < 1% |
| Ambient Laboratory Light | 5-10% |
| Direct Sunlight | 30-50% |
Experimental Protocols
Protocol for Assessing the Photostability of a this compound Solution
Objective: To determine the rate of photodegradation of a this compound solution upon exposure to a light source using UV-Vis spectrophotometry.
Materials:
-
This compound powder
-
Solvent (e.g., deionized water, ethanol, or an appropriate buffer)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Light source (e.g., a UV lamp or a controlled sunlight simulator)
-
Amber and clear volumetric flasks and vials
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 100 µg/mL) in the desired solvent. Store this solution in an amber container.
-
Preparation of Working Solution: Dilute the stock solution to a working concentration that gives an initial absorbance reading between 1.0 and 1.5 at the λmax of this compound.
-
Determination of λmax: Scan the absorbance of the working solution from 400 to 700 nm to determine the wavelength of maximum absorbance (λmax).
-
Experimental Setup:
-
Light-Exposed Sample: Transfer a portion of the working solution to a clear quartz cuvette.
-
Dark Control: Transfer another portion of the working solution to an amber vial or a cuvette wrapped in aluminum foil.
-
-
Light Exposure: Place both the light-exposed sample and the dark control at a fixed distance from the light source.
-
Absorbance Measurements: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), measure the absorbance of both the light-exposed and dark control samples at the predetermined λmax.
-
Data Analysis:
-
Calculate the percentage degradation at each time point for the light-exposed sample, correcting for any minor changes in the dark control.
-
Plot the natural logarithm of the concentration (or absorbance) versus time. The slope of this plot will give the pseudo-first-order rate constant (k) for the photodegradation process.
-
Caption: Experimental workflow for assessing the photostability of this compound.
Signaling Pathways and Logical Relationships
Degradation Pathway of Azo Dyes
The degradation of azo dyes like this compound often proceeds through the cleavage of the azo bond (-N=N-), which is the chromophore responsible for the color. This can be initiated by various factors, including light (photodegradation) or reactive chemical species.[6]
Caption: Generalized degradation pathway for azo dyes.
References
Minimizing background staining with Basic Red 22
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background staining when using Basic Red 22 for biological applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a biological stain?
This compound is a cationic, water-soluble azo dye.[1][2] In biological staining, its positively charged molecules bind to negatively charged (anionic) components within cells and tissues, a process primarily driven by electrostatic interactions. Key cellular targets include nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as acidic mucosubstances in the cytoplasm and extracellular matrix. This interaction allows for the visualization of these structures under a microscope.[1]
Q2: What are the primary causes of high background staining with this compound?
High background staining with this compound typically arises from non-specific binding of the dye to tissue components. The main contributing factors include:
-
Inappropriate Dye Concentration: Using a concentration of this compound that is too high can lead to excess dye molecules binding non-specifically to various tissue elements.
-
Incorrect pH of Staining and Differentiating Solutions: The charge of tissue proteins is pH-dependent. A suboptimal pH can increase the non-specific electrostatic attraction of the cationic this compound dye.
-
Insufficient Rinsing: Inadequate washing after the staining step fails to remove unbound or loosely bound dye molecules, resulting in a generalized red haze over the tissue section.
-
Prolonged Incubation Time: Leaving the tissue in the staining solution for too long can promote non-specific binding.
Q3: What are the safety precautions for handling this compound?
This compound may cause skin and eye irritation.[1][3] It is harmful if swallowed.[3] When handling this compound powder or solutions, it is important to:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]
-
Work in a well-ventilated area to avoid inhaling the dust.[3][4]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice if irritation persists.[3]
-
Prevent the release of the dye into the environment as it can be toxic to aquatic organisms.[3]
Troubleshooting Guide: Minimizing Background Staining
This guide provides a systematic approach to identifying and resolving common issues leading to high background staining with this compound.
Problem: High Background Staining
Troubleshooting Workflow
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Caption: General workflow for this compound staining.
Quantitative Data Summary
The optimal parameters for this compound staining should be determined empirically for each specific application. The following table provides recommended starting ranges for key variables.
Parameter Recommended Starting Range Notes This compound Concentration 0.1% - 0.5% (w/v) Higher concentrations may require shorter incubation times but increase the risk of background staining. Staining Solution pH 4.5 - 6.0 A slightly acidic pH can enhance the specificity of cationic dyes. Incubation Time 3 - 10 minutes Thicker or denser tissues may require longer incubation. Differentiating Agent 70% Ethanol +/- 0.2% Acetic Acid The duration of differentiation is a critical step for controlling background. Rinsing Time 1 - 3 minutes per rinse Thorough rinsing is essential to remove unbound dye.
References
Technical Support Center: Overcoming Challenges with Basic Red 22 in Blended Fabrics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Basic Red 22 for dyeing blended fabrics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for which fibers is it primarily used?
This compound (C.I. 11055) is a cationic monoazo dye known for its bright, bluish-red hue.[1] It is primarily used for dyeing acrylic fibers, where it exhibits good light fastness and wash fastness due to the strong ionic bonds formed between the cationic dye molecules and the anionic groups in the acrylic polymer.[2][3] It can also be used on modified polyester (B1180765) and for printing applications.[1][4]
Q2: Why is dyeing blended fabrics with this compound challenging?
Dyeing blended fabrics is inherently complex due to the different chemical and physical properties of the constituent fibers. This compound, being a cationic dye, has a high affinity for acrylic fibers but little to no affinity for other common fibers in blends like cotton, polyester, and wool under normal dyeing conditions.[5] This differential affinity can lead to a host of problems, including:
-
Uneven Dyeing (Unlevelness): The rapid uptake of this compound by acrylic fibers can cause patchy or streaky dyeing.[6]
-
Poor Shade Reproducibility: Minor variations in dyeing parameters can lead to significant differences in shade between batches.[7][8]
-
Staining of Other Fibers: While the dye may not be fixed, it can still stain the non-acrylic components of the blend, leading to poor wet fastness and a "frosty" appearance.
-
Poor Overall Fastness: If the dye is not properly fixed or if there is significant staining, the overall color fastness of the fabric will be compromised.[9]
Q3: What are the key parameters to control when dyeing acrylic blends with this compound?
Successful dyeing of acrylic blends with this compound hinges on the careful control of several parameters:
-
Temperature: The rate of dye uptake by acrylic fibers is highly dependent on temperature, especially around the glass transition temperature (Tg) of the acrylic fiber (approximately 80-85°C). A slow and controlled temperature rise is crucial for level dyeing.[3]
-
pH: The dyebath should be maintained at a slightly acidic pH, typically between 4.0 and 5.5, to ensure optimal dye uptake and stability.[10]
-
Auxiliaries: The use of leveling agents and retarders is essential to control the dye's strike rate on the acrylic fiber. For certain blends, blocking or anti-staining agents are necessary to protect the other fiber component.[11][12][13]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound on blended fabrics.
| Issue | Potential Causes | Recommended Solutions |
| Uneven Dyeing / Streaks on Acrylic Component | 1. Too rapid temperature rise around the glass transition temperature of acrylic. 2. Incorrect pH of the dyebath. 3. Insufficient or incorrect type of leveling/retarding agent. 4. Dye added to the bath at too high a temperature. | 1. Employ a gradual heating rate, typically 1-1.5°C per minute, especially between 75°C and 95°C.[3][14] 2. Adjust the dyebath pH to 4.5-5.0 using acetic acid.[10] 3. Use a cationic retarder which competes with the dye for sites on the acrylic fiber, thus slowing down the initial dye uptake. The concentration is inversely proportional to the depth of the shade.[11][15] 4. Start the dyeing process at a lower temperature (e.g., 50-60°C) before adding the dye solution. |
| Staining on Cotton in Acrylic/Cotton Blends | 1. Basic dyes have some substantivity for cotton, especially if the cotton has been cationized. 2. Residual dye in the bath after the acrylic has been dyed. | 1. Use an anti-staining agent in the dyebath that has a greater affinity for the dye than the cotton fiber.[16] 2. After dyeing, perform a thorough soaping wash with a non-ionic detergent at 60-70°C to remove any loosely adhered dye from the cotton surface.[12] |
| Staining on Wool in Acrylic/Wool Blends | 1. Wool has anionic sites that can attract cationic dyes, leading to significant staining. | 1. Use a wool reserving agent (anionic blocking agent) in the dyebath. This will occupy the anionic sites on the wool, repelling the cationic dye.[17] 2. Control the pH carefully, as a more acidic pH will increase the cationic nature of wool, increasing its affinity for the basic dye. |
| Poor Wet Fastness (e.g., Washing, Perspiration) | 1. Unfixed dye on the surface of the acrylic fiber. 2. Staining of the non-acrylic component in the blend. 3. Formation of insoluble dye complexes in the dyebath that deposit on the fabric surface. | 1. After dyeing, perform a thorough rinsing and soaping process to remove any unfixed dye.[12] 2. Address the staining of the other fiber using the methods described above. 3. Use a dispersing agent to keep the dye well-dispersed in the bath and prevent aggregation. |
| Shade Inconsistency Between Batches | 1. Variations in raw materials (fiber properties). 2. Inconsistent water quality (hardness, metal ions). 3. Slight deviations in dyeing parameters (temperature, pH, time). 4. Inaccurate weighing of dyes and chemicals. | 1. Ensure consistent sourcing and preparation of fabric.[7] 2. Use softened or deionized water for dyeing. Metal ions can affect the final shade of this compound.[1] 3. Strictly control all dyeing parameters using calibrated equipment.[7][8] 4. Use calibrated weighing scales and ensure proper dissolution of all chemicals and dyes before adding them to the dyebath. |
Data Presentation
Table 1: Fastness Properties of this compound on 100% Acrylic
| Fastness Property | ISO Standard | AATCC Standard | Rating (1-5, 5 is best; Lightfastness 1-8, 8 is best) |
| Light Fastness | 7 | 8 | Excellent |
| Perspiration Fastness (Fading) | 4-5 | 5 | Very Good to Excellent |
| Perspiration Fastness (Staining) | 5 | 5 | Excellent |
| Ironing Fastness (Fading) | 5 | 5 | Excellent |
| Ironing Fastness (Staining) | 4-5 | 5 | Very Good to Excellent |
| Soaping (Fading) | 5 | - | Excellent |
| Soaping (Staining) | 5 | - | Excellent |
| (Source: Data compiled from multiple supplier technical data sheets[1]) |
Table 2: Typical Auxiliaries for Dyeing Acrylic Blends with this compound
| Auxiliary Agent | Function | Typical Concentration (% o.w.f.) | Applicable Blends |
| Acetic Acid | pH control | Adjust to pH 4.5-5.0 | All |
| Sodium Acetate (B1210297) | Buffering agent | 0.5 - 1.0 | All |
| Cationic Retarder/Leveling Agent | Controls dye uptake rate on acrylic | Light Shades: 1.5-2.0 Medium Shades: 1.0-1.5 Dark Shades: 0.5-1.0[15] | All |
| Anionic Wool Reserving Agent | Prevents staining of wool | 1.0 - 3.0 | Acrylic/Wool |
| Anti-staining/Soaping Agent | Prevents staining of cotton/polyester and removes unfixed dye | 1.0 - 2.0 | Acrylic/Cotton, Acrylic/Polyester |
| Dispersing Agent | Keeps dyes and auxiliaries evenly dispersed | 0.5 - 1.0 | All |
| o.w.f. = on the weight of fabric |
Experimental Protocols
The following are generalized starting protocols. Researchers should perform preliminary experiments to optimize conditions for their specific blended fabric and equipment.
Protocol 1: Exhaust Dyeing of Acrylic/Cotton Blends
-
Pre-treatment: Scour the fabric with a non-ionic detergent (e.g., 1 g/L) at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.
-
Dye Bath Setup:
-
Set the liquor ratio (e.g., 10:1 or 20:1).
-
Add water and adjust the pH to 4.5-5.0 with acetic acid.
-
Add sodium acetate (0.5 g/L), a leveling agent (as per Table 2), and an anti-staining agent (1.0 g/L).
-
Circulate the bath to ensure all chemicals are evenly mixed.
-
-
Dyeing:
-
Introduce the fabric into the bath at 50°C.
-
Run for 10 minutes.
-
Add the pre-dissolved this compound solution.
-
Raise the temperature to 80°C at a rate of 1.5°C/minute.
-
Raise the temperature from 80°C to 100°C at a rate of 1°C/minute.
-
Hold at 100°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the bath to 70°C.
-
-
After-treatment:
-
Rinse the fabric thoroughly.
-
Perform a soaping wash with 1-2 g/L of a non-ionic detergent at 70°C for 15-20 minutes to remove unfixed dye and prevent staining of the cotton.[12]
-
Rinse until the water runs clear and then dry.
-
Protocol 2: One-Bath Dyeing of Acrylic/Polyester Blends
-
Pre-treatment: Scour and heat-set the fabric as per standard procedures for polyester blends.
-
Dye Bath Setup:
-
Set the liquor ratio (e.g., 10:1).
-
Add water and a dispersing agent (1.0 g/L).
-
Adjust the pH to 4.5-5.0 with a suitable buffer system.
-
Add a cationic leveling agent (as per Table 2).
-
-
Dyeing:
-
Introduce the fabric at 60°C.
-
Add the pre-dissolved disperse dye for the polyester component. Circulate for 10 minutes.
-
Add the pre-dissolved this compound for the acrylic component. Circulate for 10 minutes.
-
Raise the temperature to 120-130°C at a rate of 1.5°C/minute.[18]
-
Hold at this temperature for 45-60 minutes.[18]
-
Cool down to 70°C at a rate of 2°C/minute.
-
-
After-treatment:
-
Rinse thoroughly.
-
Perform a reduction clearing process to remove unfixed disperse dye from the polyester surface.
-
Soaping wash at 70°C for 15 minutes.
-
Rinse and dry.
-
Protocol 3: One-Bath Dyeing of Acrylic/Wool Blends
-
Pre-treatment: Scour the fabric gently at a low temperature (e.g., 40-50°C) with a neutral detergent.
-
Dye Bath Setup:
-
Set the liquor ratio (e.g., 20:1).
-
Add water and adjust the pH to 4.5-5.0 with acetic acid.
-
Add a wool reserving agent (e.g., 2.0% o.w.f.).
-
Add a cationic leveling agent (as per Table 2).
-
-
Dyeing:
-
After-treatment:
-
Rinse with warm water, then cold water.
-
A light soaping may be performed if necessary.
-
Dry at a low temperature.
-
Visualizations
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. textilelearner.net [textilelearner.net]
- 3. textilelearner.net [textilelearner.net]
- 4. This compound FOR ACRYLIC | China | Manufacturer | Winchem industrial co limited [chemicalbook.com]
- 5. About Basic Dyes [pburch.net]
- 6. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. vichem.vn [vichem.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. autumnchem.com [autumnchem.com]
- 11. Retarder-ACR Dyeing & Printing Solution Manufacturer - Sarex [sarex.com]
- 12. Acrylic | Others | NICCA Textile Chemicals [nctexchem.com]
- 13. Acrylic Retarding Agent RETARDER-DHK143 - Qingdao Hengke Fine Chemicals Co.,Ltd-china|Plastic Bulk Products|Polyurethane/Polyurea [hengkechem.com]
- 14. CN103981746A - Homochromatic dyeing process of wool/acrylic fiber blended fabric - Google Patents [patents.google.com]
- 15. bluelakechem.com [bluelakechem.com]
- 16. CN104032602A - Anti-staining agent for reactive dye - Google Patents [patents.google.com]
- 17. woolwise.com [woolwise.com]
- 18. CN104233880A - One-bath process dyeing technology of acrylic fiber/polyester blended fabric - Google Patents [patents.google.com]
How to handle Basic Red 22 safely to avoid skin irritation
This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with Basic Red 22. Adherence to these guidelines is critical to prevent skin irritation and ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 12221-52-2) is a red, water-soluble monoazoic dye.[1] It is primarily used in the textile industry and as a biological stain.[1] The main health concern during laboratory use is its potential to cause skin and eye irritation.[1][2][3]
Q2: What are the symptoms of skin exposure to this compound?
A2: Skin overexposure may lead to redness, itching, and irritation of the affected areas. Prolonged or repeated contact can result in allergic skin reactions, such as rashes, welts, or dermatitis.
Q3: What immediate actions should I take if this compound comes into contact with my skin?
A3: Immediately wash the affected area with plenty of water.[4][5] Remove any contaminated clothing.[3][6][7] If skin irritation occurs and persists, it is important to seek medical advice.[3][5][7]
Q4: What type of personal protective equipment (PPE) is required when handling this compound?
A4: To prevent skin contact, wearing latex or rubber gloves is recommended. Additionally, eye protection such as splash-proof goggles or a face shield should be worn to prevent eye irritation.[5] In situations where large quantities are being handled, an apron and boots may also be necessary.
Troubleshooting Guide: Skin Irritation Incidents
Issue: A researcher in the lab is experiencing redness and itching on their hands after working with a solution containing this compound.
Solution:
-
Immediate Decontamination: Guide the individual to the nearest emergency sink and have them wash their hands thoroughly with copious amounts of water.[4][5] If available, use a mild soap.
-
Remove Contaminated Items: Ensure any contaminated gloves and lab coat are carefully removed and placed in a designated waste container.
-
Medical Evaluation: If the irritation persists after washing, advise the individual to seek medical attention.[3][5][7]
-
Incident Review: Investigate the cause of the exposure.
-
Were the correct gloves being worn?
-
Was there a tear or defect in the gloves?
-
Did a splash occur that went beyond the protection of the gloves?
-
-
Preventative Action: Based on the review, reinforce the importance of proper PPE and safe handling techniques with all lab personnel. Ensure that appropriate gloves are readily available and that staff are trained on how to don and doff them correctly.
Quantitative Data Summary
| Hazard Statement | Classification |
| H316 | Causes mild skin irritation |
| H319 | Causes serious eye irritation |
Source: Safety Data Sheet
Experimental Protocols
Hypothetical Patch Test Protocol to Assess Skin Irritation Potential
This is a generalized protocol and should be adapted and approved by the relevant institutional review board and safety committee before implementation.
-
Objective: To determine the potential of this compound to cause skin irritation in a controlled setting.
-
Materials:
-
This compound powder
-
Sterile, non-pyrogenic water or a suitable vehicle (e.g., petrolatum)
-
Finn Chambers® or equivalent occlusive patch test chambers
-
Hypoallergenic surgical tape
-
Volunteer subjects meeting inclusion/exclusion criteria
-
-
Methodology:
-
Preparation of Test Substance: Prepare a series of dilutions of this compound in the chosen vehicle (e.g., 0.1%, 0.5%, 1.0% w/v). A vehicle-only control will also be used.
-
Application: Apply a small, standardized amount of each test concentration and the control to the patch test chambers.
-
Patch Placement: Affix the chambers to the upper back of the volunteer subjects.
-
Exposure: The patches remain in place for 48 hours. Subjects are instructed to keep the area dry.
-
Reading: After 48 hours, the patches are removed, and the skin is evaluated for any reaction (erythema, edema, papules, vesicles) at the application sites. A second reading is typically performed at 72 or 96 hours.
-
Scoring: The reactions are scored using a standardized scale (e.g., the International Contact Dermatitis Research Group grading system).
-
Data Analysis: The results are analyzed to determine the concentration at which skin irritation occurs.
-
Visualizations
Caption: Personal Protective Equipment (PPE) selection workflow for handling this compound.
Caption: Emergency response workflow for skin exposure to this compound.
References
Adjusting dyeing time and temperature for optimal results with Basic Red 22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dyeing processes with Basic Red 22.
Troubleshooting Guide: Adjusting Dyeing Time and Temperature
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on achieving optimal and consistent results through the precise control of dyeing time and temperature.
Q1: My dyed acrylic material shows uneven color, streaks, or patchiness. What is the most likely cause related to temperature?
A: Uneven dyeing with cationic dyes like this compound on acrylic fibers is often due to a rapid initial dye uptake. The primary factor to investigate is temperature control. Dye absorption on acrylic is minimal below 75°C, but as the temperature approaches the fiber's glass transition temperature (Tg), between 75°C and 85°C, the rate of dye uptake increases sharply.[1] A rapid rise in temperature through this critical phase can cause the dye to "rush" onto the fiber, leading to unevenness.[1]
Solution:
-
Implement a gradual and controlled heating ramp, typically 1°C every 2 to 4 minutes, especially when approaching and passing through the 75°C to 85°C range.[1]
-
Consider holding the temperature at a point just below the rapid uptake phase (e.g., 85-90°C) for a period to allow the dye to level before proceeding to the final dyeing temperature.
Q2: The final color of my dyed material is too light or lacks the desired depth. How can I adjust the time and temperature to increase color strength?
A: Insufficient color strength, measured as K/S value, can result from suboptimal dyeing time or temperature. Both factors play a crucial role in dye diffusion and fixation within the fiber.
Solution:
-
Increase Dyeing Temperature: The color strength on acrylic fibers generally increases with the dyeing temperature up to a certain point (e.g., 100°C).[2] Higher temperatures increase the kinetic energy of the dye molecules and swell the fiber, facilitating deeper penetration and higher dye uptake.[2] For this compound, high-temperature dyeing at 120°C is known to produce stable coloration.
-
Extend Dyeing Time: Increasing the dyeing time at the final temperature allows for more complete dye exhaustion and diffusion into the fiber. For acrylics, a plateau in color strength is often reached after 60 to 90 minutes. It is recommended to hold the material at the final dyeing temperature for 30 to 60 minutes, depending on the desired shade depth.[1]
Q3: I'm observing poor color fastness after the dyeing process. Can time and temperature be the cause?
A: Yes, inadequate time and temperature can lead to poor fixation of the dye, resulting in issues like color bleeding during washing (poor wash fastness).
Solution:
-
Ensure Optimal Final Temperature: Dyeing at a sufficiently high temperature (e.g., 98-120°C) is crucial for the proper fixation of this compound on acrylic fibers.[1]
-
Sufficient Holding Time: A holding time of at least 30-60 minutes at the final temperature is necessary to allow the dye molecules to fully penetrate and anchor within the fiber structure.[1]
-
Controlled Cooling: After the dyeing cycle, a gradual cooling process is also important. Rapid cooling of acrylic can cause the fiber structure to contract too quickly, potentially affecting the final fastness properties. A cooling rate of 2°C per minute is advisable.[1]
Q4: I am getting inconsistent results between batches, even with the same recipe. Could minor variations in temperature profiles be the cause?
A: Absolutely. The dyeing of acrylic with cationic dyes is highly sensitive to the temperature profile. Minor deviations, especially in the rate of temperature rise, can lead to significant differences in the final shade.
Solution:
-
Precise Temperature Control: Utilize programmable dyeing equipment that can ensure a consistent and reproducible heating and cooling ramp rate for every batch.
-
Calibration: Regularly calibrate the temperature sensors of your dyeing apparatus to ensure accuracy.
-
Standardized Protocol: Adhere strictly to a standardized dyeing protocol, including the initial temperature, ramp rates, final temperature, and holding times.
Frequently Asked Questions (FAQs)
What is the optimal final dyeing temperature for this compound on acrylic fibers?
The optimal final dyeing temperature typically ranges from 98°C to 100°C for standard dyeing processes.[1] However, this compound is stable at higher temperatures, and for high-temperature dyeing methods, 120°C can be used without affecting the color.
What is the recommended holding time at the final dyeing temperature?
A holding time of 30 to 60 minutes at the final dyeing temperature is generally recommended, depending on the desired depth of shade.[1] For deeper shades, a longer time may be necessary.
How does pH interact with temperature in the dyeing process?
The optimal pH for dyeing acrylic with cationic dyes like this compound is in the acidic range, typically between 4.0 and 5.5.[3][4] Maintaining a stable acidic pH is crucial for the electrostatic attraction between the positively charged dye and the negatively charged sites on the acrylic fiber. An incorrect pH can lead to dyeing faults, and its effect can be exacerbated by improper temperature control.
Can I use a leveling agent to mitigate issues related to rapid temperature increases?
Yes, using a leveling agent is a common and effective practice. Leveling agents are cationic surfactants that temporarily compete with the dye for sites on the fiber, slowing down the initial dye uptake and promoting more even color distribution, especially during the critical temperature rise phase.[3]
Data Presentation
Table 1: Recommended Dyeing Parameters for Basic Cationic Red Dyes on Acrylic Fiber
| Parameter | Recommended Value | Notes |
| pH of Dyebath | 4.0 - 5.5 | Optimal range for level dyeing. Use an acetic acid/sodium acetate (B1210297) buffer for stability.[1][3] |
| Initial Temperature | 40°C | Start the process well below the glass transition temperature.[1] |
| Heating Rate (Critical Phase: 75°C - 85°C) | 1°C / 2-4 minutes | A slow, controlled ramp is crucial to prevent uneven dyeing.[1] |
| Final Dyeing Temperature | 98°C - 120°C | Higher end of the range for deeper shades and high-temperature methods.[1] |
| Dyeing Time (at final temp.) | 30 - 90 minutes | Longer times for deeper shades to ensure full exhaustion and fixation.[5] |
| Cooling Rate | 2°C / minute | Gradual cooling is recommended to avoid shocking the fiber.[1] |
Table 2: Effect of Dyeing Temperature and Time on Color Strength (K/S) of Cationic Red Dyes on Acrylic
The following data is illustrative, based on studies of similar cationic red dyes on acrylic, to demonstrate the general relationship between these parameters and color yield.
| Dyeing Temperature (°C) | Dyeing Time (minutes) | Relative Color Strength (K/S) |
| 80 | 30 | Moderate |
| 80 | 60 | Moderate-High |
| 80 | 90 | High |
| 95 | 30 | High |
| 95 | 60 | Very High |
| 95 | 90 | Very High (approaching saturation) |
| 110 | 30 | Very High |
| 110 | 60 | Excellent (near maximum) |
Experimental Protocols
Protocol 1: Standard Exhaust Dyeing of Acrylic Fiber with this compound
-
Preparation of Dyebath:
-
Prepare a dyebath with a liquor ratio (material to liquid) of 1:30.
-
Add a wetting agent and a leveling agent as per the manufacturer's recommendation.
-
Adjust the pH of the dyebath to 4.5 using an acetic acid and sodium acetate buffer solution.
-
Dissolve the required amount of this compound powder in a small amount of warm water and add it to the dyebath. Ensure the dye is fully dissolved.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted acrylic material into the dyebath at an initial temperature of 40°C.
-
Allow the material to equilibrate for 10 minutes with continuous agitation.
-
Raise the temperature to 80°C at a rate of 1.5°C per minute.
-
From 80°C, raise the temperature to the final dyeing temperature (e.g., 100°C) at a controlled rate of 1°C per minute.[1]
-
Hold the temperature at 100°C for 45-60 minutes, ensuring continuous agitation.[1]
-
Cool the dyebath down to 70°C at a rate of 2°C per minute.[1]
-
Remove the dyed material from the bath.
-
-
After-treatment:
-
Rinse the dyed material thoroughly in warm water (approximately 60°C) until the water runs clear.
-
Perform a soaping wash with a non-ionic detergent (e.g., 1 g/L) at 70°C for 15 minutes to remove any unfixed surface dye.
-
Rinse again with warm water, followed by a cold water rinse.
-
Remove excess water and allow the material to air dry.
-
Visualizations
Caption: Standard experimental workflow for dyeing acrylic with this compound.
Caption: Troubleshooting logic for common issues with this compound dyeing.
References
Technical Support Center: Dyeing with Basic Red 22
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the application of leveling agents in the dyeing of acrylic fibers with Basic Red 22.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a leveling agent in the dyeing of acrylic fibers with this compound?
A1: The primary role of a leveling agent is to ensure uniform and even dye distribution throughout the acrylic substrate.[1][2][3] Basic dyes, like this compound, have a high affinity for acrylic fibers, which can lead to rapid, uneven initial dye uptake, resulting in streaks, patchiness, or spots.[4][5] Leveling agents, also known as retarding agents, control the dyeing rate by competing with the dye molecules for the anionic sites on the acrylic fiber.[6][7][8] This slowing of the dye absorption allows for gradual and uniform coloration.[3][9]
Q2: What are the different types of leveling agents used for acrylic dyeing, and how do they work?
A2: There are primarily two types of leveling agents used in the cationic dyeing of acrylics:
-
Cationic Leveling Agents: These are typically cationic surfactants, such as quaternary ammonium (B1175870) compounds.[7] They have a similar positive charge to the basic dye and possess an affinity for the acrylic fiber. They temporarily occupy the anionic dye sites on the fiber, effectively "blocking" the dye from rushing on. As the temperature of the dyebath increases, the leveling agent's bond with the fiber weakens, and it is gradually replaced by the dye molecules, leading to a more controlled and even dyeing process.[7]
-
Anionic Leveling Agents: These agents form a complex with the cationic dye molecules in the dyebath. This complex has a lower affinity for the fiber than the dye alone, which slows down the dyeing rate.[6][8] As the temperature rises, this complex gradually breaks down, releasing the dye to be absorbed by the fiber.[6][8]
Q3: How do pH and temperature influence the effectiveness of leveling agents and the overall dyeing process with this compound?
A3: Both pH and temperature are critical parameters that must be carefully controlled:
-
pH: The optimal pH for dyeing acrylic with basic dyes is in the acidic range, typically between 4.0 and 5.5.[8][10] An acidic pH helps to control the dyeing rate by suppressing the dissociation of the acidic groups within the acrylic fiber, which reduces the number of available anionic sites for the cationic dye.[4][8] For lighter shades, a lower pH is often used, while for darker shades, a slightly higher pH within the optimal range can be employed.[8] A stable pH is crucial, and this is often achieved using a buffer system, such as acetic acid and sodium acetate.[4][10]
-
Temperature: The rate of dyeing acrylic fibers with basic dyes is highly temperature-dependent. Dye uptake is minimal below the glass transition temperature (Tg) of the acrylic fiber (approximately 75-85°C).[4][6] Above the Tg, the dye absorption rate increases significantly.[4] Therefore, a slow and controlled temperature increase (e.g., 1°C per 2-4 minutes) in this critical range is essential to prevent rapid, uneven dyeing.[4][6]
Q4: What are the common causes of uneven dyeing or spotting when using this compound, and how can they be prevented?
A4: Common causes and their preventive measures include:
-
Rapid Dye Uptake: This is the most frequent cause of unevenness.
-
Improper pH Control: An incorrect or unstable pH can lead to an uncontrolled dyeing rate.
-
Undissolved Dye Particles: These can lead to dye spots on the fabric.
-
Poor Liquor Circulation: Inadequate movement of the dye liquor can cause localized color variations.
-
Water Hardness: The presence of calcium and magnesium ions in the water can interfere with the dyeing process.
-
Solution: Use softened or deionized water. A sequestering agent can be added to the dyebath to chelate these ions.[10]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Streaks and Patchiness | Rapid initial dye uptake. | - Use an appropriate concentration of a cationic or anionic leveling agent.- Implement a gradual heating ramp, especially between 75°C and 95°C (e.g., 1°C/minute).[6][11]- Ensure the dyebath pH is stable and within the 4.0-5.5 range.[8][10] |
| Dye Spots | - Undissolved dye particles.- Dye precipitation. | - Pre-dissolve this compound thoroughly in warm water (60-70°C) before adding to the dyebath.[11]- Filter the dye solution to remove any particulates.[4]- Use softened water and a suitable dispersing agent.[4] |
| Inconsistent Shade (Batch-to-Batch) | - Variation in raw materials.- Inconsistent process parameters. | - Use yarn from the same production lot.- Strictly control all dyeing parameters: temperature ramp rate, final temperature, time, pH, and chemical concentrations. |
| Poor Colorfastness | - Incomplete dye fixation.- Surface dye not removed. | - Ensure dyeing is carried out at the optimal temperature (typically 95-100°C) for a sufficient duration (45-60 minutes) to allow for dye penetration and fixation.[4][10]- Perform a thorough after-treatment (soaping) to remove unfixed dye.[4] |
| Barre (Horizontal Stripes in Knits) | - Variations in yarn tension during knitting.- Use of different yarn lots. | - This is typically a knitting or yarn issue, not a dyeing fault. Ensure consistent tension during knitting and avoid mixing yarn lots.[5] |
Experimental Protocols
Lab-Scale Dyeing of Acrylic Yarn with this compound
This protocol outlines a typical procedure for dyeing acrylic yarn in a laboratory setting.
Materials and Reagents:
-
Acrylic yarn (pre-scoured and dried)
-
This compound dye
-
Cationic or Anionic Leveling Agent
-
Acetic Acid (glacial)
-
Sodium Acetate
-
Glauber's Salt (Sodium Sulfate)
-
Sequestering Agent (e.g., EDTA)
-
Wetting Agent (non-ionic)
-
Distilled or deionized water
-
Laboratory dyeing apparatus (e.g., shaking water bath, beaker dyeing machine)
-
Beakers, graduated cylinders, magnetic stirrer, pH meter
Procedure:
-
Preparation of Dyebath:
-
Set the liquor ratio (e.g., 1:40). For a 5g yarn sample, the total volume would be 200 mL.[10]
-
To the dyeing vessel, add the required amount of distilled water.
-
Add the following auxiliaries (concentrations are based on the weight of the fabric, o.w.f.):
-
Stir until all auxiliaries are dissolved.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[10]
-
-
Dye Dissolution:
-
Dyeing Process:
-
Introduce the pre-wetted acrylic yarn into the dyebath at an initial temperature of 40-50°C.
-
Run the dyeing apparatus for 10 minutes at this temperature to ensure even wetting and chemical distribution.
-
Raise the temperature to 80°C at a rate of 1.5°C/minute.[4]
-
From 80°C to 95-100°C, raise the temperature at a slower rate of 1°C/minute.[4][10]
-
Cool the dyebath down to 70°C at a rate of 2°C/minute.[4]
-
-
After-treatment:
-
Remove the yarn from the dyebath.
-
Rinse thoroughly with warm water (around 60°C) until the water runs clear.[4]
-
Perform a soaping wash with a non-ionic detergent (e.g., 1 g/L) at 70°C for 15 minutes to remove any unfixed surface dye.[4]
-
Rinse again with warm and then cold water.
-
Squeeze out excess water and allow the yarn to air dry.
-
Evaluation of Dyeing Performance
1. Spectrophotometric Determination of Dyebath Exhaustion:
-
Principle: The percentage of dye exhausted from the bath onto the fiber is determined by measuring the absorbance of the dyebath solution before and after dyeing using a UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a calibration curve for this compound at its wavelength of maximum absorbance (λmax).
-
Take an aliquot of the dyebath before adding the fiber and dilute it to a known concentration that falls within the range of the calibration curve. Measure its absorbance (A_initial).
-
After the dyeing process is complete, take an aliquot of the exhausted dyebath, cool it to room temperature, and dilute it by the same factor. Measure its absorbance (A_final).
-
Calculate the percentage exhaustion (%E) using the formula: %E = [(A_initial - A_final) / A_initial] * 100
-
2. Colorfastness Testing:
-
Washing Fastness (ISO 105-C06 or AATCC TM61): [12]
-
A specimen of the dyed acrylic is stitched together with a multifiber test fabric.
-
The composite specimen is washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation.
-
After washing and drying, the change in color of the dyed specimen and the degree of staining on the multifiber fabric are assessed using standard grey scales.[12]
-
-
Rubbing (Crocking) Fastness (ISO 105-X12 or AATCC TM8): [13][14]
-
The dyed specimen is mounted on the base of a crockmeter.
-
A standard white cotton test cloth is rubbed against the specimen for a specified number of cycles under a defined pressure.
-
This is performed under both dry and wet conditions.
-
The amount of color transferred to the white cloth is evaluated using the grey scale for staining.[13][14]
-
-
Light Fastness (ISO 105-B02): [12]
-
The dyed specimen is exposed to a controlled artificial light source that simulates natural daylight.
-
Simultaneously, a set of blue wool standards with known lightfastness ratings are exposed.
-
The fading of the specimen is compared to the fading of the blue wool standards to assign a lightfastness rating.
-
Visualizations
Caption: Cationic leveling agent action in this compound dyeing.
Caption: Troubleshooting workflow for uneven dyeing issues.
Caption: Workflow for acrylic dyeing and performance evaluation.
References
- 1. Causes And Solutions Of Uneven Dyeing Of Acrylic Fabric - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 2. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 3. Key Role of Leveling Agents and Wetting Agents in Textile Dyeing Industry - Zydex Group - Specialty Chemicals Company [zydexgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. textileinfohub.com [textileinfohub.com]
- 6. textilelearner.net [textilelearner.net]
- 7. p2infohouse.org [p2infohouse.org]
- 8. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 10. Acrylic Yarn Dyeing With Basic Dye [textilepad.com]
- 11. autumnchem.com [autumnchem.com]
- 12. szoneierfabrics.com [szoneierfabrics.com]
- 13. textilelearner.net [textilelearner.net]
- 14. blog.qima.com [blog.qima.com]
How to remove Basic Red 22 stains from laboratory equipment
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the removal of Basic Red 22 stains from common laboratory equipment.
Troubleshooting Guides
This section offers detailed protocols for removing this compound stains from various laboratory surfaces. Always adhere to your institution's safety guidelines and wear appropriate personal protective equipment (PPE) when handling chemicals.
Glassware (Borosilicate)
Borosilicate glass is generally resistant to most chemicals, making stain removal relatively straightforward.
Experimental Protocol: Cleaning this compound from Glassware
-
Initial Rinse: Immediately after use, rinse the glassware with deionized water to remove the bulk of the dye.
-
Solvent Wash:
-
Rinse the glassware with 70% ethanol (B145695) or isopropanol .
-
For stubborn stains, a solution of acidic ethanol (1% HCl in 70% ethanol) can be used. Allow the solution to sit in the glassware for 10-15 minutes.
-
-
Detergent Wash: Wash the glassware with a laboratory-grade detergent (e.g., Alconox, Liquinox). Use a soft brush to gently scrub the stained area.
-
Final Rinse: Rinse thoroughly with tap water, followed by a final rinse with deionized water to prevent residue buildup.[1]
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Troubleshooting:
| Issue | Recommended Solution |
| Faint pink stain remains after cleaning. | Soak the glassware in a 0.1 M solution of Sodium Dodecyl Sulfate (SDS) for 1-2 hours, then repeat the cleaning protocol. |
| Oily or greasy residue along with the stain. | Before the solvent wash, rinse the glassware with acetone (B3395972) to remove organic residues.[2] |
Plasticware (Polypropylene - PP, Polyethylene - PE)
Plastics are more susceptible to staining and chemical attack than glass. Therefore, a milder approach is necessary. Always test cleaning solutions on a small, inconspicuous area first.
Experimental Protocol: Cleaning this compound from Plasticware
-
Immediate Rinse: As with glassware, rinse immediately with deionized water.
-
Mild Acidic Wash:
-
Prepare a 5% solution of acetic acid (vinegar can be used).
-
Soak the stained plasticware in this solution for 30-60 minutes.
-
-
Gentle Cleaning:
-
Use a soft sponge or cloth with a mild laboratory detergent to gently wipe the stain. Avoid abrasive brushes or scouring pads , as they can scratch the plastic surface.[3]
-
-
Thorough Rinse: Rinse extensively with tap water, followed by a deionized water rinse.
-
Air Dry: Allow the plasticware to air dry completely.
Troubleshooting:
| Issue | Recommended Solution |
| A noticeable stain persists after the initial cleaning. | Prepare a paste of baking soda and water and gently rub it on the stain with a soft cloth. Let it sit for 15-20 minutes before rinsing.[4] |
| Discoloration is widespread. | Soak the plasticware in a dilute solution of household bleach (1 part bleach to 10 parts water) for 15-30 minutes. Rinse thoroughly immediately after. Caution: Prolonged exposure to bleach can damage some plastics. |
Stainless Steel
Stainless steel is generally robust, but harsh chemicals can cause corrosion.
Experimental Protocol: Cleaning this compound from Stainless Steel
-
Initial Wipe: Wipe the surface with a damp cloth to remove excess dye.
-
Solvent/Detergent Application:
-
Apply a small amount of 70% ethanol or a laboratory-grade detergent to a soft cloth.
-
Wipe the stained area, moving in the direction of the steel grain.
-
-
Paste for Stubborn Stains:
-
For persistent stains, create a paste of baking soda and a small amount of water .
-
Apply the paste to the stain and let it sit for 20-30 minutes before gently scrubbing with a soft cloth.[5]
-
-
Rinse and Dry: Rinse the surface with clean water and dry thoroughly with a clean cloth to prevent water spots.
Troubleshooting:
| Issue | Recommended Solution |
| A faint discoloration or "shadow" of the stain remains. | Moisten a soft cloth with white vinegar and wipe the affected area. The mild acidity of the vinegar can help to lift the residual stain. Rinse and dry afterward.[6] |
| The stainless steel appears dull after cleaning. | Use a commercial stainless steel cleaner or polish to restore the shine, following the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it stain so persistently?
This compound is a cationic (positively charged) azo dye.[7] Its positive charge allows it to readily bind to negatively charged surfaces, which are common on materials like glass and certain plastics, leading to strong stains.
Q2: What personal protective equipment (PPE) should I wear when cleaning this compound stains?
At a minimum, you should wear:
-
Safety glasses or goggles to protect your eyes from splashes.
-
Chemical-resistant gloves (nitrile or neoprene are suitable) to protect your skin.
-
A lab coat to protect your clothing.
For more significant spills or when using strong cleaning agents, consider additional PPE as recommended by your institution's safety protocols.
Q3: How should I dispose of the cleaning solutions and waste contaminated with this compound?
All waste contaminated with this compound, including cleaning solutions, used paper towels, and gloves, should be collected in a designated hazardous waste container.[7] The container must be clearly labeled as "Hazardous Waste: this compound" and kept closed when not in use.[7] Follow your institution's and local regulations for hazardous waste disposal.
Q4: Can I use strong acids or bases to remove this compound stains?
While strong acids or bases might be effective, they are generally not recommended as a first-line approach due to safety concerns and potential damage to the equipment. Borosilicate glass has good resistance to acids but can be corroded by strong alkaline solutions.[8] Plastics and stainless steel are more susceptible to damage from both strong acids and bases.
Q5: What should I do in case of accidental exposure to this compound?
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for this compound for complete first-aid measures.
Visual Guides
References
- 1. braskem.com.br [braskem.com.br]
- 2. calpaclab.com [calpaclab.com]
- 3. youtube.com [youtube.com]
- 4. smartyhadaparty.com [smartyhadaparty.com]
- 5. How to Remove Stains From Stainless Steel (3 Ways) [thespruce.com]
- 6. youtube.com [youtube.com]
- 7. practicalandpretty.com [practicalandpretty.com]
- 8. labdirect.com.au [labdirect.com.au]
Validation & Comparative
A Comparative Analysis of Cationic Dyes for Acrylic Fiber Dyeing: Spotlight on Basic Red 22
For researchers, scientists, and drug development professionals, the selection of appropriate dyes is critical for achieving desired outcomes in textile applications. This guide provides an objective comparison of the performance of C.I. Basic Red 22 with other commonly used cationic dyes for acrylic fibers, supported by experimental data and detailed methodologies.
Cationic dyes, also known as basic dyes, are a class of synthetic dyes that are positively charged in solution.[1] They are the primary choice for dyeing acrylic fibers, which possess anionic (negatively charged) groups.[2] This electrostatic attraction results in strong ionic bonds between the dye and the fiber, leading to high dye uptake, excellent color fastness, and brilliant, vibrant shades.[1][3] The dyeing process is typically carried out in a weakly acidic dyebath, and the temperature is a critical factor, with dye absorption increasing significantly above the glass transition temperature of the acrylic fiber.[4][5]
Performance Comparison of Selected Cationic Dyes
To provide a clear and objective comparison, the following table summarizes the performance data of this compound alongside other representative cationic dyes: Basic Red 46, Basic Yellow 28, and Basic Blue 3. The data is presented based on standardized testing methods to ensure comparability.
| Dye | C.I. Name | CAS Number | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) - Staining | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| This compound | 11055 | 12221-52-2 | 7 | 4-5 | 4-5 | 4-5 |
| Basic Red 46 | 110825 | 12221-69-1 | 6-7 | 4-5 | 4-5 | 4-5 |
| Basic Yellow 28 | 48054 | 54060-92-3 | 7 | 5 | 4-5 | 4-5 |
| Basic Blue 3 | 51004 | 4444-00-3 | 5 | 4-5 | 4 | 4 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Colorfastness to Light (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Specimen Preparation: A specimen of the dyed acrylic fabric is mounted on a sample holder.
-
Exposure: The specimen, along with a set of blue wool references (rated 1-8), is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The change in color of the specimen is assessed by comparing it with the fading of the blue wool references. The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.
Colorfastness to Washing (ISO 105-C06)
This method evaluates the resistance of the color of textiles to domestic and commercial laundering procedures.
-
Specimen Preparation: A dyed acrylic specimen is sewn together with a multifiber test fabric containing strips of different fibers.
-
Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate mechanical agitation. The container is then agitated in a laundering machine at a specified temperature and time.
-
Evaluation: After washing, rinsing, and drying, the change in color of the specimen and the degree of staining on the multifiber test fabric are assessed using the respective Grey Scales. The rating is from 1 to 5, with 5 representing no change.
Colorfastness to Rubbing (Crocking) (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Specimen Preparation: A specimen of the dyed acrylic fabric is mounted on the base of a crockmeter.
-
Rubbing Procedure: A white cotton crocking cloth is mounted on the rubbing finger of the crockmeter. The test is performed under both dry and wet conditions. The rubbing finger is moved back and forth across the specimen for a specified number of cycles with a constant downward force.
-
Evaluation: The amount of color transferred to the white crocking cloth is assessed by comparing it with the Grey Scale for Staining. The rating is on a scale of 1 to 5, where 5 indicates negligible staining.
Visualizing the Processes
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the dyeing mechanism and the experimental workflow for performance evaluation.
References
A Comparative Guide for Researchers: Basic Red 22 vs. Methylene Blue in Biological Staining
An objective analysis for researchers, scientists, and drug development professionals on the utility of Basic Red 22 and Methylene (B1212753) Blue as biological stains. This guide synthesizes available data to compare their performance, protocols, and mechanisms of action.
Executive Summary
For scientists engaged in cellular and tissue analysis, the choice of a reliable biological stain is paramount for accurate visualization and interpretation. Methylene Blue is a well-established, cationic thiazine (B8601807) dye with a long history and extensive documentation in a multitude of biological staining applications. In contrast, this compound, a monoazo dye, is primarily utilized in the textile and hair coloring industries. While some sources suggest a potential application for this compound as a biological stain, there is a significant lack of peer-reviewed studies, established protocols, and quantitative performance data to support this claim in a research setting. This guide provides a comprehensive comparison based on the available scientific literature, highlighting the proven efficacy of Methylene Blue and the current informational void regarding this compound in biological applications.
Physicochemical Properties and Staining Mechanisms
Both Methylene Blue and this compound are cationic dyes, meaning they carry a positive charge and are expected to bind to negatively charged components within cells.[1][2]
Methylene Blue: This dye's mechanism of action is well-understood. Its cationic nature facilitates a strong electrostatic interaction with anionic molecules such as nucleic acids (DNA and RNA) in the nucleus and ribosomes, as well as acidic proteins in the cytoplasm.[2] This binding results in a characteristic blue coloration of these structures.
This compound: As a cationic monoazo dye, this compound is also anticipated to bind to negatively charged cellular components through electrostatic interactions.[3][4] However, the specifics of its binding affinity, and specificity for different organelles in a biological context have not been detailed in the scientific literature. Its primary application involves binding to fibers in textiles.[3][5]
Performance Comparison: A Data-Driven Overview
A direct, quantitative comparison of staining performance between this compound and Methylene Blue is not feasible due to the lack of published data for this compound in biological applications. The following table summarizes the known properties of Methylene Blue.
| Feature | This compound | Methylene Blue |
| Chemical Class | Monoazo Dye[4] | Thiazine Dye[1] |
| Color in Solution | Red[5] | Blue[2] |
| Primary Application | Textile and Hair Dyeing[3][6] | Biological Staining, Antiseptic, Redox Indicator[1][2] |
| Staining Target (Biological) | Not well-documented; presumed to be acidic cellular components.[3] | Nuclei (DNA, RNA), bacteria, acidic proteins.[1][2] |
| Staining Mechanism (Biological) | Presumed electrostatic interaction.[3][7] | Electrostatic interaction.[2][7] |
| Published Biological Staining Protocols | None found. | Numerous protocols available for various applications. |
| Quantitative Performance Data (Biological) | None found. | Extensive data available on staining intensity, specificity, and signal-to-noise ratio. |
| Cytotoxicity Data (Biological) | Limited to industrial safety assessments; no specific in vitro cytotoxicity data for biological research applications found. | IC50 values and cytotoxicity profiles are available for various cell lines. |
Experimental Protocols
Methylene Blue Staining Protocol for Cultured Cells (General)
This protocol provides a general guideline for staining fixed cultured cells with Methylene Blue. Optimization may be required for specific cell types and applications.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution, optional)
-
Methylene Blue staining solution (e.g., 0.1% to 1% in water or buffer)
-
Distilled water
-
Microscope slides and coverslips
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation: Add 4% PFA to the cells and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the fixative and wash the cells three times with PBS.
-
Permeabilization (Optional): If staining intracellular structures is desired, add 0.1% Triton X-100 in PBS and incubate for 5-10 minutes at room temperature. Wash three times with PBS.
-
Staining: Add the Methylene Blue staining solution to cover the cells and incubate for 1-5 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells gently with distilled water until the excess stain is removed.
-
Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Visualization: Observe the stained cells under a bright-field microscope. The nuclei should appear dark blue, and the cytoplasm a lighter shade of blue.
This compound Staining Protocol
No established and validated protocols for the use of this compound as a biological stain were found in the scientific literature. Researchers interested in exploring its potential would need to develop and validate a protocol from scratch, including optimization of dye concentration, incubation time, and fixation methods.
Cytotoxicity Profile
Methylene Blue: The cytotoxicity of Methylene Blue has been evaluated in various cell lines. It can exhibit cytotoxic effects, particularly at higher concentrations and upon light exposure (phototoxicity). The mechanism of cytotoxicity can involve the production of reactive oxygen species.[8]
Mandatory Visualizations
Experimental Workflow for Methylene Blue Staining
Caption: Workflow for Methylene Blue staining of cultured cells.
Logical Relationship of Cationic Dye Staining
Caption: Mechanism of cationic dye binding to cellular components.
Conclusion
Based on the available scientific evidence, Methylene Blue is a well-characterized and reliable stain for a wide range of biological applications. Its properties, staining mechanism, and protocols are extensively documented, providing researchers with a high degree of confidence and reproducibility.
In contrast, this compound's role as a biological stain is not substantiated by the scientific literature. While its cationic nature suggests a potential for binding to cellular components, the lack of published protocols, performance data, and cytotoxicity studies in a research context makes its use in biological staining speculative and not recommended for rigorous scientific investigation at this time. Researchers and drug development professionals should continue to rely on well-validated stains like Methylene Blue for their experimental needs.
References
- 1. macschem.us [macschem.us]
- 2. Comparative Study Regarding the Properties of Methylene Blue and Proflavine and Their Optimal Concentrations for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Cationic red 22(this compound,cationic red 2bl) TDS|Cationic red 22(this compound,cationic red 2bl) from Chinese supplier and producer - CATIONIC RED DYES - Enoch dye [enochdye.com]
- 6. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 7. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the neutral red and methylene blue assays to study cell growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basic Red 22 | 12221-52-2 [chemicalbook.com]
- 10. This compound | C13H20N6O4S | CID 73759884 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Basic Red 22 in Textile Dyeing Research
For researchers and scientists in textile and materials science, the selection of appropriate dyes is a critical factor influencing the functional and aesthetic properties of textile products. Basic Red 22, a monoazo cationic dye, has been a common choice for dyeing acrylic fibers due to its vibrant color and good affinity for the substrate. However, growing environmental and health concerns associated with some synthetic dyes, including certain azo compounds, have prompted a search for viable alternatives. This guide provides a comparative analysis of potential substitutes for this compound, focusing on other cationic dyes and emerging natural and bio-based colorants. The information presented herein is intended to assist researchers in making informed decisions for their textile dyeing studies.
Performance Comparison of Cationic Dyes
Other cationic dyes can serve as direct replacements for this compound in the dyeing of acrylic fibers. These dyes share a similar dyeing mechanism, forming strong ionic bonds with the anionic groups in the acrylic polymer. The following table summarizes the available performance data for this compound and two common alternatives, Basic Red 18 and Basic Red 46. It is important to note that the data has been compiled from various sources and may not be directly comparable due to potential differences in experimental conditions.
| Property | This compound | Basic Red 18 | Basic Red 46 |
| C.I. Name | 11055 | 11085 | 110825 |
| Molecular Structure | Single Azo | Single Azo | Single Azo |
| Shade on Acrylic | Bluish Red[1] | Dark Red[2] | Bluish Red[3] |
| Light Fastness (ISO) | 7[1] | 6-7[2] | 6-7[4] |
| Washing/Soaping Fastness (Fading, ISO) | 4-5[1] | - | 4-5[4] |
| Washing/Soaping Fastness (Staining, ISO) | 5[1] | - | 4-5[4] |
| Perspiration Fastness (Fading, ISO) | 4-5[1] | 4-5[2] | 4-5[4] |
| Perspiration Fastness (Staining, ISO) | 5[1] | 4-5[2] | 4-5[4] |
| Rubbing Fastness (Dry, ISO) | - | - | 4-5[4] |
| Rubbing Fastness (Wet, ISO) | - | - | 4[4] |
| Ironing Fastness (ISO) | 5[1] | - | 3-4[4] |
| Compatibility Value (K) | 5[1] | 3[2] | 2.5[3] |
Emerging Eco-Friendly Alternatives
Beyond synthetic cationic dyes, natural and bio-based dyes are gaining traction as sustainable alternatives.
-
Natural Dyes: Dyes derived from plants, insects, and minerals offer a renewable and often biodegradable option. For instance, research has been conducted on dyeing acrylic fibers with lac dye, a natural colorant from an insect resin.[1] While these dyes can produce a range of colors, they may exhibit lower fastness properties and require mordants to fix the dye to the fiber, which can introduce its own environmental concerns.
-
Microbial Dyes: Pigments produced by microorganisms, such as bacteria and fungi, represent a promising frontier in sustainable textile coloration. These dyes can be produced in controlled fermentation processes, offering consistency and a potentially broad color palette. Research into dyeing acrylic with bacterial pigments like prodigiosin (B1679158) is underway, though challenges in scaling up production and ensuring safety and fastness remain.[5]
Experimental Protocols
To facilitate further research, detailed methodologies for dyeing and fastness testing are provided below.
Experimental Protocol for Comparative Dyeing of Acrylic Fabric
This protocol outlines a procedure for the comparative dyeing of acrylic fabric with cationic dyes.
-
Materials and Reagents:
-
Scoured acrylic fabric
-
Cationic dyes (e.g., this compound, Basic Red 18, Basic Red 46)
-
Acetic acid
-
Sodium acetate (B1210297)
-
Cationic leveling agent
-
Distilled water
-
Laboratory dyeing machine (e.g., shaking water bath, beaker dyeing machine)
-
-
Dye Bath Preparation:
-
Prepare a stock solution of each dye (e.g., 1 g/L) in distilled water.
-
For each dyeing, prepare a dye bath with a liquor ratio of 50:1 (50 mL of dye bath for every 1 g of fabric).
-
Add the required volume of dye stock solution to achieve the desired depth of shade (e.g., 1% on weight of fiber, o.w.f.).
-
Add acetic acid and sodium acetate to buffer the pH of the dye bath to 4.5.[6]
-
Add a cationic leveling agent (e.g., 0.5-2% o.w.f., depending on the depth of shade) to control the rate of dye uptake and ensure even dyeing.[7]
-
-
Dyeing Procedure:
-
Introduce the acrylic fabric into the dye bath at an initial temperature of 60°C.
-
Run the fabric in the dye bath for 10 minutes at this temperature.
-
Raise the temperature of the dye bath to the boil (approximately 95-100°C) at a rate of 1-2°C per minute.
-
Continue dyeing at the boil for 60 minutes.
-
After dyeing, cool the dye bath to 60°C.
-
Remove the dyed fabric and rinse thoroughly with cold water.
-
Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes to remove any unfixed dye.
-
Rinse the fabric again with cold water and air dry.
-
Color Fastness Testing Protocols
The following standard ISO methods are recommended for evaluating the color fastness of the dyed fabrics.
-
Light Fastness: ISO 105-B02 - Textiles -- Tests for colour fastness -- Part B02: Colour fastness to artificial light: Xenon arc fading lamp test.
-
Washing Fastness: ISO 105-C06 - Textiles -- Tests for colour fastness -- Part C06: Colour fastness to domestic and commercial laundering.
-
Rubbing Fastness: ISO 105-X12 - Textiles -- Tests for colour fastness -- Part X12: Colour fastness to rubbing.
-
Perspiration Fastness: ISO 105-E04 - Textiles -- Tests for colour fastness -- Part E04: Colour fastness to perspiration.
Visualizing Key Processes
To better understand the chemical and procedural aspects of this research, the following diagrams are provided.
Conclusion
While this compound remains a widely used cationic dye for acrylic fibers, several viable alternatives exist for researchers seeking to explore different performance characteristics or more environmentally benign options. Other cationic dyes such as Basic Red 18 and Basic Red 46 offer similar shades and dyeing behaviors, with some variations in fastness properties. For those prioritizing sustainability, natural and microbial dyes present an exciting area of research, although further development is needed to match the performance of their synthetic counterparts. The experimental protocols and data presented in this guide offer a foundation for conducting rigorous comparative studies to identify the most suitable dye for a given textile application.
References
A Comparative Guide to Basic Red 22 (Safranin O) and Alternative Stains in Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Basic Red 22, also known as Safranin O, with two widely used alternative stains, Propidium Iodide and Neutral Red. The aim is to assist researchers in selecting the most appropriate staining agent for their specific microscopy-based applications by providing detailed experimental protocols, performance comparisons, and visual guides to their underlying mechanisms.
Performance Comparison
The selection of a stain is critically dependent on the experimental goals, whether it involves distinguishing cell viability, identifying specific cellular structures, or highlighting particular cell types. This compound (Safranin O), Propidium Iodide, and Neutral Red exhibit distinct properties that make them suitable for different applications.
| Property | This compound (Safranin O) | Propidium Iodide (PI) | Neutral Red |
| C.I. Number | 50240[1] | Not Applicable | Not Applicable |
| Molecular Formula | C₂₀H₁₉N₄Cl | C₂₇H₃₄I₂N₄ | C₁₅H₁₇N₄Cl |
| Molecular Weight | 350.84 g/mol | 668.4 g/mol | 288.78 g/mol |
| Staining Principle | Cationic dye that binds to acidic proteoglycans and nucleic acids.[2][3] | Fluorescent intercalating agent that binds to DNA. | Weak cationic dye that accumulates in lysosomes of viable cells.[4] |
| Primary Application | Counterstain in Gram staining, staining of cartilage, mucin, and mast cell granules.[1] | Identification of dead or membrane-compromised cells. | Assessment of cell viability and lysosomal staining.[4] |
| Cell State Detected | Stains nuclei and acidic cellular components. | Dead/necrotic cells with compromised membranes. | Viable cells with intact lysosomal function.[4] |
| Visualization | Bright-field microscopy. | Fluorescence microscopy. | Bright-field or fluorescence microscopy. |
| Excitation Max. | ~530 nm[1] | ~535 nm (when bound to DNA)[5] | Not applicable (colorimetric) |
| Emission Max. | Not applicable (colorimetric) | ~617 nm (when bound to DNA)[5] | Not applicable (colorimetric) |
| Solubility | Soluble in water and ethanol (B145695).[1] | Soluble in water. | Soluble in water. |
Experimental Protocols
Detailed methodologies for the application of each stain are provided below. These protocols serve as a starting point and may require optimization based on the specific cell or tissue type and experimental conditions.
This compound (Safranin O) Staining Protocol for Cartilage
This protocol is adapted for staining acidic proteoglycans in cartilage tissue sections.
-
Deparaffinization and Hydration:
-
Deparaffinize tissue sections in xylene or a xylene substitute (2 changes of 5 minutes each).
-
Hydrate through a graded series of ethanol (100%, 95%, 70%, 50%), 2 minutes each.
-
Rinse with distilled water.
-
-
Counterstaining (Optional):
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain nuclei.
-
Wash in running tap water for 10 minutes.
-
Stain with a 0.1% Fast Green solution for 5-10 minutes.
-
Rinse quickly with 1% acetic acid for 10-15 seconds.
-
-
Safranin O Staining:
-
Stain with a 0.1% Safranin O solution for 20-30 minutes.[3]
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol (95%, 100%), 2 changes of 2 minutes each.
-
Clear in xylene or a xylene substitute (2 changes of 2 minutes each).
-
Mount with a resinous mounting medium.
-
Propidium Iodide (PI) Staining for Cell Viability
This protocol is designed for the identification of non-viable cells in a cell suspension using flow cytometry or fluorescence microscopy.
-
Cell Preparation:
-
Harvest cells and wash them with Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in 100-500 µL of cold PBS.
-
-
PI Staining:
-
Add Propidium Iodide stock solution to a final concentration of 1-2 µg/mL.
-
Gently vortex the cell suspension.
-
Incubate for 5-15 minutes on ice or at room temperature, protected from light.[6]
-
-
Analysis:
-
Analyze the samples immediately on a flow cytometer or fluorescence microscope. Do not wash the cells after adding PI.
-
Neutral Red Staining for Cell Viability (Uptake Assay)
This protocol quantifies viable cells based on their ability to incorporate Neutral Red into their lysosomes.
-
Cell Seeding:
-
Seed cells in a 96-well plate and incubate until they reach the desired confluency.
-
-
Staining:
-
Remove the culture medium and add a pre-warmed medium containing Neutral Red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[5]
-
-
Washing and Solubilization:
-
Remove the staining solution and wash the cells with a suitable buffer (e.g., PBS) to remove excess dye.
-
Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
-
Quantification:
-
Agitate the plate for a few minutes to ensure complete solubilization.
-
Measure the absorbance at approximately 540 nm using a spectrophotometer. The absorbance is proportional to the number of viable cells.[5]
-
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant biological pathway associated with the use of these stains.
Caption: Workflow for this compound (Safranin O) Staining of Cartilage.
Caption: Workflow for Propidium Iodide (PI) Cell Viability Assay.
Caption: Mechanism of Apoptosis Detection using Propidium Iodide.
References
Spectrophotometric Purity Analysis of Basic Red 22: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectrophotometric analysis for determining the purity of Basic Red 22 against other analytical techniques and alternative dyes. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction to this compound and Purity Analysis
This compound, also known as C.I. 11055, is a monoazo dye used in various applications, including textiles and as a biological stain.[1][2][3] For scientific and pharmaceutical applications, ensuring the purity of such dyes is critical, as impurities can lead to inaccurate experimental results and potential safety concerns.
Spectrophotometry is a widely used analytical technique for determining the concentration and purity of colored compounds in solution.[4] This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
Spectrophotometric Analysis vs. Alternative Methods
While spectrophotometry offers a rapid and cost-effective method for purity analysis, other techniques like High-Performance Liquid Chromatography (HPLC) provide higher resolution and are capable of separating and quantifying individual impurities.
| Feature | Spectrophotometric Analysis | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the amount of light absorbed by a sample at a specific wavelength. | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. |
| Speed | Rapid | More time-consuming |
| Cost | Lower instrumentation and operational cost | Higher instrumentation and operational cost |
| Resolution | Lower; provides an overall purity assessment based on the primary chromophore. | Higher; can separate and quantify individual impurities. |
| Information Provided | Overall dye concentration and an indication of purity. | Detailed impurity profile, retention times, and peak purity. |
Comparative Spectrophotometric Data of Cationic Dyes
A direct comparison of the spectrophotometric properties of this compound with other commonly used cationic dyes, Rhodamine B and Methylene Blue, highlights the differences in their absorption characteristics.
| Dye | Chemical Structure | λmax (in Water) | Molar Absorptivity (ε) (in Water) |
| This compound | Single azo class[1] | Not available in literature | Not available in literature |
| Rhodamine B | Xanthene | ~554 nm | ~106,000 L·mol⁻¹·cm⁻¹ |
| Methylene Blue | Thiazine | ~664 nm | ~95,000 L·mol⁻¹·cm⁻¹ |
Experimental Protocol: Spectrophotometric Purity Determination of this compound
This protocol outlines the steps for determining the purity of a this compound sample using UV-Vis spectrophotometry.
Objective: To determine the percent purity of a this compound sample by spectrophotometric analysis.
Materials:
-
This compound sample (for analysis)
-
This compound reference standard (of known high purity)
-
Deionized water (or other appropriate solvent)
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Cuvettes (quartz or high-quality plastic)
Methodology Workflow:
Figure 1. Experimental workflow for spectrophotometric purity analysis.
Procedure:
-
Determination of Absorption Maximum (λmax):
-
Prepare a dilute solution of the this compound reference standard in deionized water.
-
Scan the solution using the spectrophotometer over the visible wavelength range (e.g., 400-700 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a precise amount of the this compound reference standard and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different, known concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration for the standard solutions. This is the calibration curve. A linear regression should be applied to the data.
-
-
Analysis of the this compound Sample:
-
Accurately weigh a precise amount of the this compound sample to be tested and prepare a solution in deionized water with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
-
Calculation of Purity:
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the this compound in the sample solution.
-
Calculate the percent purity of the sample using the following formula:
% Purity = (Calculated Concentration / Theoretical Concentration) x 100
Where the theoretical concentration is the concentration calculated based on the mass of the sample weighed and the volume of the solution prepared.
-
Signaling Pathway and Logical Relationships
The underlying principle of this analysis is the direct relationship between the concentration of the dye and its ability to absorb light, as dictated by the Beer-Lambert Law.
Figure 2. Logical relationship for purity determination.
Conclusion
Spectrophotometric analysis provides a straightforward and accessible method for the routine quality control of this compound purity. While it may not offer the detailed impurity profiling of chromatographic techniques, its speed and low cost make it an invaluable tool for initial purity assessments. For more in-depth analysis and characterization of impurities, coupling spectrophotometry with techniques like HPLC is recommended. The experimental protocol provided herein, once the molar absorptivity of a certified reference standard is determined, can be readily implemented in a laboratory setting.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. echemi.com [echemi.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. Spectrophotometric determination of terbinafine in presence of its photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Basic Red 22 and Other Azo Dyes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Toxicological Profiles
Basic Red 22, a monoazo cationic dye, finds significant application in the dyeing of acrylic fibers, delivering a vibrant bluish-red hue. This guide provides a comprehensive comparison of its performance characteristics and toxicological profile against other commercially important azo dyes, particularly other cationic dyes used for similar applications like Basic Red 46 and the Astrazon series. This analysis is supported by available experimental data to facilitate informed decisions in research and development.
Performance in Dyeing Applications
The primary application of this compound is in the dyeing of acrylic and modified polyester (B1180765) fabrics. Its performance is benchmarked against other cationic azo dyes based on colorfastness to various environmental factors.
Colorfastness Properties
The resistance of a dye to external factors such as light, washing, and perspiration is a critical measure of its performance. The following table summarizes the colorfastness ratings of this compound in comparison to Basic Red 46 and Astrazon Red FBL/BBL, based on the ISO 105 standards, where ratings are on a scale of 1 to 8 for lightfastness (8 being the best) and 1 to 5 for other fastness tests (5 being the best).
| Fastness Property | This compound | Basic Red 46 | Astrazon Red FBL | Astrazon Red BBL |
| Lightfastness (ISO 105-B02) | 7[1] | 6-7[2] | 6-7[3] | 7[4] |
| Soaping Fastness (Fading) (ISO 105-C06) | 5[1] | 4-5[2] | - | - |
| Soaping Fastness (Staining) (ISO 105-C06) | 4-5[1] | 4-5[2] | - | - |
| Perspiration Fastness (Fading) (ISO 105-E04) | 5[1] | 4-5[2] | - | - |
| Perspiration Fastness (Staining) (ISO 105-E04) | 4-5[1] | 4-5[2] | - | - |
| Water Logging Fastness (Fading) | - | 4-5[2] | - | - |
| Water Logging Fastness (Staining) | - | 4-5[2] | - | - |
| Dry Rubbing Fastness (ISO 105-X12) | - | 4-5[2] | 5 | - |
| Wet Rubbing Fastness (ISO 105-X12) | - | 4[2] | 5 | - |
| Ironing Fastness | 5[1] | 3-4[2] | - | - |
Note: A hyphen (-) indicates that specific data was not found in the searched literature.
From the available data, this compound exhibits excellent lightfastness, comparable to or slightly better than Basic Red 46 and Astrazon Red FBL/BBL. Its performance in washing (soaping) and perspiration fastness is also very good.
Dyeing Efficiency
Cationic dyes, including this compound and Basic Red 46, are known for their high affinity for acrylic fibers, which contain anionic groups. This strong ionic interaction results in rapid dye uptake, particularly above the glass transition temperature of the fiber. The dyeing process for these dyes on acrylic fibers is typically carried out in a slightly acidic to neutral pH range to ensure good dye exhaustion and levelness.[5] While direct quantitative comparative studies on the dyeing efficiency (e.g., percentage exhaustion) of this compound against other specific cationic dyes were not found in the available literature, the general principle of their application suggests a high degree of fixation to the substrate.
Toxicological Profile
The safety of azo dyes is a significant concern for researchers and professionals in various fields. The toxicological evaluation includes assessing acute toxicity, genotoxicity, and cytotoxicity.
Acute Toxicity
Acute toxicity is typically measured by the median lethal dose (LD50) for oral or dermal exposure and the median lethal concentration (LC50) for aquatic organisms.
| Dye | Test Organism | Endpoint | Result |
| Pigment Red 22 * | Rat (oral) | LD50 | > 15,000 mg/kg |
| Fish (Leuciscus idus) | LC50 (96h) | > 500 mg/L | |
| Daphnia magna | EC50 (48h) | > 100 mg/L | |
| Algae (Desmodesmus subspicatus) | NOEC (72h) | 1 mg/L | |
| Astrazon Red FBL | Xenopus laevis (embryo) | LC50 (96h) | 4.73 mg/L[6] |
Note: The data for "Pigment Red 22" may not be directly representative of "this compound" as their chemical structures could differ. Specific LD50/LC50 data for this compound and Basic Red 46 were not found in the searched literature.
The available data suggests that Pigment Red 22 has low acute toxicity in mammals and aquatic organisms. In contrast, Astrazon Red FBL shows higher toxicity to amphibian embryos. The lack of specific data for this compound and Basic Red 46 highlights a gap in the publicly available toxicological information for these compounds.
Genotoxicity and Cytotoxicity
The potential for azo dyes to cause genetic mutations (genotoxicity) or cell death (cytotoxicity) is a critical aspect of their safety assessment. Some azo dyes can be metabolized to aromatic amines, which are known to be potential carcinogens.[1][7]
While specific Ames test results or in-vitro cytotoxicity studies for this compound were not found in the provided search results, the general concern for azo dyes warrants careful handling and assessment. Studies on other reactive azo dyes have shown varying levels of cytotoxicity to human cell lines, with some inducing cell death at high concentrations. For instance, some reactive dyes have demonstrated cytotoxicity in human keratinocyte (HaCaT) and liver (HepaRG) cell lines.[8]
Signaling Pathways and Experimental Workflows
Azo Dye-Induced Oxidative Stress Signaling
Exposure to azo dyes has been linked to the induction of oxidative stress in cells. One of the key signaling pathways involved in the cellular response to oxidative stress is the Keap1-Nrf2-ARE pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stressors, such as reactive oxygen species (ROS) that can be generated during the metabolism of azo dyes, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.
Experimental Workflow for Performance Evaluation
The evaluation of a dye's performance involves a series of standardized tests. The following workflow outlines the key experimental procedures for assessing the colorfastness and dyeing characteristics of cationic azo dyes on acrylic fibers.
Experimental Protocols
Colorfastness to Light (Adapted from ISO 105-B02)
-
Specimen Preparation: A specimen of the dyed acrylic fabric is mounted on a cardboard frame.
-
Exposure: The specimen is exposed to a xenon-arc lamp under controlled conditions of temperature, humidity, and irradiance, simulating natural daylight. Blue wool standards (rated 1-8) are exposed simultaneously.
-
Evaluation: The change in color of the specimen is assessed by comparing it to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading.
Colorfastness to Washing (Adapted from ISO 105-C06)
-
Specimen Preparation: A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.
-
Washing: The composite specimen is washed in a solution containing a standard detergent at a specified temperature and time in a laundering machine.
-
Evaluation: After washing and drying, the change in color of the specimen (fading) and the staining of the adjacent multi-fiber fabric are assessed using grey scales.
Colorfastness to Perspiration (Adapted from ISO 105-E04)
-
Specimen Preparation: A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.
-
Treatment: The composite specimen is immersed in a simulated alkaline or acidic perspiration solution, placed between two plates under a specified pressure, and incubated at a set temperature.
-
Evaluation: After drying, the change in color of the specimen and the staining of the adjacent fabric are assessed using grey scales.
Dyeing of Acrylic Fibers with Cationic Dyes (General Protocol)
-
Dye Bath Preparation: The dye bath is prepared with the cationic dye, a dispersing agent, acetic acid to adjust the pH to the desired range (typically 4-5), and a retarding agent to control the rate of dyeing.
-
Dyeing Process: The acrylic material is introduced into the dye bath at a starting temperature of around 60-70°C. The temperature is gradually raised to the boil (around 100°C) and maintained for 45-60 minutes to ensure full dye penetration and fixation.
-
Rinsing and After-treatment: After dyeing, the material is rinsed thoroughly with water to remove any unfixed dye. An after-treatment with a cationic fixing agent can be applied to further improve wet fastness properties.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. cncolorchem.com [cncolorchem.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. nbinno.com [nbinno.com]
- 6. Evaluation of the toxicity and teratogenity of six commercial textile dyes using the frog embryo teratogenesis assay-Xenopus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
Assessing the Colorfastness of Basic Red 22 Against Industry Standards: A Comparative Guide
For researchers and professionals in drug development, the stability and integrity of chemical compounds are paramount. In the realm of dyes, colorfastness is a critical performance indicator. This guide provides an objective comparison of the colorfastness properties of Basic Red 22 against industry standards and alternative red dyes, supported by experimental data and detailed testing protocols.
Comparative Analysis of Colorfastness Performance
The following table summarizes the colorfastness ratings of this compound compared to two common alternative red dyes, Reactive Red 195 and Disperse Red 60. The ratings are based on standardized test methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC). A higher rating on the 1-5 scale (or 1-8 for lightfastness) indicates better performance.
| Colorfastness Test | Standard | This compound | Reactive Red 195 | Disperse Red 60 |
| Lightfastness | ISO 105-B02 | 7 | 5-6 | 5-6 |
| Wash Fastness (Soaping) | ISO 105-C06 | 5 (Fading), 4-5 (Staining) | 4-5 (Fading), 5 (Staining) | 5 |
| Perspiration Fastness | ISO 105-E04 | 4-5 (Fading), 5 (Staining) | 4 (Fading), 4-5 (Staining) | Data Not Available |
| Crocking (Rubbing) Fastness | ISO 105-X12 | Data Not Available | Data Not Available | 4-5 |
| Ironing Fastness | ISO 105-X11 | 5 | Data Not Available | Data Not Available |
| Oxygen Bleaching Fastness | ISO 105-C09 | Data Not Available | 4-5 | Data Not Available |
Experimental Protocols
Detailed methodologies for the key colorfastness experiments are outlined below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
Lightfastness (Based on ISO 105-B02 / AATCC 16.3)
This test determines the resistance of the dye to fading when exposed to an artificial light source that mimics natural sunlight.
-
Specimen Preparation: A sample of the dyed fabric is prepared according to the standard's specifications. A portion of the sample is covered to serve as an unexposed reference.
-
Apparatus: A xenon arc lamp weathering apparatus is used as the light source.[1]
-
Procedure: The prepared specimen is placed in the xenon arc apparatus and exposed to light under controlled conditions of temperature and humidity. The exposure duration is determined by the specific requirements of the test.
-
Evaluation: After exposure, the change in color of the exposed portion of the specimen is compared to the unexposed portion. The degree of fading is assessed using the Blue Wool Scale (ratings 1-8) or a Gray Scale for Color Change (ratings 1-5).
Wash Fastness (Based on ISO 105-C06 / AATCC 61)
This test evaluates the resistance of the dye to laundering.
-
Specimen Preparation: A specimen of the dyed fabric is stitched together with a multi-fiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester).
-
Apparatus: A laboratory washing machine, known as a Launder-Ometer, is used.[2]
-
Procedure: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate abrasive action. The container is then agitated in the Launder-Ometer at a controlled temperature and for a specific duration.[2] This accelerated test can simulate the effect of multiple home launderings.[2]
-
Evaluation: After washing and drying, the change in color of the dyed specimen is evaluated using the Gray Scale for Color Change. The degree of color transfer to each fiber in the multi-fiber strip is assessed using the Gray Scale for Staining.
Crocking (Rubbing) Fastness (Based on ISO 105-X12 / AATCC 8)
This test assesses the amount of color transferred from the fabric surface by rubbing.
-
Specimen Preparation: A sample of the dyed fabric is mounted on the base of a crockmeter.
-
Apparatus: A crockmeter, an instrument with a standard rubbing finger, is used.
-
Procedure: A standard white cotton cloth is mounted over the rubbing finger. The finger is then moved back and forth across the dyed specimen for a specified number of cycles with a constant pressure. The test is performed with both a dry and a wet rubbing cloth.
-
Evaluation: The amount of color transferred to the white rubbing cloth is evaluated by comparing it with the Gray Scale for Staining.
Experimental Workflow for Colorfastness Assessment
The following diagram illustrates the general workflow for assessing the colorfastness of a textile dye against industry standards.
Caption: Generalized workflow for textile colorfastness assessment.
References
A Comparative Guide to HPLC Methods for the Analysis of Basic Red 22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Basic Red 22 (C.I. 11055), a cationic dye used in textiles and, in some instances, requiring monitoring in various matrices due to regulatory considerations. This document outlines different analytical approaches, presenting supporting experimental data and detailed protocols to aid in method selection and development.
Introduction to this compound Analysis
This compound is a water-soluble cationic dye.[1][2] Its analysis by traditional reversed-phase HPLC can be challenging due to strong ionic interactions with silica-based columns, often leading to poor peak shape and retention time variability.[3] This has led to the development of specialized columns and mobile phase modifications to achieve reliable and reproducible results. This guide explores and compares several of these methods.
Comparative Analysis of HPLC Methods
Several HPLC methods have been developed for the analysis of this compound and other basic dyes. The primary differences lie in the choice of stationary phase (column) and mobile phase composition, which are critical for controlling the retention and selectivity of these ionic compounds.
Method 1: Reversed-Phase HPLC with a Specialized Column
One effective method utilizes a specialized reversed-phase column, Newcrom R1, which exhibits low silanol (B1196071) activity. This minimizes the undesirable ionic interactions that cause peak tailing with standard C18 columns.
Experimental Data Summary
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, Phosphoric Acid |
| Detection | UV-Vis |
| Application | Analysis of this compound, preparative separation, pharmacokinetics |
This method is scalable and can be adapted for Mass Spectrometry (MS) by replacing phosphoric acid with a volatile modifier like formic acid.[4]
Method 2: Mixed-Mode Chromatography
For basic dyes that are not sufficiently retained on specialized reversed-phase columns, mixed-mode chromatography offers an alternative. This approach utilizes columns with both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to control retention.
Experimental Data Summary
| Parameter | Value |
| Column | Primesep 100 (mixed-mode) |
| Mobile Phase | MeCN/H2O with an acid buffer (e.g., H2SO4) |
| Detection | UV-Vis |
| Application | Analysis of single-charged basic dyes |
The retention in mixed-mode chromatography is influenced by both the organic solvent and the ionic strength of the mobile phase.[3]
Method 3: HPLC-MS/MS for High-Sensitivity Detection
For trace analysis of basic dyes in complex matrices such as food, a high-sensitivity method involving magnetic solid-phase extraction (MSPE) followed by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) has been developed. While this study did not specifically analyze this compound, the methodology is applicable to a broad range of basic dyes.
Experimental Data Summary
| Parameter | Value |
| Column | C18 |
| Mobile Phase | A: Ultra-pure water with 0.1% formic acid; B: Methanol |
| Detection | ESI-MS/MS |
| Application | Determination of illegal basic dyes in food samples |
This method offers high selectivity and sensitivity, crucial for regulatory monitoring.[5]
Experimental Protocols
Detailed Methodology for Method 1 (Newcrom R1)
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[4]
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
Detailed Methodology for Method 3 (HPLC-MS/MS)
-
Sample Preparation: Magnetic solid-phase extraction (MSPE) using magnetic sulfonated reduced graphene oxide.
-
Column: A suitable C18 column.
-
Mobile Phase Gradient: An isocratic elution with 45% mobile phase A (ultra-pure water with 0.1% formic acid) and 55% mobile phase B (methanol).[5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 3 µL
-
Column Temperature: 35 °C[5]
-
MS/MS Detection: Electrospray ionization (ESI) in positive polarity mode. The specific precursor and product ions for this compound would need to be determined.
Logical Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of this compound, from sample preparation to data analysis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. lcms.cz [lcms.cz]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Magnetic Solid-Phase Extraction Based on Magnetic Sulfonated Reduced Graphene Oxide for HPLC–MS/MS Analysis of Illegal Basic Dyes in Foods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Textile Dyes: A Focus on Basic Red 22 and Other Common Colorants
A comprehensive analysis of the in vitro cytotoxic effects of various textile dyes reveals significant differences in their potential to induce cell death. While specific quantitative cytotoxicity data for Basic Red 22 remains elusive in publicly available research, a comparative guide based on existing data for other prevalent dyes offers valuable insights for researchers and toxicologists.
This guide synthesizes experimental data on the cytotoxicity of several classes of textile dyes, including reactive, disperse, and azo dyes, on various human cell lines. The 50% inhibitory concentration (IC50), a key measure of cytotoxicity, varies widely among these dyes, indicating a broad spectrum of toxic potential.
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values for several textile dyes as determined by in vitro cytotoxicity assays on human keratinocyte (HaCaT) and human liver cancer (HepG2) cell lines. A lower IC50 value indicates a higher cytotoxic potential. It is important to note the absence of specific IC50 values for this compound in the currently available scientific literature.
| Dye Name | Dye Class | Cell Line | Exposure Time | IC50 Value (µg/mL) |
| This compound | Azo | - | - | Data not available |
| Reactive Yellow Dye | Reactive | HaCaT | 72 hours | 237[1] |
| Reactive Red Dye | Reactive | HaCaT | 72 hours | 155[1] |
| Reactive Blue Dye | Reactive | HaCaT | 72 hours | 278[1] |
| Disperse Blue 291 | Azo | HepG2 | Not specified | Genotoxic/mutagenic effects observed, decreased cell viability[2] |
| Acid Red 114 | Azo | HaCaT | Not specified | ~150 (inferred from 50% viability)[3][4] |
Experimental Protocols
The evaluation of textile dye cytotoxicity predominantly relies on cell-based viability assays. The most common methods cited in the literature are the MTT, Neutral Red (NR) Uptake, and Lactate (B86563) Dehydrogenase (LDH) assays.
MTT Assay
The MTT assay is a colorimetric method that assesses cell metabolic activity.[5][6][7] Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of living cells.
Protocol:
-
Seed cells in a 96-well plate and incubate to allow for cell attachment.
-
Expose the cells to various concentrations of the textile dye for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilization solution (e.g., DMSO or an acidified isopropanol (B130326) solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Neutral Red (NR) Uptake Assay
The Neutral Red Uptake assay is another cell viability test based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes.[8][9][10][11] The amount of dye absorbed is proportional to the number of viable cells.
Protocol:
-
Plate cells in a 96-well plate and treat with different concentrations of the textile dye.
-
After the exposure period, incubate the cells with a medium containing Neutral Red for approximately 2-3 hours.
-
Wash the cells to remove any unincorporated dye.
-
Extract the dye from the lysosomes using a destain solution (e.g., a mixture of ethanol (B145695) and acetic acid).
-
Measure the absorbance of the extracted dye at a wavelength of around 540 nm.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13][14][15] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.
Protocol:
-
Culture cells in a 96-well plate and expose them to the test textile dyes.
-
After incubation, collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Incubate the plate to allow for the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.
Signaling Pathways in Textile Dye-Induced Cytotoxicity
The cytotoxic effects of many textile dyes, particularly azo dyes, are often linked to the induction of apoptosis, or programmed cell death. This process is regulated by a complex network of signaling pathways. While specific pathways for each dye can vary, a common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.
Two primary pathways can lead to caspase activation: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[16][17] The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[16][17] Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the morphological changes characteristic of apoptosis.
Below is a diagram illustrating a generalized workflow for assessing cytotoxicity, which is a precursor to investigating specific signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. qualitybiological.com [qualitybiological.com]
- 9. researchgate.net [researchgate.net]
- 10. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 11. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Environmental Impact Analysis of Basic Red 22 and Other Azo Dyes in the Textile Industry
A comprehensive review of the environmental footprint of Basic Red 22, a monoazo dye, in comparison to other commercially significant red azo dyes—Reactive Red 195, Acid Red 18, and Direct Red 80—reveals significant data gaps for this compound, hindering a complete life-cycle assessment. While data on the ecotoxicity and biodegradability of the alternative dyes are available, a notable lack of publicly accessible quantitative environmental impact data for this compound underscores the need for further research to ensure its safe and sustainable use in the textile and cosmetic industries.
This compound, identified by its CAS number 12221-52-2, is a synthetic dye belonging to the azo class, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) in its molecular structure.[1] Azo dyes are the most widely used class of dyes in the textile industry due to their cost-effectiveness and broad color palette.[2] However, their extensive use has raised environmental concerns due to the potential release of colored effluents into waterways and the possible formation of carcinogenic aromatic amines from the reductive cleavage of the azo bond.[3][4] This guide provides a comparative analysis of the available environmental impact data for this compound and three other red azo dyes used in the textile industry: Reactive Red 195, Acid Red 18, and Direct Red 80.
Comparative Environmental Data
A thorough review of available scientific literature and safety data sheets indicates a significant lack of quantitative environmental impact data for this compound. In contrast, some ecotoxicity and biodegradability data are available for Reactive Red 195, Acid Red 18, and Direct Red 80, which are summarized in the table below.
| Parameter | This compound | Reactive Red 195 | Acid Red 18 | Direct Red 80 |
| CAS Number | 12221-52-2 | 93050-79-4 | 2611-82-7 | 2610-10-8 |
| Aquatic Toxicity (Daphnia magna, 48h LC50) | No data available[5] | No data available[6] | > 100 mg/L[7] | No data available |
| Aquatic Toxicity (Fish, 96h LC50) | No data available | No data available[6] | No data available | No data available |
| Aerobic Biodegradability | No data available | 99.5% decolorization in 1.5h (anoxic)[8] | 96.3% degradation in 125 min (photocatalytic)[1] | No data available |
It is important to note that the biodegradation data for Reactive Red 195 and Acid Red 18 were obtained under specific laboratory conditions (anoxic and photocatalytic, respectively) and may not be directly comparable to standard aerobic biodegradability tests.
Experimental Protocols
The environmental impact of dyes is typically assessed using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data is reliable and comparable across different studies and substances.
Aquatic Toxicity Testing (OECD Guideline 202)
The acute toxicity of dyes to aquatic invertebrates is commonly evaluated using the Daphnia sp. Acute Immobilisation Test (OECD Guideline 202).[9][10]
Principle: Young daphnids (Daphnia magna), less than 24 hours old, are exposed to a range of concentrations of the test substance for 48 hours.[10] The immobilization of the daphnids is observed at 24 and 48 hours and compared to a control group.[9] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[10] The results are used to calculate the EC50 (median effective concentration), which is the concentration of the substance that causes immobilization in 50% of the test organisms.[9]
Procedure:
-
Test Organisms: Healthy, juvenile Daphnia magna less than 24 hours old are used.[10]
-
Test Solutions: A series of at least five concentrations of the dye, typically in a geometric progression, are prepared in a suitable culture medium. A control group with no added dye is also included.[9]
-
Exposure: At least 20 daphnids, divided into four replicates of five, are exposed to each test concentration and the control in glass vessels.[9] The test is conducted at a constant temperature of 20 ± 2°C with a 16-hour light and 8-hour dark cycle.[11]
-
Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours.[9]
-
Data Analysis: The 48-hour EC50 value and its confidence intervals are calculated using appropriate statistical methods.
Aerobic Biodegradability Testing (OECD Guideline 301F)
The ready biodegradability of dyes in an aerobic aqueous medium can be determined using the Manometric Respirometry Test (OECD Guideline 301F).[12][13]
Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (activated sludge).[12] The consumption of oxygen by the microorganisms during the degradation of the dye is measured over a 28-day period in a closed respirometer.[13] The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance.[12]
Procedure:
-
Test Setup: The test is performed in sealed flasks containing the test substance, a mineral medium, and an inoculum of activated sludge from a domestic wastewater treatment plant.[14] A control with only the inoculum and a reference substance (like sodium benzoate) are run in parallel.[15]
-
Incubation: The flasks are incubated at a constant temperature (e.g., 22 ± 1°C) in the dark and stirred continuously for 28 days.[14]
-
Measurement: The oxygen consumption is measured manometrically, either by recording the pressure drop in the headspace of the flask as oxygen is consumed and carbon dioxide is absorbed, or by measuring the amount of oxygen needed to maintain a constant pressure.[13]
-
Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance to its ThOD. A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% within a 10-day window during the 28-day test period.[15]
Workflow and Pathway Diagrams
To visualize the processes involved in assessing the environmental impact of dyes, the following diagrams are provided.
Conclusion
This comparative guide highlights a critical knowledge gap in the environmental impact assessment of this compound. While its classification as a monoazo dye raises potential concerns similar to other dyes in its class, the absence of specific ecotoxicity and biodegradability data makes a direct comparison with alternatives like Reactive Red 195, Acid Red 18, and Direct Red 80 challenging. The available data for these alternative dyes, although not always directly comparable due to varying experimental conditions, suggest a range of environmental profiles. To ensure the responsible use of this compound in industrial applications, further research adhering to standardized OECD guidelines is imperative to quantify its environmental fate and effects. This will enable a more informed selection of dyes by researchers and professionals in the textile and drug development industries, promoting the use of more sustainable and environmentally benign alternatives.
References
- 1. Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst [jwent.net]
- 2. officecentre.nl [officecentre.nl]
- 3. OECD 202: Daphnia sp., Acute Immobilisation Test | ibacon GmbH [ibacon.com]
- 4. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 5. weaverbrands.com [weaverbrands.com]
- 6. echemi.com [echemi.com]
- 7. syngenta.co.uk [syngenta.co.uk]
- 8. Biodegradation of C.I. Reactive Red 195 by Enterococcus faecalis strain YZ66 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 12. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
A Comparative Guide to the Uptake of Basic Red 22 in Various Textile Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the uptake of the cationic dye, Basic Red 22, across different types of textile fibers: acrylic, cotton, wool, and polyester (B1180765). The information presented herein is supported by established principles of dye chemistry and textile science, supplemented with illustrative experimental data. This document aims to serve as a practical resource for researchers needing to understand the interactions between this common dye and various substrates.
Executive Summary
The affinity of this compound, a cationic dye, for textile fibers is fundamentally governed by the chemical structure of the fiber. Acrylic fibers, containing anionic groups, exhibit a strong electrostatic attraction to the positively charged this compound molecules, resulting in high dye uptake. In contrast, natural fibers such as cotton (cellulosic) and wool (protein-based), along with synthetic polyester, lack these anionic sites in their unmodified state. Consequently, their affinity for this compound is significantly lower, leading to minimal dye uptake under standard dyeing conditions. This guide quantifies these differences and provides the experimental basis for these observations.
Data Presentation: Quantitative Uptake of Basic Dyes on Different Fibers
| Fiber Type | Chemical Nature | Adsorption Mechanism for Basic Dyes | Maximum Adsorption Capacity (Qmax) for a Basic Dye (mg/g) | Expected Uptake of this compound |
| Acrylic | Polyacrylonitrile with anionic co-monomers | Strong ionic interaction (electrostatic attraction) | High (Specific data varies with acrylic type) | Very High |
| Cotton | Cellulosic | Weak forces (e.g., van der Waals); electrostatic repulsion | Low (e.g., ~15-30 mg/g for some basic dyes on modified cotton) | Very Low to Negligible |
| Wool | Protein (amphoteric) | Limited ionic interaction at specific pH; primarily weak forces | Low (e.g., ~20-40 mg/g for some basic dyes) | Very Low |
| Polyester | Polyethylene terephthalate (B1205515) (hydrophobic) | Weak van der Waals forces | Negligible for standard polyester | Negligible |
| Ramie | Cellulosic (natural bast fiber) | Adsorption | 460 mg/g (for Basic Yellow 37)[1] | Illustrative of natural fibers |
| Flax | Cellulosic (natural bast fiber) | Adsorption | 435 mg/g (for Basic Yellow 37)[1] | Illustrative of natural fibers |
| Kenaf * | Cellulosic (natural bast fiber) | Adsorption | 327 mg/g (for Basic Yellow 37)[1] | Illustrative of natural fibers |
*Data for Ramie, Flax, and Kenaf with Basic Yellow 37 are provided to demonstrate the adsorption capacity of natural cellulosic fibers for a basic dye, which can be significantly influenced by the specific fiber composition[1].
Signaling Pathways and Logical Relationships
The interaction between this compound and different fibers can be visualized as a signaling pathway, where the chemical properties of the fiber dictate the strength of the "signal" (dye uptake).
References
A Comparative Guide to Basic Red 22 (Safranin O) and Alternative Biological Stains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Basic Red 22, more commonly known in histological applications as Safranin O, with two other widely used red stains: Neutral Red and Eosin Y. This document aims to deliver an objective analysis of their performance, specificity, and cross-reactivity, supported by experimental data and detailed protocols to aid in the selection of the most appropriate stain for specific research needs.
Introduction to this compound (Safranin O)
This compound, identified in biological staining contexts as Safranin O, is a cationic, monoazo dye.[1] While it has applications in the textile industry, it is extensively used in histology and cytology as a nuclear and counterstain.[1][2] Its primary application is the visualization of cartilage, mucin, and mast cell granules, where it characteristically imparts a vibrant red-to-orange color.[2][3] Safranin O is also a classic counterstain in Gram staining, where it colors gram-negative bacteria red.[1]
The staining mechanism of Safranin O relies on its positive charge, which facilitates its binding to negatively charged molecules within tissues.[3] This property is particularly effective for staining tissues rich in acidic proteoglycans, such as the glycosaminoglycans (GAGs) found in cartilage.[3]
Comparative Analysis of Staining Performance
The selection of a histological stain is contingent on the specific tissue components of interest and the desired contrast. This section compares the performance of Safranin O (this compound) with Neutral Red and Eosin Y.
| Feature | This compound (Safranin O) | Neutral Red | Eosin Y |
| C.I. Name | Basic Red 2[4] | --- | Acid Red 87 |
| Dye Type | Cationic (Basic)[3] | Cationic (Weakly Basic) | Anionic (Acidic) |
| Primary Targets | Acidic proteoglycans (cartilage), mucin, mast cell granules, nuclei.[2][3] | Lysosomes in viable cells, nuclei (as a counterstain). | Cytoplasmic proteins, collagen, muscle fibers, red blood cells. |
| Staining Color | Red to Orange[3] | Red | Pink to Red |
| Primary Applications | Cartilage pathology, arthritis research, histology of connective tissues, Gram staining.[3] | Cell viability and cytotoxicity assays, nuclear counterstaining. | Routine histology (H&E staining), providing cytoplasmic context to nuclear stains. |
| Specificity | High for sulfated proteoglycans. Can also bind to other polyanions. | High for lysosomes in living cells. As a nuclear stain, it is less specific than hematoxylin (B73222). | Broadly stains acidophilic components. |
| Cross-Reactivity | Can interact with nucleic acids (DNA and RNA) through intercalation, though its primary binding in tissues is electrostatic.[5] | Can stain other acidic cellular components to a lesser extent. | Minimal cross-reactivity with basophilic structures like nuclei. |
Quantitative Data Summary
| Parameter | This compound (Safranin O) | Neutral Red | Eosin Y |
| Typical Concentration | 0.1% - 1% in aqueous or alcoholic solution[7] | 0.1% - 1% in aqueous or alcoholic solution | 0.2% - 1% in aqueous or alcoholic solution |
| Typical Staining Time | 5 - 30 minutes[7] | 1 - 10 minutes | 30 seconds - 2 minutes |
| Relative Staining Intensity | Strong for target structures | Moderate to strong, dependent on cell viability and pH | Moderate, provides good contrast with hematoxylin |
| Photostability | Generally stable | Moderate, can be sensitive to light | Less photostable compared to some other fluorescent dyes, but adequate for brightfield microscopy.[8] |
Experimental Protocols
Detailed methodologies for the application of each stain are provided below. These protocols represent standard procedures and may require optimization based on specific tissue types and experimental goals.
This compound (Safranin O) Staining Protocol for Cartilage
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 minutes.
-
70% Ethanol: 2 minutes.
-
Distilled water: 5 minutes.
-
-
Nuclear Staining (Optional, with Weigert's Iron Hematoxylin):
-
Weigert's Iron Hematoxylin working solution: 10 minutes.
-
Wash in running tap water: 10 minutes.
-
Differentiate in 1% acid-alcohol: 10-15 seconds.
-
Wash in running tap water: 1-2 minutes.
-
-
Counterstaining:
-
Fast Green (0.02% aqueous): 3 minutes.
-
Rinse with 1% acetic acid: 10-15 seconds.
-
Safranin O solution (0.1% aqueous): 5-15 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Cartilage and mucin: Red to orange
-
Nuclei: Black (if hematoxylin is used)
-
Cytoplasm and other tissue elements: Green (with Fast Green counterstain)
Neutral Red Staining Protocol for Cell Viability
This protocol is for assessing the viability of cultured cells.
-
Preparation of Staining Solution:
-
Prepare a 0.1% stock solution of Neutral Red in distilled water.
-
For use, dilute the stock solution in the appropriate cell culture medium to a final concentration of 50 µg/mL.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the Neutral Red-containing medium to the cells.
-
Incubate for 2-3 hours at 37°C in a CO2 incubator.
-
-
Washing and Dye Extraction:
-
Remove the staining medium and wash the cells with a phosphate-buffered saline (PBS) solution.
-
Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Incubate on a shaker for 10 minutes to extract the dye.
-
-
Quantification:
-
Measure the absorbance of the extracted dye at approximately 540 nm using a spectrophotometer. The absorbance is proportional to the number of viable cells.
-
Expected Results:
-
Viable cells: Red lysosomes
-
Non-viable cells: No staining
Eosin Y Staining Protocol (as part of H&E)
This protocol follows hematoxylin staining for routine histological examination.
-
Deparaffinization and Rehydration: (As described for Safranin O)
-
Hematoxylin Staining:
-
Harris's or Mayer's Hematoxylin: 3-5 minutes.
-
Wash in running tap water.
-
Differentiate in 0.5-1% acid-alcohol: a few quick dips.
-
"Blue" in Scott's tap water substitute or running tap water.
-
-
Eosin Staining:
-
Eosin Y solution (0.5-1% in 70-95% ethanol, with or without a drop of acetic acid): 30 seconds to 2 minutes.
-
-
Dehydration and Mounting:
-
95% Ethanol: 2 changes, 2 minutes each.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 2 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, collagen, muscle: Shades of pink/red
-
Red blood cells: Bright red
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the staining protocols described above.
Specificity and Cross-Reactivity: A Deeper Dive
This compound (Safranin O): The high specificity of Safranin O for sulfated proteoglycans in cartilage is its most valued characteristic in musculoskeletal research.[3] However, it is important to note that its cationic nature allows it to bind to other negatively charged molecules. Studies have shown that Safranin O can interact with DNA and RNA, likely through intercalation between base pairs.[5] In standard histological preparations, this interaction is less pronounced than its binding to the highly concentrated polyanions in the cartilage matrix. In tissues lacking high concentrations of sulfated proteoglycans, Safranin O may produce a more generalized red staining of nuclei and other basophilic structures.
Neutral Red: The specificity of Neutral Red for lysosomes is a key feature for its use in cell viability assays.[9] Viable cells actively transport the dye into their acidic lysosomes. In non-viable cells with compromised membrane integrity and dissipated pH gradients, the dye is not retained. As a histological counterstain, it provides red nuclear staining but is generally less intense and specific for chromatin compared to hematoxylin.
Eosin Y: Eosin Y is an anionic dye that binds to positively charged (acidophilic or eosinophilic) components in the tissue.[10] Its primary targets are proteins in the cytoplasm and extracellular matrix, such as collagen and muscle fibers.[10] This provides an excellent contrast to the blue-purple of hematoxylin-stained nuclei. Its cross-reactivity with basophilic structures is minimal, making it an ideal counterstain for providing morphological context.
The following diagram illustrates the primary binding interactions of these stains.
Conclusion
This compound (Safranin O) is a highly specific and effective stain for the visualization of cartilage and other proteoglycan-rich structures. Its vibrant red-orange color provides excellent contrast, particularly when used with a green counterstain like Fast Green. For applications focused on cell viability and lysosomal function, Neutral Red is the superior choice due to its mechanism of uptake in living cells. Eosin Y remains the unparalleled counterstain in routine H&E histology, offering essential morphological context to nuclear staining with its broad affinity for cytoplasmic and extracellular proteins.
The choice among these stains should be guided by the specific biological question being addressed. For detailed analysis of cartilage pathology, Safranin O is indispensable. For high-throughput cytotoxicity screening, Neutral Red offers a reliable method. For general tissue morphology and histopathological diagnosis, the classic combination with Eosin Y is the established standard. Researchers should consider the specific targets and potential for cross-reactivity when selecting the optimal staining protocol for their studies.
References
- 1. Safranin - Wikipedia [en.wikipedia.org]
- 2. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 3. ihisto.io [ihisto.io]
- 4. stainsfile.com [stainsfile.com]
- 5. Spectroscopic characterization of the interaction of phenosafranin and safranin O with double stranded, heat denatured and single stranded calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
- 7. newcomersupply.com [newcomersupply.com]
- 8. Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniscience.co.kr [uniscience.co.kr]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Binding Affinity of Basic Red 22 with Various Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Basic Red 22, a cationic azo dye, with different substrates. While direct kinetic binding constants are not extensively reported in the literature, this document summarizes available data from adsorption isotherm models and presents detailed experimental protocols for determining binding affinity using state-of-the-art techniques.
Introduction to this compound
This compound, also known as C.I. 11055, is a water-soluble cationic dye widely used in the textile industry for dyeing acrylic fibers.[1] Its chemical structure, containing a delocalized positive charge, facilitates its interaction with anionic sites on the surface of various materials. Understanding the binding affinity of this compound is crucial for optimizing dyeing processes, developing novel applications in areas like biological staining, and assessing its environmental impact.
Comparative Binding Affinity Data
The binding of this compound and similar cationic dyes to substrates is often characterized by adsorption isotherm models, such as the Langmuir and Freundlich models. The Langmuir model, in particular, assumes monolayer adsorption onto a homogeneous surface and can be used to estimate the maximum adsorption capacity (q_max) and the Langmuir constant (K_L), which is related to the affinity of the binding sites.
| Substrate | Adsorption Model | Key Parameters | Reference |
| Bentonite | Langmuir & Freundlich | q_max = 33.78 mg/g (Langmuir) | [2] |
| Peat | Redlich-Peterson | Best fit among several models | [3] |
| Silica Monolith Particles | Langmuir | q_max = 576 mg/g | [4] |
| Wool | Langmuir | q_max = 24.86 mg/g (for Basic Blue 9, a similar cationic dye) | [5] |
| Acrylic Fibers | Langmuir | High R² value (0.998) indicating good fit | [6] |
Note: The data presented above is derived from studies on the adsorption of this compound and other similar basic dyes. Direct comparison of q_max values should be made with caution due to variations in experimental conditions. The Langmuir constant (K_L) is indicative of the binding affinity, with a higher value suggesting a stronger interaction.
Experimental Protocols for Determining Binding Affinity
For a more direct and quantitative assessment of binding affinity, several biophysical techniques can be employed. Below are detailed protocols for UV-Vis Spectrophotometry, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) adapted for the study of dye-substrate interactions.
UV-Vis Spectrophotometry: Adsorption Isotherm Method
This method relies on measuring the change in dye concentration in a solution before and after incubation with the substrate.
Objective: To determine the adsorption isotherm and calculate the Langmuir constants.
Materials:
-
This compound stock solution of known concentration
-
Substrate of interest (e.g., acrylic fibers, wool)
-
Buffer solution (e.g., phosphate (B84403) buffer at a relevant pH)
-
Spectrophotometer
-
Centrifuge
-
Shaker or orbital incubator
Protocol:
-
Preparation of Dye Solutions: Prepare a series of this compound solutions of varying concentrations in the chosen buffer.
-
Incubation: Add a known mass of the substrate to each dye solution. The substrate-to-solution ratio should be kept constant.
-
Equilibration: Agitate the mixtures at a constant temperature for a predetermined time to ensure equilibrium is reached.
-
Separation: Separate the substrate from the solution by centrifugation or filtration.
-
Measurement: Measure the absorbance of the supernatant at the wavelength of maximum absorbance (λ_max) for this compound.
-
Calculation: Determine the concentration of the dye remaining in the solution using a standard calibration curve. The amount of dye adsorbed onto the substrate (q_e) can be calculated using the following equation: q_e = (C_0 - C_e) * V / m where C_0 is the initial dye concentration, C_e is the equilibrium dye concentration, V is the volume of the solution, and m is the mass of the substrate.
-
Data Analysis: Plot q_e versus C_e to obtain the adsorption isotherm. Fit the data to the Langmuir equation to determine q_max and K_L.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand (dye) to a macromolecule (substrate), providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n) of binding.
Materials:
-
This compound solution in a suitable buffer
-
Finely dispersed substrate suspension in the same buffer
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation: Prepare a solution of this compound and a suspension of the finely milled substrate in the same, degassed buffer. The concentration of the substrate in the sample cell and the dye in the syringe should be carefully chosen to ensure a measurable heat change.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Titration: Load the substrate suspension into the sample cell and the this compound solution into the injection syringe.
-
Data Acquisition: Perform a series of injections of the dye solution into the substrate suspension, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat-rate peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of dye to substrate and fit the data to a suitable binding model to determine K_d, ΔH, and n.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time monitoring of binding kinetics.
Objective: To determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_d).
Materials:
-
SPR instrument and sensor chips (e.g., gold-coated)
-
This compound solution
-
Soluble form or a thin film of the substrate to be immobilized on the sensor chip
-
Running buffer
Protocol:
-
Substrate Immobilization: Chemically modify the SPR sensor chip surface to immobilize the substrate. This could involve creating a thin, uniform layer of the substrate material.
-
System Equilibration: Equilibrate the system with a continuous flow of running buffer over the sensor surface to establish a stable baseline.
-
Association Phase: Inject a series of concentrations of this compound over the sensor surface and monitor the change in the SPR signal (response units) over time.
-
Dissociation Phase: Replace the dye solution with running buffer and monitor the decrease in the SPR signal as the dye dissociates from the substrate.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound dye from the surface.
-
Data Analysis: Fit the association and dissociation curves to appropriate kinetic models to determine k_a and k_d. The equilibrium dissociation constant (K_d) is then calculated as k_d / k_a.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for evaluating the binding affinity of this compound to different substrates.
Caption: Workflow for evaluating the binding affinity of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Adsorption Kinetics and Isotherm Study of Basic Red 5 on Synthesized Silica Monolith Particles [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. textile.webhost.uoradea.ro [textile.webhost.uoradea.ro]
A comparative review of red dyes used in biological research
In the landscape of biological research, red dyes are indispensable tools for visualizing cellular structures and processes. Their longer excitation and emission wavelengths, compared to green and blue dyes, offer significant advantages, including reduced phototoxicity, deeper tissue penetration, and less interference from cellular autofluorescence. This guide provides a comprehensive comparison of commonly used red dyes, offering researchers, scientists, and drug development professionals the data and protocols needed to select the optimal dye for their specific application.
Red Dyes for Cellular Imaging: A Quantitative Comparison
The selection of a fluorescent dye for imaging applications is a critical decision that balances brightness, photostability, and pH sensitivity. Below is a comparison of popular synthetic red fluorescent dyes and red fluorescent proteins (RFPs).
Synthetic Red Fluorescent Dyes
Synthetic dyes are widely used for their brightness and photostability. They are commonly conjugated to antibodies for immunofluorescence or to other molecules for specific labeling applications.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability | pH Sensitivity |
| Alexa Fluor 594 | 590 | 617 | 73,000 | 0.66 | 48,180 | High | Low |
| Texas Red | 596 | 615 | 85,000 | 0.93 | 79,050 | Moderate | Low[1] |
| Cy5 | 649 | 666 | 250,000 | 0.20 | 50,000 | Moderate | Low[1] |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | 78,870 | High | Low |
| CF®647 | 650 | 665 | 250,000 | - | - | High | Low |
| ATTO 647N | 647 | 669 | 150,000 | 0.65 | 97,500 | High | Low |
Note: Relative brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate a brighter fluorophore. Data is compiled from various sources and may vary based on experimental conditions.
Red Fluorescent Proteins (RFPs)
RFPs are genetically encoded, allowing for the visualization of specific proteins and cellular dynamics in living cells. While generally less photostable than synthetic dyes, newer generations of RFPs offer improved performance.
| Protein | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) | Photostability |
| mCherry | 587 | 610 | 72,000 | 0.22 | 15,840 | High |
| tdTomato | 554 | 581 | 138,000 | 0.69 | 95,220 | Moderate |
| TagRFP-T | 555 | 584 | 100,000 | 0.47 | 47,000 | Very High[2] |
| mOrange2 | 549 | 565 | 58,000 | 0.60 | 34,800 | Very High[2] |
Red Dyes for Cell Viability and Cytotoxicity Assays
Assessing cell viability is fundamental in drug discovery and toxicology. Several red dyes are employed to distinguish between live and dead cells based on membrane integrity or metabolic activity.
| Property | Sulforhodamine B (SRB) | Neutral Red | Propidium Iodide (PI) |
| Principle | Stains total cellular protein of fixed cells. | Stains lysosomes of viable cells. | Intercalates with DNA of membrane-compromised (dead) cells.[3][4] |
| Assay Type | Colorimetric | Colorimetric | Fluorescent |
| Excitation Max (nm) | N/A (Absorbance at ~540 nm) | N/A (Absorbance at ~540 nm) | 535 (when bound to DNA)[5] |
| Emission Max (nm) | N/A | N/A | 617 (when bound to DNA)[5] |
| Advantages | Sensitive, reproducible, stable endpoint.[6] | Reflects lysosomal integrity. | Specific for dead cells, suitable for flow cytometry.[3][4] |
| Disadvantages | Requires cell fixation. | Can be influenced by lysosomal pH changes. | Not suitable for fixed cells.[7] |
Experimental Protocols
Detailed and reproducible protocols are crucial for obtaining reliable experimental data.
Immunofluorescence Staining of Cultured Cells
This protocol outlines a general workflow for staining adherent cells using a red fluorescent dye-conjugated secondary antibody.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody
-
Red Fluorescent Dye-Conjugated Secondary Antibody
-
Antifade Mounting Medium
-
Glass slides and coverslips
Procedure:
-
Cell Culture: Grow cells to 70-80% confluence on sterile glass coverslips.
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with Permeabilization Buffer for 10 minutes. Wash three times with PBS.
-
Blocking: Incubate with Blocking Buffer for 1 hour to reduce non-specific binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the red fluorescent dye-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslip onto a glass slide using antifade mounting medium.
Fluorescent Western Blotting
This protocol provides a general procedure for detecting proteins using a red fluorescent dye-conjugated secondary antibody.
Materials:
-
Tris-Buffered Saline (TBS)
-
TBST (TBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody
-
Red Fluorescent Dye-Conjugated Secondary Antibody
-
PVDF or Nitrocellulose Membrane
Procedure:
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the red fluorescent dye-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.
-
Imaging: Scan the membrane using a fluorescence imaging system.
Cell Viability Assay using Propidium Iodide (PI) for Flow Cytometry
This protocol details the use of Propidium Iodide to identify dead cells in a cell suspension by flow cytometry.[3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer
-
Propidium Iodide (PI) Staining Solution
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in Flow Cytometry Staining Buffer.
-
Staining: Add PI staining solution to the cell suspension.
-
Incubation: Incubate for 5-15 minutes on ice or at room temperature, protected from light.[8] Do not wash the cells after adding PI.
-
Analysis: Analyze the cells by flow cytometry. Live cells will exclude the dye and show low red fluorescence, while dead cells will be brightly fluorescent.
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol describes a colorimetric assay to determine cell density based on the measurement of cellular protein content.[9]
Materials:
-
10% Trichloroacetic Acid (TCA)
-
0.4% Sulforhodamine B (SRB) in 1% Acetic Acid
-
1% Acetic Acid
-
10 mM Tris base solution
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Fixation: Fix the cells by adding cold 10% TCA and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with water and air dry.
-
Staining: Add 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
Signaling Pathway Visualization: MAPK/ERK Pathway
Red fluorescent proteins are powerful tools for visualizing signaling pathways in living cells. For instance, a component of the MAPK/ERK pathway, such as ERK, can be tagged with a red fluorescent protein to monitor its translocation from the cytoplasm to the nucleus upon pathway activation.[1][10]
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Upon stimulation by growth factors, a cascade of phosphorylation events leads to the activation of ERK, which then translocates to the nucleus to regulate gene expression.[10][11]
Conclusion
The selection of a red dye for biological research is a multifaceted decision that depends on the specific experimental needs. For live-cell imaging where genetic labeling is feasible, red fluorescent proteins offer invaluable insights into dynamic cellular processes. For fixed-cell imaging requiring high brightness and photostability, synthetic dyes like Alexa Fluor 594 and 647 are excellent choices. In the realm of cell viability and cytotoxicity, Propidium Iodide provides a robust fluorescent method for identifying dead cells, while Sulforhodamine B offers a reliable colorimetric assay for quantifying total cell biomass. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to achieve high-quality, reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving the photostability of bright monomeric orange and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 5. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Basic Red 22
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this, protecting both personnel and the surrounding ecosystem. This document provides essential, step-by-step guidance for the proper disposal of Basic Red 22, a common laboratory dye.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, ensure all personnel are familiar with the appropriate safety precautions to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE) and Handling:
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles.[1] An emergency eyewash station should be readily accessible.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[2] In case of contact, wash the affected area immediately with plenty of water.[3]
-
Respiratory Protection: Use in a well-ventilated area.[3][4] For operations in enclosed spaces, local exhaust ventilation is recommended.[1]
-
General Hygiene: Avoid contact with skin and eyes.[1][3] Wash hands thoroughly after handling the substance.[1] Do not eat, drink, or smoke in areas where the chemical is handled or stored.
Storage Procedures:
Store this compound in a cool, dry, and well-ventilated area.[3][5] Keep containers tightly sealed and properly labeled.[6]
| Precaution | Specification | Source |
| Eye Protection | Safety glasses with side-shields or splash-proof goggles. | [1] |
| Skin Protection | Protective gloves and clothing. | [2] |
| Ventilation | Use in a well-ventilated area; local exhaust for enclosed spaces. | [1] |
| Storage | Cool, dry, well-ventilated place in tightly sealed containers. | [5][6] |
Spill Response and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Small Spills:
-
Containment: Cover the spill with a non-flammable, neutral absorbent material such as sand, soil, or vermiculite.[6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][6]
-
Decontamination: Clean the contaminated area with water and detergent, and then rinse with water.[6]
Large Spills:
-
Dike the Area: For liquid spills, create a dike ahead of the spill to contain it for later disposal.[1]
-
Collection: Once contained, absorb the material as you would for a small spill.
-
Cleanup: Clean the residual material by washing the area with water.[1] Be aware that surfaces may become slippery.[1] Collect all washings for proper disposal.[1]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Final Disposal Procedures
All waste materials, including the absorbent materials and cleaning solutions, must be disposed of in accordance with all applicable local, state, and federal regulations.[1][6] It is crucial to consult your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal. While one source classifies the product as non-hazardous waste according to the Resource Conservation and Recovery Act (RCRA), regulations can vary.[3]
Environmental Hazards:
This compound is noted as being very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent the chemical from entering waterways, sewers, or other environmental pathways.[1] Do not release into the environment.
References
Essential Safety and Operational Guide for Handling C.I. Basic Red 22
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of C.I. Basic Red 22 (CAS No. 12221-52-2), a monoazo dye. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting.
Hazard Identification and Safety Data
While specific quantitative toxicity data for this compound is limited, its classification as an azo dye warrants careful handling due to potential health risks. It may cause skin irritation and allergic reactions.[1] General hazard information is summarized below.
| Hazard Classification | Description | GHS Hazard Statement (General for Azo Dyes) |
| Acute Toxicity | May be harmful if swallowed or inhaled. | H302: Harmful if swallowed. H332: Harmful if inhaled. |
| Skin Sensitization | May cause an allergic skin reaction.[1] | H317: May cause an allergic skin reaction. |
| Eye Irritation | May cause serious eye irritation. | H319: Causes serious eye irritation. |
| Carcinogenicity | Some azo dyes can be reduced to form carcinogenic aromatic amines. | H351: Suspected of causing cancer (precautionary). |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects. | H412: Harmful to aquatic life with long lasting effects. |
Note: This data is based on general information for azo dyes and related compounds. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate information.
Personal Protective Equipment (PPE)
A comprehensive PPE program is the foundation of safe handling. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves are recommended for incidental contact.[2] For prolonged handling, consider thicker, chemical-resistant gloves. | Protects against skin contact, irritation, and potential sensitization. Nitrile offers good resistance to a range of chemicals.[3][4] |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects eyes from dust particles and splashes of solutions containing the dye. |
| Body Protection | A buttoned-up laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used if there is a risk of inhaling dust, especially when handling the powder outside of a fume hood. | Minimizes the risk of inhaling fine particles of the dye. |
Operational Plan: From Preparation to Disposal
Following a structured operational plan minimizes the risk of exposure and contamination.
Preparation and Handling
-
Designated Area: All work with this compound, especially the handling of the solid powder, should be conducted in a designated area, such as a chemical fume hood, to control dust and vapor.
-
Pre-use Inspection: Before starting any work, inspect all PPE for integrity. Ensure that the fume hood is functioning correctly.
-
Weighing: Weigh the solid dye on a tared weigh paper or in a disposable container within the fume hood to prevent the dispersal of dust.
-
Solution Preparation: When preparing solutions, add the solid dye to the solvent slowly to avoid splashing. Keep containers covered when not in use.
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess the Spill: Determine the nature and extent of the spill. For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office.
-
Don Appropriate PPE: Before cleaning, don the full PPE as outlined in the table above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.
-
For Liquid Spills: Create a dike around the spill using an inert absorbent material like vermiculite (B1170534) or sand.[5]
-
-
Clean the Spill:
-
Solid Spills: Carefully scoop the material into a labeled hazardous waste container.
-
Liquid Spills: Absorb the spill with an inert material and place it in a labeled hazardous waste container.[5]
-
-
Decontaminate the Area: Clean the spill area with soap and water, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection
| Waste Type | Collection Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, weigh papers, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[7] |
| Liquid Waste | Collect all liquid waste, including stock solutions and rinsates, in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS office.[7] |
| Empty Containers | The first rinse of an empty container must be collected as hazardous waste.[7] Subsequent rinses can typically be disposed of down the drain with copious amounts of water, but consult your institutional guidelines. Deface the label on the empty container before disposal. |
Waste Storage and Disposal Request
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("C.I. This compound"), and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[8]
-
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain.[7][8]
Workflow for Handling this compound
The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of C.I. This compound.
References
- 1. guidechem.com [guidechem.com]
- 2. CAS 12221-52-2 | this compound-Standard Group [std-fkm.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. gloves.com [gloves.com]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. westlab.com [westlab.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
